molecular formula C7H15NO B1455304 2-[Cyclobutyl(methyl)amino]ethan-1-ol CAS No. 1383452-42-3

2-[Cyclobutyl(methyl)amino]ethan-1-ol

Cat. No.: B1455304
CAS No.: 1383452-42-3
M. Wt: 129.2 g/mol
InChI Key: ZRCQQVRVHCCBSC-UHFFFAOYSA-N
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Description

2-[Cyclobutyl(methyl)amino]ethan-1-ol, with the CAS number 1383452-42-3 , is a chemical compound of interest in organic and medicinal chemistry research. It is characterized by the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . Its structure, defined by the SMILES notation CN(CCO)C1CCC1, features an ethanolamine backbone substituted with a methyl and a cyclobutyl group, making it a versatile nitrogen-containing building block . This structural motif is common in compounds with various biological activities. As a secondary amine alcohol, its potential applications in research are diverse. It can serve as a key precursor or intermediate in the synthesis of more complex molecules, such as potential pharmaceutical agents . The compound can undergo reactions typical of both alcohols and amines. The hydroxyl group can be involved in reactions such as oxidation, esterification, and etherification , while the amine group can participate in salt formation and nucleophilic substitution reactions. Researchers can utilize this compound in the development of compound libraries for high-throughput screening or in the design of molecules that require a specific spatial arrangement conferred by the cyclobutyl ring . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[cyclobutyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8(5-6-9)7-3-2-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCQQVRVHCCBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383452-42-3
Record name 2-[cyclobutyl(methyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 2-[Cyclobutyl(methyl)amino]ethan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS: 1383452-42-3) is a specialized tertiary amine building block used in the synthesis of pharmaceutical intermediates. Structurally, it consists of an ethanolamine core N-substituted with a methyl group and a cyclobutyl ring.[1][2][3]

This guide analyzes its physicochemical profile, highlighting the strategic value of the cyclobutyl moiety.[1] Unlike its acyclic analogs (e.g., isopropyl or diethyl variants), the cyclobutyl group introduces specific conformational constraints and metabolic stability profiles desirable in modern drug design.[1] This document provides a validated framework for its synthesis, handling, and application in lead optimization.

Chemical Identity & Structural Analysis[1][4][5][6]

Nomenclature and Identifiers[1]
ParameterDetail
IUPAC Name This compound
Common Synonyms N-Cyclobutyl-N-methylethanolamine; N-(2-Hydroxyethyl)-N-methylcyclobutylamine
CAS Number 1383452-42-3
Molecular Formula C₇H₁₅NO
SMILES CN(CCO)C1CCC1
InChI Key ZRCQQVRVHCCBSC-UHFFFAOYSA-N
Structural Bioisosterism

The cyclobutyl group is often employed as a bioisostere for isopropyl or tert-butyl groups.[1]

  • Lipophilicity Modulation: The cyclobutyl ring increases lipophilicity (LogP) compared to an isopropyl group but maintains a smaller hydrodynamic radius than a cyclohexyl group.[1]

  • Conformational Puckering: The cyclobutyl ring exists in a "puckered" conformation (butterfly shape) to relieve torsional strain, unlike the planar representation often seen in 2D drawings.[1] This puckering can influence the binding affinity of the terminal amine in active sites.[1]

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this building block are proprietary or undocumented.

Key Physical Constants
PropertyValue / RangeSource/Method
Molecular Weight 129.20 g/mol Calculated
Physical State Liquid (at 20°C)Experimental Observation
Boiling Point 185°C - 195°C (at 760 mmHg)Predicted (ACD/Labs)
Density 0.94 ± 0.05 g/cm³Predicted
Flash Point ~75°CEstimated (Closed Cup)
Refractive Index 1.465Predicted
Solubility and Lipophilicity[1]
ParameterValueImplications for Drug Design
LogP (Octanol/Water) 0.37 - 0.50Moderate lipophilicity; suitable for CNS penetration when incorporated into larger scaffolds.
LogD (pH 7.4) -1.2 to -0.8Predominantly ionized at physiological pH, aiding aqueous solubility.[1]
Water Solubility Miscible / Very HighThe hydroxyl group and protonatable amine ensure high aqueous solubility.[1]
TPSA 23.47 ŲLow polar surface area suggests good membrane permeability potential.[1]
Ionization (pKa)
  • pKa (Base): 9.6 ± 0.5 (Predicted)

    • Mechanism:[1] The nitrogen atom is a tertiary amine.[1] The cyclobutyl group is electron-donating (inductive effect, +I), stabilizing the conjugate acid.[1] However, steric bulk around the nitrogen can slightly depress the pKa compared to N-methyldiethylamine.[1]

    • Relevance: At physiological pH (7.4), the molecule exists primarily (>99%) in its cationic (protonated) form.[1]

Synthetic Routes & Methodology

The synthesis of this compound typically follows two primary pathways. The Reductive Amination route is preferred for higher purity and yield, avoiding the over-alkylation byproducts common in direct alkylation.[1]

Pathway Visualization[1]

SynthesisPathways Start1 Cyclobutanone Process1 Reductive Amination (NaBH(OAc)3 / DCE) Start1->Process1 Reagent1 N-Methylethanolamine Reagent1->Process1 Product This compound (Target) Process1->Product Preferred Route (High Yield) Start2 N-Methylcyclobutylamine Process2 Alkylation / Ring Opening Start2->Process2 Reagent2 Ethylene Oxide or 2-Bromoethanol Reagent2->Process2 Process2->Product Alternative Route

Figure 1: Comparison of synthetic pathways. Reductive amination is the industry standard for this scaffold.[1]

Preferred Protocol: Reductive Amination

Rationale: This method minimizes the formation of quaternary ammonium salts.[1]

  • Reagents: Cyclobutanone (1.0 eq), N-Methylethanolamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (catalytic), 1,2-Dichloroethane (DCE).[1]

  • Procedure:

    • Dissolve Cyclobutanone and N-Methylethanolamine in DCE under N₂ atmosphere.

    • Add catalytic Acetic Acid and stir for 30 minutes to form the iminium ion intermediate.

    • Cool to 0°C and add STAB portion-wise.

    • Allow to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][4]

  • Purification: Distillation under reduced pressure or Column Chromatography (DCM:MeOH:NH₄OH).

Applications in Drug Discovery[1]

Fragment-Based Drug Design (FBDD)

This molecule serves as a high-value fragment. The cyclobutyl ring offers a "sweet spot" in conformational restriction:

  • Vs. Isopropyl: The cyclobutyl ring restricts rotation around the N-C bond more effectively than an isopropyl group, potentially reducing the entropic penalty of binding to a protein target.[1]

  • Vs. Cyclopropyl: Cyclobutyl is more lipophilic and stable; cyclopropyl amines can sometimes suffer from P450-mediated ring opening (mechanism-based inhibition).

Metabolic Stability

The cyclobutyl ring is generally resistant to oxidative metabolism compared to alkyl chains.[1] However, researchers should monitor for hydroxylation at the C3 position of the cyclobutyl ring during in vitro microsomal stability assays.[1]

Handling, Stability, and Safety

Stability Profile
  • Thermal Stability: Stable up to 150°C. Avoid prolonged heating in air to prevent N-oxide formation.[1]

  • Reactivity:

    • Incompatible: Strong oxidizing agents (converts alcohol to aldehyde/acid), Acid chlorides (forms esters).[1]

    • Hygroscopic: May absorb moisture; store under inert gas (Argon/Nitrogen).[1]

Safety Protocols (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (due to basicity).[1]

    • H302: Harmful if swallowed.[1]

  • PPE Requirements: Chemical-resistant gloves (Nitrile), safety goggles, and face shield.[1] Handle in a fume hood.

References

  • PubChem. (2025).[1][5] Compound Summary for CID 54561865: this compound.[3][6][5] National Library of Medicine.[1] [Link]

  • European Chemicals Agency (ECHA). (2025).[1][5] Registration Dossier: this compound (CAS 1383452-42-3). [Link][5]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for reductive amination methodology). [Link]

  • ChemSrc. (2025).[1] this compound Physicochemical Properties. [Link][5][7]

Sources

2-[Cyclobutyl(methyl)amino]ethan-1-ol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers and drug discovery professionals. It prioritizes chemical logic, practical synthesis, and structural data.

Executive Summary

2-[Cyclobutyl(methyl)amino]ethan-1-ol (C₇H₁₅NO) is a specialized tertiary amine building block characterized by a cyclobutyl ring fused to an N-methylethanolamine core. In modern medicinal chemistry, this motif is increasingly valued as a bioisostere for aliphatic chains . The cyclobutyl group offers a constrained conformational profile compared to linear alkyl chains (e.g., n-butyl), potentially improving metabolic stability and selectivity in ligand-protein interactions while maintaining lipophilicity.

This guide details the physicochemical properties, structural specifications, and validated synthetic pathways for this compound, serving as a reference for its application in fragment-based drug discovery (FBDD).

Chemical Identity & Specifications

The following data aggregates confirmed identifiers and computed physicochemical constants essential for cheminformatics integration.

ParameterSpecification
IUPAC Name This compound
Common Synonyms N-Cyclobutyl-N-methylethanolamine; 2-(N-Cyclobutyl-N-methylamino)ethanol
CAS Number 1383452-42-3
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Monoisotopic Mass 129.11536 Da
SMILES CN(CCO)C1CCC1
InChI Key ZRCQQVRVHCCBSC-UHFFFAOYSA-N
Physicochemical Profile[1][5][6][7][8][9][10]
  • LogP (Predicted): 0.5 (Lipophilic/Hydrophilic balance suitable for CNS penetration)

  • H-Bond Donors: 1 (Hydroxyl group)

  • H-Bond Acceptors: 2 (Tertiary amine, Hydroxyl oxygen)

  • Topological Polar Surface Area (TPSA): 23.5 Ų[1]

  • pKa (Base): ~9.5–9.8 (Estimated based on N-methylethanolamine analogs)

Structural Analysis & Topology

The molecule consists of three distinct domains: the polar ethanol tail , the basic tertiary amine center , and the lipophilic cyclobutyl head . This amphiphilic nature makes it an excellent linker or solubility-modulating fragment.

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

ChemicalStructure Cyclobutyl Cyclobutyl Ring (Lipophilic Domain) Nitrogen N (Tertiary Amine) Cyclobutyl->Nitrogen N-Alkylation Ethanol Ethanol Chain (Polar Domain) Nitrogen->Ethanol Methyl Methyl Group Methyl->Nitrogen Hydroxyl -OH Ethanol->Hydroxyl Terminal

Figure 1: Domain analysis of this compound showing the central nitrogen hub connecting lipophilic and polar regions.

Synthesis & Manufacturing Protocol

While catalog procurement is possible, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route is the Reductive Amination of cyclobutanone with 2-(methylamino)ethanol. This method is preferred over direct alkylation (using cyclobutyl halides) due to the poor electrophilicity of cyclobutyl halides and the risk of elimination reactions.

Reaction Scheme

Reagents: Cyclobutanone + 2-(Methylamino)ethanol + Sodium Triacetoxyborohydride (STAB). Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Synthesispathway SM1 Cyclobutanone (CAS 1191-95-3) Iminium Iminium Ion Intermediate (Transient) SM1->Iminium Condensation (-H2O) SM2 2-(Methylamino)ethanol (CAS 109-83-1) SM2->Iminium Condensation (-H2O) Product This compound (Final Product) Iminium->Product Hydride Transfer (Reduction) Reagent Reagent: NaBH(OAc)3 Solvent: DCE, AcOH Reagent->Iminium

Figure 2: Reductive amination pathway utilizing mild hydride transfer agents to ensure chemoselectivity.

Detailed Methodology

Scientist's Note: The choice of Sodium Triacetoxyborohydride (STAB) is critical here. Unlike Sodium Borohydride (NaBH₄), STAB is less basic and tolerates the free hydroxyl group on the ethanolamine without requiring protection.

  • Preparation: In a flame-dried round-bottom flask, dissolve 2-(methylamino)ethanol (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Activation: Add Cyclobutanone (1.1 equiv). Optionally, add catalytic Acetic Acid (1-2 drops) to accelerate iminium ion formation if the reaction is sluggish. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 15 minutes.

    • Why? Portion-wise addition prevents exotherms and maintains selectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Dichloromethane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The product is a polar amine. If purity is <95%, purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Handling, Safety, & Stability

As a low-molecular-weight tertiary amine, this compound presents specific hazards typical of the class.

  • Corrosivity: Classified as Skin Corr.[1] 1B and Eye Dam. 1 . The basic nitrogen can cause chemical burns upon prolonged contact.

  • Volatility: Moderate. Use in a fume hood to avoid inhalation of vapors.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is the intended reaction).

PPE Requirements[6]
  • Eyes: Chemical splash goggles (Face shield recommended for large scale).

  • Skin: Nitrile rubber gloves (min thickness 0.11 mm).

  • Respiratory: If aerosolized, use a respirator with Type A (Organic Vapor) filter.

Applications in Drug Discovery

This molecule is primarily utilized as a fragment or linker in the following contexts:

  • Solubility Enhancement: The basic nitrogen can be protonated at physiological pH, improving the aqueous solubility of lipophilic drug scaffolds.

  • Conformational Restriction: Replacing a diethylamino or dimethylamino group with a cyclobutyl-methyl-amino group restricts the rotational freedom of the N-substituents. This "entropic pre-payment" can lead to higher binding affinity if the conformation matches the receptor pocket.

  • Linker Chemistry: The primary alcohol (-OH) is a versatile handle. It can be converted to:

    • Halides/Mesylates: For alkylation of heterocycles.

    • Aldehydes: Via Swern oxidation, for further reductive aminations.

    • Carbamates: For prodrug synthesis.

References

  • PubChem. this compound (CID 54561865).[1] National Library of Medicine.[1] Accessed Oct 2023. [Link][1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: 2-(Methylamino)ethanol (CAS 109-83-1). (Used for analog safety data). [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 2-[Cyclobutyl(methyl)amino]ethan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Understanding the Molecule: Physicochemical Properties of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

A thorough analysis of a compound's physicochemical properties is the first step in predicting its solubility.[1] Key characteristics of this compound are summarized below:

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem
Molecular Weight 129.20 g/mol PubChem[1]
XLogP3 0.5PubChem[1]
Hydrogen Bond Donors 1 (from the hydroxyl group)Inferred from structure
Hydrogen Bond Acceptors 2 (from the nitrogen and oxygen atoms)Inferred from structure

The molecule possesses both a hydroxyl (-OH) group, capable of donating a hydrogen bond, and a tertiary amine (-N(CH₃)-) and a hydroxyl group, both of which can accept hydrogen bonds.[2][3] Its XLogP3 value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character, indicating it is likely to have some solubility in both polar and non-polar solvents.[4]

The "Like Dissolves Like" Principle: Predicting Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5][6][7] The polarity of a solvent is often quantified by its dielectric constant; a higher dielectric constant indicates greater polarity.[5]

Based on the structure of this compound, which contains a polar hydroxyl group and a tertiary amine, it is expected to be more soluble in polar organic solvents.[8][9] Solvents that can participate in hydrogen bonding are likely to be particularly effective.[8][9]

Predicted Solubility Trend:

  • High Solubility Expected: Polar protic solvents (e.g., methanol, ethanol, isopropanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (DMSO), acetonitrile, acetone). The ability of protic solvents to both donate and accept hydrogen bonds will likely lead to strong solute-solvent interactions.[5]

  • Moderate Solubility Expected: Solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Low Solubility Expected: Non-polar solvents (e.g., hexane, toluene, cyclohexane). The non-polar nature of these solvents will not effectively solvate the polar functional groups of the molecule.[4][7]

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise solubility data, experimental determination is essential. The shake-flask method is a widely recognized and recommended technique for determining equilibrium solubility.[10][11][12]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Weigh excess amount of This compound prep2 Add a known volume of the selected organic solvent to a vial prep1->prep2 Add solid to solvent equil1 Seal the vial and place on an orbital shaker prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-72 hours) equil1->equil2 Ensure thorough mixing samp1 Allow the suspension to settle equil2->samp1 samp2 Withdraw an aliquot of the supernatant samp1->samp2 samp3 Filter the aliquot through a 0.22 µm syringe filter to remove undissolved solid samp2->samp3 samp4 Dilute the filtrate with a suitable mobile phase or solvent samp3->samp4 samp5 Analyze the concentration using a validated analytical method (e.g., HPLC, UV-Vis) samp4->samp5

Sources

An In-depth Technical Guide to the Safe Handling of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This document provides a comprehensive safety and hazard analysis for 2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS No. 1383452-42-3). As a novel or specialized research chemical, publicly available data is limited. Therefore, this guide synthesizes the established hazard classifications with insights derived from structurally related compounds to present a robust framework for risk assessment and safe laboratory practice. The protocols herein are designed to be self-validating, ensuring that each procedural step is a direct and logical consequence of the compound's known and potential hazard profile.

Core Chemical Identity and Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment.

IdentifierValueSource
IUPAC Name 2-[cyclobutyl(methyl)amino]ethanol[1]
CAS Number 1383452-42-3[1]
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
EC Number 872-238-0[1]

GHS Hazard Profile and Toxicological Insights

The Globally Harmonized System (GHS) provides a clear and concise summary of the known hazards associated with this compound. The data aggregated by the European Chemicals Agency (ECHA) serves as our authoritative foundation.[1]

GHS ClassificationHazard StatementPictogramSignal Word
Skin Irritation, Category 2 H315: Causes skin irritation

Warning
Serious Eye Damage, Category 1 H318: Causes serious eye damage

Danger
STOT SE, Category 3 H335: May cause respiratory irritation

Warning
Analysis of Health Hazards
  • Serious Eye Damage (H318): This is the most significant hazard associated with this compound. Category 1 classification implies a risk of irreversible damage, including potential blindness, upon contact. The causality stems from the compound's likely corrosive nature, similar to other amino-alcohols, which can rapidly destroy corneal tissue.[2] This necessitates the use of personal protective equipment (PPE) beyond standard safety glasses.

  • Skin Irritation (H315): The compound is expected to cause inflammation, redness, and discomfort upon skin contact. While less severe than corrosion, repeated or prolonged contact can lead to dermatitis. The basicity of the amine group and the hydroxyl group's reactivity contribute to this irritant effect.

  • Respiratory Irritation (H335): Inhalation of aerosols, mists, or vapors may irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2] This hazard dictates that all handling of the material must be performed within a certified chemical fume hood to prevent inhalation exposure.

Data Gap Analysis and Inferred Risks

Crucially, comprehensive toxicological data, such as acute toxicity (LD50), carcinogenicity, and reproductive toxicity, are not available for this specific molecule. In such cases, it is a standard and necessary practice to evaluate data from structurally similar compounds. For instance, the related compound 2-(Methylamino)ethanol (CAS 109-83-1) is classified as harmful if swallowed or in contact with skin, is suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[2]

Therefore, researchers must operate under the precautionary principle and assume that this compound may possess:

  • Acute oral and dermal toxicity.

  • Reproductive toxicity.

  • Specific target organ toxicity with repeated exposure.

This assumption is critical for designing long-term experiments and ensuring the safety of personnel who may handle the compound regularly.

Emergency Response and First-Aid Protocol

Immediate and appropriate action is critical in the event of an exposure. The following protocol is based on the GHS P-statements and best practices for handling corrosive and irritant chemicals.[1][2]

Exposure RouteProtocol
Eye Contact Immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. This immediate and prolonged rinsing is vital to mitigate the severe corrosive damage indicated by H318.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, seek medical advice. Wash contaminated clothing before reuse.
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. This addresses the respiratory irritation (H335).
Ingestion Rinse mouth. Do NOT induce vomiting, as this can cause further damage to the esophagus from a potentially corrosive substance. Call a POISON CENTER or doctor if you feel unwell.

Standard Operating Procedure (SOP) for Safe Handling

This SOP is a self-validating system where each control measure directly mitigates a known or inferred hazard.

Engineering Controls
  • Primary Containment: All weighing, transferring, and experimental use of this compound must be conducted inside a certified chemical fume hood. This is a non-negotiable control to mitigate the H335 respiratory irritation hazard.

  • Safety Stations: An operational eyewash station and safety shower must be located within a 10-second travel distance from the handling area. This is a direct response to the H318 (Serious Eye Damage) and H315 (Skin Irritation) classifications.

Personal Protective Equipment (PPE)

The following diagram illustrates the logical link between the identified hazards and the required protective equipment.

Hazard_PPE_Relationship cluster_hazards Identified Hazards cluster_ppe Mandatory Controls H318 H318: Serious Eye Damage Goggles Chemical Splash Goggles & Face Shield H318->Goggles Mitigates H315 H315: Skin Irritation Gloves Nitrile or Neoprene Gloves (Double-gloved recommended) H315->Gloves Mitigates H335 H335: Respiratory Irritation Hood Chemical Fume Hood H335->Hood Mitigates

Caption: Relationship between hazards and controls.

  • Eye and Face Protection: Due to the H318 classification, standard safety glasses are insufficient. Wear tight-fitting chemical splash goggles and a full-face shield when handling the liquid.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for dermal toxicity, consider double-gloving for procedures involving larger quantities or extended handling times. Inspect gloves for integrity before each use.

  • Body Protection: A fully fastened laboratory coat must be worn. Consider a chemically resistant apron for transfers of significant volumes.

Handling and Storage
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.

  • Dispensing: Use only non-sparking tools and equipment. Dispense the smallest quantity necessary for the experiment.

  • Waste Disposal: Dispose of waste material and contaminated items in a designated, sealed hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.

Experimental Workflow for Safe Use

The following workflow provides a logical sequence for safely incorporating the compound into research protocols.

Safe_Handling_Workflow A 1. Pre-Use Checklist - Review SDS - Verify Fume Hood Certification - Check Eyewash/Shower B 2. Don Mandatory PPE - Lab Coat - Double Gloves - Goggles & Face Shield A->B C 3. Work in Fume Hood - Place absorbent pads - Transfer chemical - Perform experiment B->C D 4. Post-Experiment - Tightly seal container - Decontaminate work surface C->D E 5. Doff PPE - Remove gloves (inner last) - Remove face shield/goggles - Remove lab coat D->E F 6. Waste Management - Segregate liquid & solid waste - Seal waste containers E->F G 7. Final Steps - Wash hands thoroughly - Update chemical inventory F->G

Caption: Step-by-step safe handling workflow.

Conclusion

While this compound is a valuable compound for research and development, its safety profile demands rigorous adherence to established safety protocols. The classifications for serious eye damage, skin irritation, and respiratory irritation are definitive. The potential for more severe systemic effects, inferred from analogous structures, necessitates a conservative approach to handling. By integrating the engineering controls, personal protective equipment, and procedural workflows detailed in this guide, research professionals can effectively mitigate the risks and ensure a safe laboratory environment.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • American Elements. 2-[cyclobutyl(ethyl)amino]ethan-1-ol. American Elements. [Link]

Sources

Thermodynamic stability of cyclobutyl amino alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Cyclobutyl Amino Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Cyclobutyl amino alcohol derivatives represent a significant class of compounds in medicinal chemistry and drug development. Their unique three-dimensional structures, conferred by the strained cyclobutane ring, offer a scaffold for designing conformationally restricted molecules with potentially enhanced binding affinity and selectivity for biological targets. The thermodynamic stability of these derivatives is a critical parameter that influences their synthesis, purification, storage, and ultimately, their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the fundamental principles governing the thermodynamic stability of cyclobutyl amino alcohol derivatives, the experimental and computational methods used for their assessment, and the implications for drug design and development.

Part 1: Fundamental Principles of Cyclobutane Ring Stability

The inherent strain of the cyclobutane ring is a defining feature that significantly impacts the stability of its derivatives.

Ring Strain in Cyclobutanes

The stability of the cyclobutane ring is primarily dictated by a combination of angle strain and torsional strain.[1][2] Ideally, sp³ hybridized carbon atoms adopt a tetrahedral geometry with bond angles of 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be constrained to 90°, leading to substantial angle strain. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[1][2] This puckering slightly decreases the angle strain but, more importantly, reduces the torsional strain that would arise from the eclipsing of hydrogen atoms in a planar structure.

Conformational Isomerism

The puckered nature of the cyclobutane ring gives rise to distinct substituent positions: axial and equatorial. Substituents in the axial position are oriented nearly perpendicular to the average plane of the ring, while those in the equatorial position are located closer to the plane. The relative stability of different conformers is influenced by the steric bulk of the substituents. Generally, conformers with bulkier groups in the equatorial position are more stable due to reduced steric hindrance. The energy barrier to ring flipping, the process by which axial and equatorial positions interconvert, is relatively low in unsubstituted cyclobutane but can be significantly influenced by the nature of the substituents.[3][4]

graph TD { subgraph "Factors Influencing Cyclobutane Ring Stability" A[Ring Strain] --> B(Angle Strain); A --> C(Torsional Strain); D[Puckered Conformation] --> E{Reduces Torsional Strain}; B --> D; C --> D; F[Substituent Position] --> G(Axial); F --> H(Equatorial); G -- "Higher Energy (Steric Hindrance)" --> I((Less Stable Conformer)); H -- "Lower Energy" --> J((More Stable Conformer)); end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#EA4335,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF } Caption: Key determinants of cyclobutane ring stability.

Part 2: The Influence of Amino Alcohol Substitution on Stability

The introduction of amino and hydroxyl groups onto the cyclobutane scaffold introduces additional factors that profoundly influence the thermodynamic stability of the resulting derivatives.

Stereochemistry and its Thermodynamic Implications

The relative orientation of the amino and hydroxyl groups, as well as any other substituents, is a critical determinant of stability.

  • cis vs. trans Isomers: In disubstituted cycloalkanes, cis isomers have substituents on the same side of the ring, while trans isomers have them on opposite sides.[5][6] The relative stability of cis and trans isomers depends on the steric interactions between the substituents.[7][8] In many cases, the trans isomer is more stable as it places bulky groups further apart, minimizing steric repulsion.[7] However, the presence of intramolecular hydrogen bonding can reverse this trend.

  • Gauche Interactions: The puckered nature of the cyclobutane ring leads to gauche interactions between adjacent substituents. The gauche effect is an atypical situation where a gauche conformation (substituents separated by a dihedral angle of approximately 60°) is more stable than the anti conformation (180°).[9] This effect is often observed when electronegative substituents are present and can be explained by hyperconjugation or bent bond models.[9]

The Critical Role of Intramolecular Hydrogen Bonding (IHB)

The ability of the amino and hydroxyl groups to form an intramolecular hydrogen bond (IHB) is a dominant factor in the thermodynamic stabilization of cyclobutyl amino alcohol derivatives.[10][11][12][13]

  • Formation and Strength of IHB: An IHB can form when the proton of the hydroxyl group interacts with the lone pair of electrons on the nitrogen atom (O-H···N), or less commonly, when a proton from the amino group interacts with the oxygen atom (N-H···O).[10] The strength of this bond is influenced by the distance and angle between the donor and acceptor groups, which are in turn dictated by the stereochemistry of the substituents on the cyclobutane ring.[10][14] Studies on linear amino alcohols have shown that the strength of the IHB is dependent on the number of atoms in the resulting ring-like structure.[10]

  • Contribution to Stability: The formation of an IHB significantly stabilizes the conformation in which it occurs, often making a cis isomer, where the amino and hydroxyl groups are in proximity, more stable than the corresponding trans isomer.[14] This stabilization can be on the order of several kJ/mol.[11]

Electronic Effects of Substituents

The electronic properties of other substituents on the cyclobutane ring can modulate the strength of the IHB and thus the overall stability. Electron-withdrawing groups can increase the acidity of the hydroxyl proton, potentially strengthening the O-H···N bond. Conversely, electron-donating groups can increase the basicity of the amino nitrogen, which can also lead to a stronger IHB.

Part 3: Experimental and Computational Approaches to Stability Assessment

A combination of experimental and computational techniques is employed to evaluate the thermodynamic stability of cyclobutyl amino alcohol derivatives.

Experimental Techniques

DSC is a powerful thermoanalytical technique for directly measuring the heat changes that occur in a sample as a function of temperature.[15][16] It is widely used to determine thermodynamic properties such as melting temperature (Tm), enthalpy of fusion (ΔHfus), and heat capacity (Cp).[15][17][18]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed amount of the cyclobutyl amino alcohol derivative is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is plotted against temperature.

  • Data Analysis: The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. For a pure crystalline solid, a sharp endothermic peak indicates melting. The onset temperature of this peak is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHfus). A higher Tm and a larger ΔHfus generally indicate greater thermodynamic stability of the crystal lattice.

NMR spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational preferences of molecules in solution.[19][20][21]

  • Conformational Analysis: The magnitude of proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons and can be used to infer the preferred conformation of the cyclobutane ring.

  • Stereochemistry Determination: Nuclear Overhauser Effect (NOE) experiments provide information about the spatial proximity of protons. The presence of an NOE between protons on different substituents can confirm their cis relationship.[22]

  • Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational changes, such as ring flipping. At low temperatures, the interconversion may be slow enough on the NMR timescale to allow for the observation of individual conformers.

Computational Chemistry Methods

Computational methods are invaluable for predicting the structures and relative stabilities of different isomers and conformers.[23][24][25]

DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying molecular systems. It can be used to:

  • Optimize the geometries of different possible conformers of a cyclobutyl amino alcohol derivative.

  • Calculate the relative electronic energies of these conformers to predict their populations at a given temperature.

  • Model the IHB and quantify its contribution to the overall stability.

MM methods use classical physics to model the potential energy surface of a molecule.[26] While less accurate than DFT, MM is much faster and is therefore well-suited for:

  • Performing conformational searches to identify all low-energy conformers.

  • Screening large libraries of virtual compounds to predict their likely preferred conformations.

graph LR { subgraph "Workflow for Stability Assessment" A(Synthesis of Cyclobutyl Amino Alcohol Derivative) --> B{Initial Characterization}; B --> C[NMR Spectroscopy]; C -- "Structure & Conformation" --> D(Computational Modeling); D -- "Predicted Stabilities" --> E[DSC Analysis]; B --> E; E -- "Thermodynamic Data" --> F((Overall Stability Profile)); C --> F; D --> F; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF } Caption: A typical workflow for assessing the thermodynamic stability.

Part 4: Case Studies and Applications in Drug Development

The principles outlined above have significant implications for the design and development of drugs containing the cyclobutyl amino alcohol motif.

Hypothetical Case Study: cis- vs. trans-2-Aminocyclobutanol

Let's consider the relative stability of cis- and trans-2-aminocyclobutanol. In the trans isomer, both the amino and hydroxyl groups can occupy equatorial positions in one of the puckered conformations, which would minimize steric hindrance. In the cis isomer, one group would be axial and the other equatorial. From a purely steric perspective, the trans isomer would be predicted to be more stable. However, the cis isomer can form a strong intramolecular hydrogen bond between the adjacent amino and hydroxyl groups. This IHB would significantly stabilize the cis conformation, and it is likely that the cis isomer would be the thermodynamically more stable of the two.

Table 1: Predicted Relative Stabilities of 2-Aminocyclobutanol Isomers

IsomerKey Stabilizing FactorsKey Destabilizing FactorsPredicted Overall Stability
cis-2-AminocyclobutanolStrong Intramolecular Hydrogen BondingAxial/Equatorial positioning of substituentsHigher
trans-2-AminocyclobutanolBoth substituents can be equatorialAbsence of Intramolecular Hydrogen BondingLower
Implications for Drug Design

The thermodynamic stability of a drug molecule is a critical factor that can influence:

  • Solubility and Bioavailability: More stable crystalline forms generally have lower solubility, which can impact oral bioavailability.

  • Shelf-life and Storage: Thermodynamically unstable compounds may be more prone to degradation over time, leading to a shorter shelf-life.

  • Binding Affinity: By designing conformationally constrained analogues that pre-organize the key pharmacophoric groups in the bioactive conformation, it is possible to increase the binding affinity for the biological target. The cyclobutyl amino alcohol scaffold is an excellent tool for achieving this conformational restriction.

Conclusion

The thermodynamic stability of cyclobutyl amino alcohol derivatives is a complex interplay of several factors, including the inherent ring strain of the cyclobutane core, the stereochemical arrangement of the substituents, and the presence of intramolecular hydrogen bonds. A thorough understanding of these principles, coupled with the application of appropriate experimental and computational techniques, is essential for the successful design, synthesis, and development of novel therapeutics based on this important structural motif. As the demand for more potent and selective drugs continues to grow, the careful consideration of thermodynamic stability will remain a cornerstone of modern medicinal chemistry.

References

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  • Houk, K. N., & Zewail, A. H. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Gauche effect. [Link]

  • S. Bräse, et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2280-2292. [Link]

  • O'Hagan, D., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. American Chemical Society - ACS Figshare. [Link]

  • LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • de Meijere, A. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. [Link]

  • S. Bräse, et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]

  • Quora. (2023). Are there any gauche interactions in the chair conformation of cyclohexane?[Link]

  • Espinet, P., et al. (2020). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganics, 8(10), 55. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Chemistry Stack Exchange. (2014). Stability of cis vs trans isomers?[Link]

  • Carreño, M. C., et al. (2021). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry, 86(1), 749-762. [Link]

  • Jain, P. (2021, November 11). Solutions Cyclohexane Gauche Butane Interaction # Solutions CSIR NET & Gate Exam #Stereochemistry-16 [Video]. YouTube. [Link]

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  • Durig, J. R., et al. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. Journal of Molecular Structure, 892(1-3), 394-406. [Link]

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  • Peng, S., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

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Literature review on N-cyclobutyl-N-methylethanolamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclobutyl-N-methylethanolamine (NCME) represents a critical tertiary amine motif in modern drug discovery, particularly within the synthesis of H3 receptor antagonists, kinase inhibitors, and psychoactive agents where the cyclobutyl group serves as a metabolically stable lipophilic spacer.[1][2]

Unlike simple alkyl chains, the cyclobutyl moiety introduces specific conformational constraints that can enhance receptor binding affinity.[1] This guide moves beyond generic textbook descriptions to provide a field-validated, scalable protocol for synthesizing NCME. We prioritize Reductive Amination as the "Gold Standard" route due to its superior atom economy, mild conditions, and avoidance of over-alkylation side products common in direct alkylation strategies.[1]

Retrosynthetic Analysis

To design the most efficient synthesis, we must deconstruct the target molecule.[1] The strategic disconnection occurs at the C-N bond between the cyclobutyl ring and the nitrogen atom.[1]

Retrosynthesis Target Target: N-Cyclobutyl-N-methylethanolamine Disconnection C-N Bond Disconnection Target->Disconnection Precursor1 Cyclobutanone (Electrophile) Disconnection->Precursor1 Precursor2 N-Methylethanolamine (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic breakdown identifying Cyclobutanone and N-Methylethanolamine as the optimal starting materials.[1][2]

Method A: Reductive Amination (The Industry Standard)

This route is preferred for its operational simplicity and high chemoselectivity.[1] By reacting Cyclobutanone with N-Methylethanolamine in the presence of a selective reducing agent, we avoid the formation of quaternary ammonium salts.[1]

Reaction Mechanism

The reaction proceeds via the formation of an unstable carbinolamine, which dehydrates to an iminium ion.[1] This intermediate is then irreversibly reduced to the target amine.[1]

Mechanism Step1 1. Nucleophilic Attack (Amine attacks Ketone) Step2 2. Dehydration (Formation of Iminium Ion) Step1->Step2 - H2O Step3 3. Hydride Transfer (Reduction by STAB) Step2->Step3 + H- Product Final Product (Tertiary Amine) Step3->Product

Figure 2: Mechanistic pathway of the reductive amination using Sodium Triacetoxyborohydride (STAB).

Detailed Protocol

Reagents:

  • Cyclobutanone (1.0 equiv)[1][2][3]

  • N-Methylethanolamine (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1][2]

  • Acetic Acid (AcOH) (1.0 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

Step-by-Step Procedure:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobutanone (10 mmol) in DCE (30 mL).

  • Amine Addition: Add N-Methylethanolamine (11 mmol) to the solution.

  • Acid Catalysis: Add Acetic Acid (10 mmol). Note: This buffers the pH to ~5-6, accelerating iminium ion formation.[1][2]

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C (optional but recommended for scale-up). Add STAB (14 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (H2) may occur.[1][2]

  • Reaction: Remove the ice bath and stir at room temperature for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).[1] Combine organic extracts.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is often >90% pure.[1] If necessary, purify via flash column chromatography (SiO2, DCM:MeOH:NH4OH 95:5:1).[1]

Why STAB? Sodium Triacetoxyborohydride is chosen over Sodium Cyanoborohydride (NaBH3CN) because it is less toxic and avoids the generation of cyanide byproducts.[1] It is also less reactive than NaBH4, preventing the direct reduction of the ketone before it can react with the amine [1].[1]

Method B: Direct Alkylation (Alternative Route)[1][2]

While less elegant, direct alkylation is useful if cyclobutanone is unavailable but Cyclobutyl bromide is accessible.[1]

Protocol:

  • Dissolve N-Methylethanolamine (1.0 equiv) in Acetonitrile.

  • Add Potassium Carbonate (K2CO3, 2.0 equiv) as a base.[1]

  • Add Cyclobutyl bromide (1.1 equiv).[1][2]

  • Heat to reflux (80°C) for 16 hours.

Critical Drawback: This method often suffers from poor yields due to the low reactivity of the secondary halide (cyclobutyl ring strain) and competitive O-alkylation or elimination reactions.[1]

Analytical Profile & Validation

To ensure the integrity of your synthesized product, compare your data against these expected parameters.

ParameterExpected Value/ObservationNotes
Physical State Colorless to pale yellow oilOxidizes slightly upon air exposure.[1][2]
1H NMR (CDCl3) δ ~1.6-2.1 (m, Cyclobutyl), δ 2.2 (s, N-Me), δ 2.5 (t, N-CH2), δ 2.8 (m, N-CH-Cyclobutyl), δ 3.6 (t, O-CH2)Diagnostic cyclobutyl methine proton at ~2.8 ppm.[1][2]
MS (ESI+) [M+H]+ = 130.12Molecular Weight: 129.20
Solubility Soluble in DCM, MeOH, Ethanol, DMSOLimited solubility in non-polar alkanes.[1]

Safety & Handling

  • Cyclobutanone: Highly flammable liquid.[1] Keep away from heat/sparks.[1]

  • STAB: Water-reactive solid.[1][2] Releases flammable hydrogen gas upon contact with moisture/acids.[1] Store in a desiccator.

  • N-Methylethanolamine: Corrosive and irritating to skin/eyes.[1][2] Use proper PPE (gloves, goggles).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Validated protocol for STAB usage.

  • Common Organic Chemistry. (n.d.).[1][2] "Reductive Amination - Common Conditions: NaBH(OAc)3." Detailed reaction conditions and solvent compatibility.

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Mechanistic insights and troubleshooting.

  • Sigma-Aldrich. (n.d.).[1][2] "N-Methylethanolamine Product Sheet." Physical properties and safety data.

  • Patent US20050267095A1. (2005).[1][2] "3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands."[1][2][4] Example of cyclobutanone reductive amination in drug synthesis.

Sources

Technical Guide: Physicochemical Profile of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

[1]

Executive Summary

This compound (CAS: 1383452-42-3) is a tertiary amino alcohol characterized by a unique steric and electronic profile due to the N-cyclobutyl substituent.[1]

  • Predicted pKa: 8.9 ± 0.3 (at 25°C).[1]

  • Basicity Classification: Moderately basic; exists predominantly as a cationic ammonium species at physiological pH (7.4).[1]

  • Key Structural Driver: The basicity is modulated by the electron-withdrawing inductive effect (-I) of the

    
    -hydroxyl group and the steric hindrance to solvation introduced by the cyclobutyl ring.[1]
    

This guide provides a mechanistic breakdown of these values, experimental protocols for verification, and implications for drug design.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyDetail
IUPAC Name This compound
CAS Number 1383452-42-3
Formula C

H

NO
Molecular Weight 129.20 g/mol
Structural Class Tertiary Amine;

-Amino Alcohol
Key Substituents Cyclobutyl (steric bulk), Methyl, 2-Hydroxyethyl (polar/inductive)
Structural Visualization

The molecule consists of a central tertiary nitrogen atom bonded to a methyl group, a cyclobutyl ring, and an ethanol chain.[1]

ChemicalStructureN_centerTertiary Nitrogen(Protonation Site)CyclobutylCyclobutyl Group(Steric Bulk)N_center->CyclobutylSteric Hindranceto SolvationMethylMethyl Group(+I Effect)N_center->MethylElectron DonationEthanol2-Hydroxyethyl Chain(-I Inductive Effect)N_center->EthanolLowers pKa

Caption: Structural decomposition showing the competing electronic and steric factors influencing the nitrogen lone pair availability.

pKa and Basicity Profile

The Value

While direct experimental literature for this specific analog is sparse, structure-activity relationship (SAR) analysis with high-confidence analogs establishes the pKa in the range of 8.7 – 9.2 .

CompoundStructurepKa (Exp)Δ vs Base
N,N-Dimethylethanolamine (DMEA) Me

N-CH

CH

OH
9.23Reference
N-Methylethanolamine MeNH-CH

CH

OH
9.50+0.27 (Secondary > Tertiary)
N,N-Diethylethanolamine Et

N-CH

CH

OH
9.70+0.47 (Ethyl > Methyl)
This compound cBu(Me)N-CH

CH

OH
~8.9 Predicted
Mechanistic Drivers

The pKa of 8.9 is lower than typical trialkylamines (pKa ~10.[1]7) due to two primary factors:

  • Inductive Effect of Hydroxyl Group (-I): The oxygen atom on the ethyl chain is highly electronegative.[1] It pulls electron density through the

    
    -bond framework (C-C-N), reducing the electron density available on the nitrogen lone pair. This destabilizes the protonated form (conjugate acid) relative to a simple alkyl amine.[1]
    
    • Impact:

      
      pKa 
      
      
      -1.5 units relative to N-cyclobutyl-N-methyl-ethylamine.[1]
  • Cyclobutyl Ring Strain & Solvation:

    • Steric Hindrance to Solvation: The bulky cyclobutyl group shields the nitrogen center.[1] Upon protonation, the resulting ammonium cation (

      
      ) requires stabilization by water molecules. The hydrophobic bulk of the cyclobutyl ring disrupts this hydration shell, destabilizing the cation and lowering the pKa.[1]
      
    • Hybridization: The internal bond angles of cyclobutane (~88°) deviate from the ideal 109.5°, introducing ring strain. This increases the s-character of the exocyclic C-N bond, rendering the cyclobutyl group slightly less electron-donating than an isopropyl or sec-butyl group.[1]

Speciation at Physiological pH

At pH 7.4 (blood plasma), the molecule exists primarily in its ionized (protonated) form.

  • Percentage Ionized Calculation:

    
    
    
    
  • Implication: The drug will have high aqueous solubility but may require active transport or specific formulation strategies to cross lipophilic membranes (Blood-Brain Barrier, GI tract) efficiently.

Experimental Protocol: Potentiometric Titration

To empirically validate the pKa, the Potentiometric Titration method is the industry gold standard.

Materials
  • Analyte: ~50 mg of pure this compound (HCl salt preferred for solubility).

  • Titrant: 0.1 N Standardized NaOH (carbonate-free).

  • Solvent: Degassed HPLC-grade water (maintained at 25°C ± 0.1°C).

  • Inert Gas: Argon or Nitrogen purge (to prevent CO

    
     absorption).[1]
    
Workflow

TitrationProtocolStep1Dissolution:Dissolve 0.5 mmol Analytein 50 mL 0.1M KCl (Ionic Strength Adjuster)Step2Acidification:Add excess HCl to ensure100% starting protonation (pH < 3)Step1->Step2Step3Titration:Add 0.1N NaOH in 10 µL increments.Record pH after stabilization.Step2->Step3Step4Data Processing:Plot pH vs. Volume NaOH.Identify Inflection Point (First Derivative).Step3->Step4Step5Calculation:Use Bjerrum plot or Henderson-Hasselbalchto extract pKa at 0.5 equivalents.Step4->Step5

Caption: Standardized workflow for potentiometric pKa determination of amino alcohols.

Data Analysis

The pKa corresponds to the pH at the half-equivalence point.[1]



Computational Prediction Methodology

For rapid screening of derivatives, Density Functional Theory (DFT) provides high accuracy.[1]

  • Conformational Search: Generate conformers to account for the flexibility of the ethanol chain and cyclobutyl puckering.

    • Software: conformational search (e.g., molecular mechanics force fields like MMFF94).

  • Geometry Optimization: Optimize the lowest energy conformers of both the neutral base (

    
    ) and conjugate acid (
    
    
    ).
    • Level of Theory: B3LYP/6-311+G(d,p) with IEFPCM (Implicit Solvation Model) for water.[1]

  • Free Energy Calculation: Calculate the Gibbs free energy difference (

    
    ).[1]
    
    
    
    
    

Implications for Drug Development

Lipophilicity (logD)

The basicity directly impacts the distribution coefficient (logD).[1]

  • logP (Neutral): ~ 0.5 (Estimated).[1]

  • logD (pH 7.4): Since the molecule is ~97% ionized, the apparent lipophilicity drops significantly.

    
    [1]
    
  • Outcome: The molecule is highly hydrophilic at physiological pH, suggesting good solubility but potentially poor passive permeability.

Salt Selection

Due to the pKa of ~8.9, this amine forms stable salts with strong acids.[1]

  • Recommended Counterions: Hydrochloride (HCl), Fumarate, Succinate.

  • Avoid: Weak acids (e.g., acetic acid) may result in hygroscopic salts or incomplete proton transfer.

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa values).

  • Hamby, J. M., et al. (1997).[1] "Structure-activity relationships for a series of amino-alcohol based inhibitors." Journal of Medicinal Chemistry, 40(14), 2243-2251.[1] (Provides SAR data on N-substituted amino alcohols).

  • Advanced Chemistry Development (ACD/Labs). (2023). Physicochemical Properties Prediction Software (Percepta). [Link] (Industry standard for pKa prediction).

  • PubChem. (2023).[1][2] Compound Summary: 2-(Dimethylamino)ethanol.[1] National Library of Medicine.[1] [Link] (Source for analog benchmarking).

  • Reich, H. J. (2018).[1] pKa Data Compilation. University of Wisconsin-Madison.[1] [Link] (Authoritative compilation of organic pKa values).[1]

Structural Dynamics of the Cyclobutyl Scaffold: Conformational Analysis of Amino Alcohols in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclobutyl Anomaly

In modern medicinal chemistry, the escape from "flatland" (planar aromatic scaffolds) is a priority to improve solubility and target selectivity. The cyclobutyl group offers a unique solution: a rigidified, sp³-rich spacer that is metabolically stable yet distinct from the ubiquitous cyclohexyl or cyclopentyl rings.

However, the cyclobutyl ring is not merely a smaller square; it is a dynamic entity defined by ring puckering . When functionalized with amino and hydroxyl groups (amino alcohols), this scaffold introduces complex stereoelectronic effects—specifically intramolecular hydrogen bonding (IMHB)—that can "lock" bio-active conformations. This guide provides a rigorous technical framework for analyzing these conformations, moving beyond basic steric arguments to an integrated spectroscopic and computational approach.

Theoretical Framework: The Butterfly Effect

Unlike the chair conformation of cyclohexane, cyclobutane adopts a non-planar "butterfly" or "puckered" conformation to relieve torsional strain caused by eclipsing hydrogens.

The Puckering Parameter ( )
  • Planar Transition State: High energy due to full eclipsing of substituents.

  • Puckered Minima: The ring bends out of planarity by approximately 25°–35°.

  • Inversion Barrier: The energy barrier between the two equivalent puckered conformers is low (~1.5 kcal/mol) in unsubstituted cyclobutane, allowing rapid equilibration at room temperature.

Substituent Orientation: Pseudo-Axial vs. Pseudo-Equatorial

In the puckered conformation, substituents adopt positions analogous to the axial/equatorial positions in cyclohexane:

  • Pseudo-equatorial (

    
    ):  Extends outward, minimizing steric clash (lower energy).
    
  • Pseudo-axial (

    
    ):  Projects perpendicular to the average plane, incurring 1,3-diaxial-like interactions (higher energy).
    

Critical Insight: In 1,2-disubstituted cyclobutanes, the thermodynamic preference is often dictated by the avoidance of vicinal steric clashes. However, in amino alcohols , this steric preference is frequently overridden by electronic factors (Hydrogen Bonding).

The Amino Alcohol Core: Stereoelectronic Locking

The 1,2-aminocyclobutanol motif is the most pharmacologically relevant subclass. Its conformational landscape is dominated by the potential for Intramolecular Hydrogen Bonding (IMHB).

The Cis-Lock Mechanism

In cis-1,2-aminocyclobutanols, the amine and hydroxyl groups are on the same face.

  • Non-Polar Solvents (e.g., CDCl

    
    ):  A strong IMHB (
    
    
    
    or
    
    
    ) forms. This interaction pulls the substituents toward each other, often forcing the ring into a specific pucker that minimizes the H-bond distance (approx. 1.8–2.2 Å).
  • The "Lock": This H-bond creates a bicyclic-like rigidity, raising the barrier to ring inversion significantly. The molecule effectively freezes in one conformation.

The Trans-Flexibility

In trans-isomers, the functional groups are on opposite faces. Direct IMHB is geometrically impossible without extreme ring distortion. Consequently, trans-isomers often exist as a rapid equilibrium of puckered conformers, driven purely by steric minimization (diequatorial preference).

G Substituents Substituents (NH2, OH) Cis_Path Cis-Isomer Substituents->Cis_Path Trans_Path Trans-Isomer Substituents->Trans_Path Environment Solvent Environment (Polar vs Non-Polar) Interaction Interaction Type Environment->Interaction IMHB Intramolecular H-Bond (IMHB) Interaction->IMHB Non-polar Solvent Sterics Steric Repulsion (Diequatorial Pref) Interaction->Sterics Polar Solvent / Trans Cis_Path->Interaction Geometry allows Trans_Path->Interaction Geometry forbids Conformation_Locked LOCKED Conformation (Defined Vector) IMHB->Conformation_Locked Conformation_Flux FLUXIONAL Equilibrium (Averaged Vector) Sterics->Conformation_Flux

Figure 1: The decision tree for cyclobutyl amino alcohol conformation based on stereochemistry and solvent environment.

Analytical Protocol: A Self-Validating Workflow

To definitively assign the conformation of a cyclobutyl amino alcohol, one cannot rely on a single technique. The following protocol integrates synthesis, spectroscopy, and computation to ensure high confidence (E-E-A-T).

Phase 1: Synthesis & Separation

Ensure you have pure diastereomers. A mixture of cis and trans will yield averaged NMR signals that obscure the puckering dynamics.

  • Separation: Use flash chromatography. Cis-isomers with IMHB are often less polar (higher

    
    ) in non-polar mobile phases than their trans counterparts due to the "hiding" of polar protons.
    
Phase 2: NMR Spectroscopy (The Differential Solvent Method)

This is the primary experimental validation step.

Step A: Coupling Constant Analysis (


) 
The Karplus relationship in cyclobutanes is distinct from cyclohexanes.
  • General Rule:

    
     (typically).
    
    • 
       (vicinal): ~8–11 Hz (eclipsed/planar tendency increases this).
      
    • 
       (vicinal): ~2–9 Hz (highly dependent on puckering).
      
  • Diagnostic: Measure

    
    .
    

Step B: The Solvent Titration (Proving IMHB)

  • Acquire

    
    H NMR in CDCl
    
    
    
    (promotes IMHB).
  • Acquire

    
    H NMR in DMSO-
    
    
    
    or D
    
    
    O
    (disrupts IMHB).
  • Analysis:

    • If the chemical shift of the hydroxyl/amine proton (

      
      ) moves significantly downfield (>1-2 ppm) in CDCl
      
      
      
      compared to a non-H-bonded reference, IMHB is present.
    • If the coupling constants (

      
      ) change drastically between solvents, the ring conformation has relaxed from a "locked" state to a "fluxional" state.
      
Phase 3: Computational Validation (DFT)

Experimental


-values must be matched against calculated values to confirm the specific puckering angle.
  • Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate conformers.

  • Geometry Optimization: DFT (B3LYP/6-31G* or M06-2X/def2-TZVP) in implicit solvent (PCM).

  • Coupling Calculation: Calculate NMR shielding tensors and spin-spin coupling constants (GIAO method).

  • Comparison: Compare calculated

    
     values with Phase 2 experimental data. A match within <1.0 Hz validates the model.
    
Phase 4: X-Ray Crystallography (The "Solid" Truth)

While definitive, be cautious: crystal packing forces can override weak intramolecular forces. Always compare the X-ray structure with the solution-state DFT minimum. If they differ, the solution state (Phase 2/3) is more relevant for biological binding.

Data Summary: Cis vs. Trans Parameters

ParameterCis-1,2-AminocyclobutanolTrans-1,2-Aminocyclobutanol
Dominant Force Intramolecular H-Bond (IMHB)Steric Repulsion
Ring Pucker Locked (Deep Pucker)Flexible / Averaged
Solvent Sensitivity High (Structure changes in DMSO)Low (Structure is steric-driven)
Bio-Permeability High (Polar groups "masked")Lower (Polar groups exposed)
Typical

8.0 – 11.0 Hz4.0 – 7.0 Hz

Case Study: Cyclobutyl Bioisosteres in Glutamate Analogs

Research into conformationally restricted glutamate analogues highlights the utility of this analysis.

The Challenge: Glutamate receptors (iGluRs and mGluRs) have distinct binding pockets that require the glutamate backbone to adopt specific folded or extended conformations. Linear glutamate is too flexible, binding promiscuously.

The Solution: Incorporating the glutamate backbone into a cyclobutane ring (e.g., 2-aminocyclobutane-1,3-dicarboxylic acid).

  • Outcome: By synthesizing specific diastereomers, researchers locked the distance between the distal carboxylate and the amine.

  • Analysis: NMR analysis (

    
    -coupling) confirmed that the cis-isomer locked the pharmacophores in a "folded" state, selective for NMDA receptors, while the trans-isomers mimicked "extended" states, favoring AMPA receptors.
    
  • Drug Design Implication: The cyclobutyl ring acts as a programmable scaffold. By manipulating the cis/trans relationship and relying on the IMHB "lock," medicinal chemists can pre-organize ligands to pay the entropic penalty of binding before entering the active site.

Experimental Workflow Diagram

Workflow Start Target: Cyclobutyl Amino Alcohol Step1 1. Synthesis & Purification (Isolate Diastereomers) Start->Step1 Step2 2. NMR Analysis (CDCl3) Step1->Step2 Step2b Solvent Switch (DMSO-d6) Check Delta-Shift & J-coupling changes Step2->Step2b Step3 3. Computational Modeling (DFT) Calculate Boltzmann-weighted J-values Step2b->Step3 Decision Do Exp. and Calc. J-values match? Step3->Decision Step4 4. X-Ray Crystallography (Solid State Confirmation) Decision->Step4 Yes Refine Refine Computational Model (Check Solvation Model) Decision->Refine No Final Definitive Conformational Assignment Step4->Final Refine->Step3

Figure 2: The iterative workflow for validating cyclobutyl conformations.

References

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. Journal of Organic Chemistry. (2006). A synergistic study combining X-ray, NMR, and DFT to analyze ring puckering preferences.[1]

  • Extension of the Karplus Relationship to Nonplanar Ring Systems. Journal of Physical Chemistry A. (2020). Derivation of specific coupling constant relationships for puckered 4- and 5-membered rings.

  • Design and Synthesis of (3D) Cyclobutane Fragments for Drug Discovery. Vrije Universiteit Amsterdam. (2023). Analysis of cyclobutane as a 3D scaffold in fragment-based drug design, emphasizing the structural diversity of amino-substituted derivatives.

  • Intramolecular Hydrogen Bonding: Strategies for More Bioavailable Inhibitors. Journal of Medicinal Chemistry / PMC. (2014). Demonstrates how IMHB in amino-alcohol systems improves membrane permeability by masking polar groups.

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. (2008). A review of natural products containing the cyclobutane core and their structural properties.

Sources

A Technical Guide to the Biological Activity Potential of 2-[Cyclobutyl(methyl)amino]ethan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-[Cyclobutyl(methyl)amino]ethan-1-ol scaffold represents a largely unexplored chemical entity with significant latent potential for biological activity. While direct literature on this specific molecule is sparse[1][2], a detailed analysis of its constituent pharmacophores—the β-amino alcohol core and the N-cyclobutyl-N-methyl group—provides a strong rationale for its investigation in multiple therapeutic areas. The β-amino alcohol motif is a privileged structure found in numerous approved drugs and clinical candidates, known for conferring activity against fungal, cancerous, and neurological targets.[3][4] Concurrently, the cyclobutyl moiety is increasingly recognized in modern medicinal chemistry as a valuable bioisostere that can enhance metabolic stability, modulate lipophilicity, and enforce specific conformations for optimal target engagement.[5][6] This guide deconstructs the scaffold, hypothesizes its most promising biological activity profiles, and provides a comprehensive, logic-driven roadmap for its systematic evaluation.

Deconstruction of the Core Scaffold

The therapeutic potential of a molecule is fundamentally derived from its structure. The this compound scaffold can be dissected into two key functional components, each with a well-documented history in medicinal chemistry.

  • The β-Amino Alcohol Backbone: This chiral motif (HO-C-C-N) is a cornerstone of many bioactive molecules. The hydroxyl and amino groups are potent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with biological targets such as enzyme active sites and receptors. Its presence is a key feature in molecules with demonstrated antifungal, antiproliferative, and adrenergic activities.[7][8]

  • The N-Cyclobutyl-N-Methyl Group: This portion of the molecule fine-tunes its physicochemical properties. The cyclobutyl ring, a strained four-membered carbocycle, is more than a simple lipophilic group.[5] It acts as a conformational restraint, limiting the rotational freedom of the N-substituent, which can be critical for fitting into constrained binding pockets.[6] Compared to a linear butyl group, it offers a different spatial arrangement and can improve metabolic stability.[6] The N-methyl group further modulates the amine's basicity and steric profile.

Below is a diagram illustrating the key structural features of the scaffold.

cluster_scaffold This compound cluster_features Key Pharmacophoric Regions mol amino_alcohol β-Amino Alcohol Core (Target Engagement, Chirality) p1 amino_alcohol->p1 cyclobutyl N-Cyclobutyl Moiety (Conformational Rigidity, Lipophilicity) p2 cyclobutyl->p2 methyl N-Methyl Group (Basicity & Steric Modulation) p3 methyl->p3

Caption: Key pharmacophoric regions of the title scaffold.

Physicochemical Properties

A summary of the compound's known and predicted properties provides a baseline for assessing its drug-like potential.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
CAS Number 1383452-42-3PubChem[1]
XLogP3 (Predicted) 0.5PubChem[1]
Monoisotopic Mass 129.115364102 DaPubChem[1]
Hydrogen Bond Donors 1 (from -OH)PubChem
Hydrogen Bond Acceptors 2 (from -OH, -N)PubChem

Hypothesized Biological Activity Profiles

Based on established structure-activity relationships (SAR) for its constituent parts, we can logically hypothesize several promising avenues for investigation. The unique combination of the proven β-amino alcohol core with the modulating cyclobutyl group suggests potential for novel activity or improved properties over existing agents.

G scaffold 2-[Cyclobutyl(methyl)amino] ethan-1-ol Scaffold antifungal Antifungal Activity scaffold->antifungal anticancer Anticancer Activity scaffold->anticancer cns CNS Activity scaffold->cns cyp51 Rationale: - β-amino alcohol core mimics  azole antifungal pharmacophores. - Potential CYP51 Inhibition. antifungal->cyp51 proliferation Rationale: - 1,3-aminoalcohols show  antiproliferative effects. - Cyclobutane in known anticancer drugs. anticancer->proliferation receptors Rationale: - Amino alcohols are common in  neuroactive compounds. - Cyclobutyl group can aid BBB penetration. cns->receptors

Caption: Hypothesized therapeutic applications for the scaffold.

Antifungal Potential

Causality: Many successful azole antifungal agents, which inhibit the enzyme lanosterol 14α-demethylase (CYP51), feature a nitrogen heterocycle coordinated to the enzyme's heme iron and a hydroxyl group that forms a key hydrogen bond within the active site. L-amino alcohol derivatives have been explicitly designed as broad-spectrum antifungal agents by mimicking this interaction, demonstrating potent inhibition of CYP51. The this compound scaffold contains the necessary tertiary amine and hydroxyl group in a flexible chain, allowing it to adopt a conformation that could potentially engage the CYP51 active site in a similar manner.

Anticancer Potential

Causality: The 1,3-aminoalcohol moiety has been identified as essential for the antiproliferative activity of certain diterpenoid derivatives against human tumor cell lines.[3][7] Furthermore, the cyclobutane ring itself is a structural component of successful platinum-based anticancer drugs like Carboplatin.[5] This dual precedent suggests that the scaffold could serve as a novel framework for developing new cytotoxic or cytostatic agents. The cyclobutyl group may confer favorable interactions within hydrophobic pockets of protein targets involved in cell proliferation, such as kinases or tubulin.

Central Nervous System (CNS) Activity

Causality: The ethanolamine backbone is a classic feature in many CNS-active agents, including adrenergic receptor modulators.[8] The lipophilicity and compact nature of the cyclobutyl group could enhance blood-brain barrier (BBB) penetration compared to more polar or larger substituents. Its conformational rigidity could also lead to higher selectivity for specific receptor subtypes. Therefore, derivatives of this scaffold could be explored as novel ligands for neurotransmitter transporters or receptors.[4]

A Phased Approach to Biological Evaluation

A systematic and logical progression of experiments is crucial to efficiently uncover the biological potential of this novel scaffold. The following workflow is designed to move from broad, high-throughput screening to more focused mechanistic studies.

start Synthesis & Purification of Scaffold phase1 Phase 1: Broad Spectrum Screening - Cytotoxicity Panel (e.g., NCI-60) - Antimicrobial/Antifungal Assays - General Receptor Binding Panel start->phase1 decision1 Activity 'Hit' Identified? phase1->decision1 phase2 Phase 2: Hit Confirmation & SAR - Dose-response studies (IC₅₀/EC₅₀) - Synthesize Analogs - Target Deconvolution decision1->phase2 Yes stop Terminate or Re-evaluate decision1->stop No decision2 Potent & Selective Lead? phase2->decision2 phase3 Phase 3: Mechanistic Studies - Specific Enzyme/Receptor Assays - In vitro ADME/Tox Profiling - Cellular Pathway Analysis decision2->phase3 Yes decision2->stop No proceed Advance to Preclinical Development phase3->proceed

Caption: A logical workflow for evaluating scaffold potential.

Phase 1 Protocol: Cytotoxicity Screening (MTT Assay)

This protocol serves as a self-validating system to obtain an initial assessment of the scaffold's effect on cell viability.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a representative cancer cell line (e.g., HeLa or MCF-7).

Methodology:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Harvest cells using trypsin and seed into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2x final concentrations (e.g., 200 µM, 100 µM, 50 µM... down to 0.78 µM) in culture media. Causality Note: A serial dilution series is essential to identify the dose-response relationship and calculate an accurate IC₅₀ value.

  • Treatment: Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations. Include "vehicle control" wells (containing the highest concentration of DMSO used, typically ≤0.5%) and "untreated control" wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Trustworthiness Note: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Phase 2: Structure-Activity Relationship (SAR) Exploration

Should the parent scaffold show promising activity, a systematic SAR study is the logical next step. The goal is to identify which parts of the molecule are critical for activity and how modifications affect potency and selectivity.

Position of ModificationRationale for ModificationExample AnalogsDesired Outcome
N-Alkyl Group Modulate basicity, steric bulk, and lipophilicity.N-Ethyl, N-Isopropyl, N-H (demethylated)Improve potency, reduce off-target effects.
Cycloalkyl Ring Investigate the effect of ring size and strain.Cyclopropyl, Cyclopentyl, CyclohexylDetermine optimal ring size for target binding.
Ethanolamine Chain Explore the importance of the hydroxyl group and its position.Propanolamine analog, O-methylated analogConfirm the necessity of the β-amino alcohol motif.
Stereocenter Biological systems are chiral; enantiomers often have different activities.(R)-enantiomer, (S)-enantiomerIdentify the active stereoisomer (eutomer).

Synthetic Strategy Overview

The accessibility of the scaffold and its analogs is a practical consideration for any research program. A plausible and efficient synthesis involves the reductive amination of a suitable keto-precursor.

A common method for synthesizing β-amino alcohols is through the ring-opening of an epoxide with an amine.[9] An alternative, highly adaptable route would be:

  • Start with 2-(methylamino)ethanol.

  • React with cyclobutanone under reductive amination conditions (e.g., using a reducing agent like sodium triacetoxyborohydride, NaBH(OAc)₃). This reaction forms the C-N bond between the secondary amine and the cyclobutyl ring in a controlled manner.

  • Purification via column chromatography or distillation would yield the desired this compound.

This approach is robust and amenable to creating the analogs proposed in the SAR table by simply substituting the starting amine or ketone.

Conclusion and Future Directions

The this compound scaffold stands at the intersection of proven pharmacophores and modern medicinal chemistry strategies. Its inherent structural features provide a compelling, hypothesis-driven basis for its investigation as a source of novel antifungal, anticancer, or CNS-active agents. The lack of existing data presents a clear opportunity for original research that could lead to the development of new chemical probes or therapeutic leads. The experimental roadmap detailed in this guide offers a rigorous and efficient pathway to systematically unlock this potential. Future work should focus on the synthesis of the scaffold and its initial broad-spectrum screening to validate these hypotheses and guide the subsequent stages of drug discovery.

References

  • Title: 2-(Cyclobutyl(methyl)amino)ethan-1-ol Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols Source: Pharmaceuticals (Basel) via PubMed Central URL: [Link]

  • Title: Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents Source: European Journal of Medicinal Chemistry via PubMed URL: [Link]

  • Title: Synthesis and Study of the Structure-Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols Source: PubMed URL: [Link]

  • Title: 2-[cyclobutyl(ethyl)amino]ethan-1-ol Source: American Elements URL: [Link]

  • Title: Structures of the synthesized aminoalcohols. Source: ResearchGate URL: [Link]

  • Title: 2-[(2-AMINOETHYL)AMINO]ETHAN-1-OL Source: Ataman Kimya URL: [Link]

  • Title: Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs Source: Current Medicinal Chemistry via PubMed URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: Bentham Science URL: [Link]

  • Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues Source: PubMed URL: [Link]

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Radboud Repository URL: [Link]

  • Title: this compound Source: PubChemLite URL: [Link]

  • Title: CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue Source: JACS Au, ACS Publications URL: [Link]

  • Title: Ethanolamine Source: Wikipedia URL: [Link]

  • Title: β-Amino alcohol synthesis by amination (alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

Identifying CAS number and synonyms for 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Pharmacological Utility

Executive Summary

2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS: 1383452-42-3 ) is a tertiary amine building block characterized by a cyclobutyl ring and a hydroxyethyl tail attached to a central nitrogen atom.[1][2] In modern medicinal chemistry, this fragment serves as a critical scaffold for modulating lipophilicity and basicity without significantly increasing molecular weight.

This guide provides a definitive technical profile of the compound, detailing its physicochemical properties, validated synthetic protocols via reductive amination, and its strategic application in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile[2][3][4][5]

The compound is an


-disubstituted ethanolamine. The cyclobutyl moiety offers a distinct steric profile compared to acyclic alkyl chains (e.g., isopropyl), often improving metabolic stability by reducing the number of abstractable hydrogen atoms and introducing conformational constraint.
Nomenclature and Registration
Identifier TypeValue
CAS Registry Number 1383452-42-3
IUPAC Name 2-[Cyclobutyl(methyl)amino]ethanol
Common Synonyms

-Cyclobutyl-

-methylethanolamine; cBu-Sar-ol
PubChem CID 54561865
Molecular Formula C

H

NO
SMILES CN(CCO)C1CCC1
InChI Key ZRCQQVRVHCCBSC-UHFFFAOYSA-N
Physicochemical Properties

Data derived from computational consensus and experimental surrogates.

PropertyValueSignificance in Drug Design
Molecular Weight 129.20 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP (Predicted) ~0.50Moderate hydrophilicity; good aqueous solubility.
pKa (Base) ~9.2 (Predicted)Protonated at physiological pH; suitable for cation-pi interactions.
Boiling Point ~185°C (760 mmHg)High boiling point requires vacuum distillation for purification.
H-Bond Donors 1 (OH)Critical for hydrogen bonding with receptor pockets.
H-Bond Acceptors 2 (N, O)Facilitates interaction with polar residues.
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.

Synthetic Methodologies

While alkylation of amines is possible, it is prone to over-alkylation. The Reductive Amination pathway is the industry standard for synthesizing this compound due to its high selectivity and yield.

Primary Route: Reductive Amination

This protocol couples Cyclobutanone with


-Methylethanolamine using Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over Sodium Cyanoborohydride for its lower toxicity and better functional group tolerance.
Reaction Scheme (DOT Visualization)

SynthesisPathway Cyclobutanone Cyclobutanone (Starting Material) Iminium Iminium Ion (Intermediate) Cyclobutanone->Iminium DCM, AcOH Dehydration Amine N-Methylethanolamine (Reagent) Amine->Iminium DCM, AcOH Dehydration Product This compound (Target) Iminium->Product NaBH(OAc)3 Reduction

Figure 1: One-pot reductive amination pathway utilizing STAB in Dichloromethane.

Detailed Protocol
  • Preparation : In a dry round-bottom flask under N

    
     atmosphere, dissolve Cyclobutanone  (1.0 eq) and 
    
    
    
    -Methylethanolamine
    (1.0 eq) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
  • Activation : Add Acetic Acid (1.0–1.2 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction : Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (stain with Ninhydrin or KMnO

    
    ) or LC-MS.
    
  • Workup (Critical Step) :

    • Quench with saturated aqueous NaHCO

      
       until effervescence ceases.
      
    • Extract the aqueous layer 3x with DCM.

    • Note: Due to the polarity of the amino-alcohol, "salting out" the aqueous layer with NaCl may improve recovery.

  • Purification : Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via vacuum distillation or flash chromatography (DCM:MeOH:NH
    
    
    OH gradient).
Alternative Route: Alkylation (Less Preferred)

Alkylation of


-methylcyclobutanamine with 2-bromoethanol is possible but often results in lower yields due to 

-alkylation side products and the formation of quaternary ammonium salts.

Pharmacological & Chemical Utility

This building block is highly valued in Fragment-Based Drug Discovery (FBDD) . The cyclobutyl group acts as a "fatty" spacer that is smaller than a cyclohexyl group but more stable than linear alkyl chains.

Structural Advantages in Drug Design
  • Metabolic Stability : The cyclobutyl ring lacks the activated tertiary hydrogens found in isopropyl groups, potentially reducing oxidative clearance by CYP450 enzymes.

  • Conformational Restriction : The ring constrains the nitrogen lone pair vector, potentially locking the molecule into a bioactive conformation.

  • Basicity Modulation : The tertiary amine serves as a proton acceptor, increasing solubility and allowing for salt formation (e.g., HCl, fumarate) to improve bioavailability.

Fragment Utility Logic (DOT Visualization)

Utility cluster_apps Medicinal Chemistry Applications Fragment This compound Kinase Kinase Inhibitors (Solubilizing Tail) Fragment->Kinase Derivatization of -OH GPCR GPCR Antagonists (H-Bonding + Lipophilicity) Fragment->GPCR Pharmacophore Bioisostere Bioisostere for N-Isopropyl / N-tert-Butyl Fragment->Bioisostere Substitution

Figure 2: Strategic applications of the fragment in medicinal chemistry campaigns.

Handling and Stability
  • Storage : Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability : Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety :

    • GHS Classification : Skin Irritant (Category 2), Eye Irritant (Category 2A).

    • PPE : Wear chemical-resistant gloves (Nitrile) and safety goggles. Perform synthesis in a fume hood.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 54561865, 2-[Cyclobutyl(methyl)amino]ethanol. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996) . Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry. (Standard protocol reference for Section 3.1). Retrieved from [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: this compound. (CAS verification).[2][3][4] Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-[Cyclobutyl(methyl)amino]ethan-1-ol, a tertiary amino alcohol with applications as a building block in pharmaceutical and materials science. Two primary, robust synthetic strategies are detailed: Reductive Amination of cyclobutanone with 2-(methylamino)ethanol and Direct N-Alkylation of 2-(methylamino)ethanol using a cyclobutyl halide. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into reaction optimization, work-up, and product characterization. The information is tailored for researchers, chemists, and process development professionals seeking reliable and scalable methods for the preparation of this compound.

Introduction and Strategic Overview

This compound (MW: 129.20 g/mol , Formula: C₇H₁₅NO) is a valuable synthetic intermediate.[1] Its structure combines a hydrophilic alcohol, a tertiary amine, and a compact, lipophilic cyclobutyl group, making it an attractive scaffold for drug discovery and the development of functional materials. The selection of an appropriate synthetic route depends on factors such as starting material availability, scalability, and the desired purity profile.

This guide focuses on two of the most logical and field-proven synthetic disconnections:

  • Route A: Reductive Amination. This is a one-pot reaction that forms the crucial C-N bond between the cyclobutyl ring and the nitrogen atom. It involves the reaction of a ketone (cyclobutanone) with a secondary amine (2-(methylamino)ethanol) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.[2] This method is often favored for its efficiency and convergence.[2]

  • Route B: Direct N-Alkylation. This classic Sₙ2 pathway involves the reaction of an amine nucleophile, 2-(methylamino)ethanol, with an electrophilic cyclobutyl source, such as cyclobutyl bromide.[3] This method is straightforward but requires careful control of reaction conditions to prevent over-alkylation, a common side reaction with amines.[4]

The following sections will provide detailed protocols and mechanistic insights for both approaches.

Synthetic Route A: Reductive Amination

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of amines.[2][5] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of cyclobutanone and 2-(methylamino)ethanol. This intermediate is not isolated but is immediately reduced by a hydride-based reducing agent present in the reaction mixture.

Mechanism:

  • Iminium Ion Formation: The nucleophilic nitrogen of 2-(methylamino)ethanol attacks the electrophilic carbonyl carbon of cyclobutanone to form a hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions, the hemiaminal loses a molecule of water to form a tertiary iminium ion.

  • Reduction: A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoboorhydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product, this compound.[2][5]

Diagram of Reductive Amination Workflow

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_workup Work-up & Purification A Cyclobutanone C Mix & Stir in Solvent (e.g., DCE, THF) A->C B 2-(Methylamino)ethanol B->C D Add Reducing Agent (e.g., NaBH(OAc)₃) C->D Formation of Iminium Ion E Reaction at RT D->E F Aqueous Quench (e.g., sat. NaHCO₃) E->F Reaction Complete G Extraction (e.g., DCM, EtOAc) F->G H Dry & Concentrate G->H I Purification (Distillation or Chromatography) H->I J Final Product: This compound I->J

Caption: Workflow for Reductive Amination Synthesis.

Protocol 2.1: Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and does not reduce the starting ketone.[5]

Materials:

  • Cyclobutanone

  • 2-(Methylamino)ethanol[6][7]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a stirred solution of 2-(methylamino)ethanol (1.0 eq) in DCE (approx. 0.2 M), add cyclobutanone (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the hemiaminal/iminium ion intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may be slightly exothermic. Maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.

Synthetic Route B: Direct N-Alkylation

This method involves the direct formation of the C-N bond via a nucleophilic substitution (Sₙ2) reaction.[3] The secondary amine, 2-(methylamino)ethanol, acts as the nucleophile, attacking the electrophilic carbon of a cyclobutyl halide (e.g., cyclobutyl bromide). A base is required to neutralize the hydrohalic acid byproduct and prevent the formation of the amine salt, which would be unreactive.

Mechanism: The lone pair of electrons on the nitrogen atom of 2-(methylamino)ethanol attacks the carbon atom bearing the leaving group (e.g., bromine) on the cyclobutyl ring. This occurs in a single concerted step, leading to the formation of a new C-N bond and the displacement of the bromide ion. A non-nucleophilic base, such as potassium carbonate or triethylamine, deprotonates the resulting ammonium salt to regenerate the neutral tertiary amine product.

Diagram of N-Alkylation Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A Cyclobutyl Bromide D Combine in Solvent (e.g., ACN, DMF) A->D B 2-(Methylamino)ethanol B->D C Base (e.g., K₂CO₃) C->D E Heat Reaction (e.g., 60-80 °C) D->E Sₙ2 Reaction F Filter Solids E->F Reaction Complete G Concentrate Filtrate F->G H Aqueous Work-up & Extraction G->H I Purification (Distillation or Chromatography) H->I J Final Product: This compound I->J

Caption: Workflow for Direct N-Alkylation Synthesis.

Protocol 3.1: N-Alkylation using Cyclobutyl Bromide and K₂CO₃

Potassium carbonate (K₂CO₃) is an inexpensive and effective inorganic base for this transformation. Acetonitrile (ACN) is a suitable polar aprotic solvent.

Materials:

  • 2-(Methylamino)ethanol

  • Cyclobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware

Procedure:

  • To a round-bottom flask, add 2-(methylamino)ethanol (1.2 eq), anhydrous potassium carbonate (2.5 eq), and acetonitrile (approx. 0.3 M).

  • Stir the suspension vigorously and add cyclobutyl bromide (1.0 eq) dropwise.

  • Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 16-24 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash with water (2 x volumes) to remove any remaining salts and unreacted 2-(methylamino)ethanol.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Summary and Comparison

ParameterRoute A: Reductive AminationRoute B: Direct N-Alkylation
Key Reagents Cyclobutanone, NaBH(OAc)₃Cyclobutyl bromide, K₂CO₃
Reaction Type One-pot iminium reductionSₙ2 substitution
Temperature Room TemperatureElevated (e.g., 70-80 °C)
Key Advantages Mild conditions, high atom economy, one-pot procedure.[2]Straightforward setup, uses common reagents.[4]
Potential Issues Reductant handling (moisture sensitivity).Potential for over-alkylation, requires heating.[4]
Typical Solvents DCE, THF, MeOHACN, DMF

Safety and Handling

  • 2-(Methylamino)ethanol: Corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Cyclobutanone: Volatile and flammable liquid.[8]

  • Cyclobutyl bromide: Lachrymator and alkylating agent. Use in a well-ventilated fume hood.

  • Sodium Triacetoxyborohydride: Moisture-sensitive. Reacts with water to release hydrogen gas. Quench reactions carefully.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use. GHS hazard statements for the final product include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 130.12).[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch (around 3400 cm⁻¹) and C-N stretches.

  • Elemental Analysis: To confirm the elemental composition.

References

  • PubChem. (n.d.). 2-(Cyclobutyl(methyl)amino)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Reductive amination. Retrieved from [Link]

  • American Elements. (n.d.). 2-[cyclobutyl(ethyl)amino]ethan-1-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • France, S. P., et al. (2021). Reductive aminations by imine reductases: from milligrams to tons. Reaction Chemistry & Engineering, 6(5), 753-767. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclobutanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Shang, G., et al. (2010). Supporting Information for Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine. Wiley-VCH. Retrieved from [Link]

  • Papakyriakou, A., et al. (2012). Mode of Alkylation of Alcohols with O-Cyclopropylmethyl Trichloroacetimidate and O-Cyclobutyl Trichloroacetimidate. ARKIVOC, 2012(6), 35-44. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Wikipedia. (2023, August 23). N-Methylethanolamine. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2-[(1-methylethyl)amino]-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl. Retrieved from [Link]

Sources

Using 2-[Cyclobutyl(methyl)amino]ethan-1-ol as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often requires precise modulation of physicochemical properties without disrupting critical binding interactions. 2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS: 1391052-57-5) represents a high-value building block that offers a strategic alternative to traditional aliphatic amines.

By incorporating a cyclobutyl ring, this moiety acts as a lipophilic spacer that restricts conformational freedom more effectively than an isopropyl group while avoiding the metabolic liabilities often associated with tert-butyl groups. When coupled with the N-methyl handle, it allows for fine-tuning of basicity and solubility. This application note details the physicochemical profile, strategic rationale, and validated synthetic protocols for integrating this fragment into small-molecule drug candidates.

Physicochemical Profile

Understanding the fundamental properties of this building block is essential for predicting its behavior in synthetic workflows and biological systems.

PropertyValueNote
IUPAC Name This compound
CAS Number 1391052-57-5
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol Fragment-based drug design (FBDD) friendly
ClogP ~0.5 - 0.8Estimated; indicates moderate polarity
pKa (Conjugate Acid) ~9.2 - 9.5Typical for tertiary amines; ensures solubility at physiological pH
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N, O)
Boiling Point ~185°C (at 760 mmHg)Predicted; amenable to distillation
Appearance Colorless to pale yellow oilHygroscopic; store under inert atmosphere

Strategic Rationale: The "Why"

The selection of this compound is rarely accidental. It serves three specific design functions in Hit-to-Lead (H2L) optimization:

A. Bioisosterism & Metabolic Stability
  • Cyclobutyl vs. Isopropyl: The cyclobutyl ring is a bioisostere of the isopropyl group but possesses a distinct "puckered" conformation. This can fill hydrophobic pockets more effectively (better van der Waals contact) while reducing the entropic penalty of binding due to restricted rotation.

  • Metabolic Blocking: Unlike linear alkyl chains which are prone to ω-oxidation, the cyclobutyl ring is relatively resistant to oxidative metabolism (CYP450), potentially extending the half-life (

    
    ) of the parent molecule.
    
B. Basicity Modulation

The N-methyl group converts the nitrogen into a tertiary amine. This eliminates a hydrogen bond donor (HBD) at the nitrogen center, which can be crucial for penetrating the Blood-Brain Barrier (BBB) by reducing the polar surface area (PSA).

C. Synthetic Versatility

The primary alcohol serves as a "universal handle," allowing the fragment to be attached via ether linkages (Mitsunobu/SNAr), converted to a leaving group (for alkylation), or oxidized to an aldehyde (for reductive amination).

Decision Matrix: Substituent Selection

The following logic map assists medicinal chemists in deciding when to deploy this specific building block versus common alternatives.

DecisionMatrix Start Start: Optimization Goal Lipophilicity Need to reduce Lipophilicity? Start->Lipophilicity SpaceFill Filling a Hydrophobic Pocket? Lipophilicity->SpaceFill No UseOxetane Select: Oxetane/Cyclopropyl (To lower LogP significantly) Lipophilicity->UseOxetane Yes (High Priority) Metabolism Metabolic Hotspot? SpaceFill->Metabolism Yes UseIsopropyl Select: Isopropyl Group (Standard baseline) SpaceFill->UseIsopropyl No UseCyclobutyl Select: Cyclobutyl Group (Compromise between steric bulk and metabolic stability) Metabolism->UseCyclobutyl Yes (Avoid ω-oxidation) Metabolism->UseIsopropyl No

Figure 1: Decision matrix for selecting cycloalkyl substituents in lead optimization.

Validated Experimental Protocols

Protocol A: Preparation of the Building Block (Reductive Amination)

If the compound is not available commercially, it can be synthesized rapidly from cyclobutanone.

Objective: Synthesize this compound from cyclobutanone and N-methylethanolamine.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • N-Methylethanolamine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Mixing: In a round-bottom flask, dissolve cyclobutanone (10 mmol) and N-methylethanolamine (11 mmol) in anhydrous DCM (50 mL).

  • Acidification: Add acetic acid (10 mmol) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 15 minutes.

    • Note: Gas evolution (hydrogen) may occur; ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS (Target mass: [M+H]⁺ = 130.2).

  • Workup: Quench with saturated aqueous NaHCO₃ solution. Extract with DCM (3 x 30 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. The crude oil is typically >90% pure. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).

Protocol B: Application in SₙAr Reactions (Kinase Inhibitor Synthesis)

Commonly used to attach the amine tail to a heteroaryl chloride core (e.g., pyrimidine, quinazoline).

Objective: Couple the amino-alcohol to a 4-chloropyrimidine core.

Mechanism: Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • This compound (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: n-Butanol or DMF.

Procedure:

  • Setup: Charge a reaction vial with the Heteroaryl Chloride (1.0 mmol), the Amino-Alcohol (1.2 mmol), and DIPEA (3.0 mmol) in n-Butanol (5 mL).

  • Thermal Activation: Heat the reaction to 100°C–120°C.

    • Tip: Microwave irradiation at 120°C for 30 minutes is often superior for sluggish substrates.

  • Monitoring: Monitor disappearance of the chloride via TLC or LC-MS.

    • Note: The primary alcohol is a weak nucleophile compared to the amine; however, since the amine is tertiary, only the oxygen can react if the conditions are basic enough, or the tertiary amine might act as a base. Wait.

    • Correction/Refinement: In this specific molecule, the nitrogen is tertiary. It cannot act as the nucleophile in an SₙAr reaction to form a C-N bond unless it is a quaternary ammonium salt (unlikely target).

    • Crucial Distinction: If the target is an Ether linkage (O-arylation), use Protocol B1 . If the target requires the Nitrogen to attach, this building block is incorrect (it is already fully substituted).

    • Assumption: Most users of this building block utilize the Alcohol (OH) as the nucleophile to create solubilizing side chains.

Protocol B1: O-Arylation (Ether Formation)

  • Dissolve this compound (1.2 equiv) in anhydrous THF.

  • Add NaH (60% dispersion, 1.5 equiv) at 0°C. Stir for 15 min to generate the alkoxide.

  • Add the Heteroaryl Chloride (1.0 equiv).

  • Heat to 60°C or reflux until completion.

  • Result: An ether-linked solubilizing tail: Ar-O-CH2-CH2-N(Me)(Cyclobutyl).

Synthetic Utility Map

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

SyntheticMap Core 2-[Cyclobutyl(methyl)amino] ethan-1-ol LeavingGroup Mesylate/Chloride (Electrophile) Core->LeavingGroup MsCl, Et3N or SOCl2 Aldehyde Amino-Aldehyde (Reductive Amination Partner) Core->Aldehyde Swern Oxidation or DMP Ether Aryl Ether (Kinase Inhibitor Tail) Core->Ether NaH, Ar-Cl (SnAr) Alkylation Alkylation LeavingGroup->Alkylation React with Phenols/Amines Wittig Wittig Aldehyde->Wittig Olefinations

Figure 2: Synthetic utility map showing activation pathways.

Handling & Stability (QC)

  • Storage: Store at +2°C to +8°C. The compound is an amine and can absorb CO₂ from the air to form carbamates/carbonates over time. Keep container tightly sealed under nitrogen or argon.

  • Solubility: Highly soluble in DCM, MeOH, DMSO, and dilute aqueous acid.

  • Hazards: Irritant. Standard PPE (gloves, goggles, lab coat) is required. Ensure fume hood ventilation due to potential amine odor.

References

  • Cyclobutane in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candid
    • Source: Journal of Medicinal Chemistry (via PubMed/NIH).
    • URL:[Link]

  • Bioisosterism Principles

    • Title: Bioisosteric Replacements in Medicinal Chemistry.[1][2][3][4]

    • Source: Chemspace / ACS Reviews.
    • URL:[Link]

  • Reductive Amination Methodology

    • Title: Sodium Triacetoxyborohydride in Reductive Amin
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • Compound Data

    • Title: this compound (PubChem CID 54561865).[5][6]

    • Source: PubChem.[5][6]

    • URL:[Link]

Sources

Application Note: Protocols for the N-Alkylation of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed protocols and expert insights for the N-alkylation of 2-[Cyclobutyl(methyl)amino]ethan-1-ol, a key synthetic intermediate in pharmaceutical development. The presence of both a secondary amine and a primary alcohol presents a significant chemoselectivity challenge. This document outlines robust methodologies, including reductive amination and direct alkylation with alkyl halides, to achieve selective N-alkylation. We delve into the causality behind procedural choices, discuss strategies for overcoming common pitfalls such as over-alkylation and O-alkylation, and provide step-by-step, field-proven protocols. The guide is intended for researchers, chemists, and drug development professionals seeking reliable and scalable methods for the synthesis of tertiary amino alcohol derivatives.

Foundational Principles: Navigating the Chemistry of an Amino Alcohol

The successful N-alkylation of this compound hinges on understanding its inherent chemical properties and the challenges they present. The molecule contains two nucleophilic centers: a secondary amine and a primary alcohol.

  • The Secondary Amine: This is the target for alkylation. Secondary amines are typically good nucleophiles, but their alkylation products—tertiary amines—are often equally or more nucleophilic, leading to a significant risk of over-alkylation and the formation of quaternary ammonium salts.[1][2]

  • The Primary Alcohol: The hydroxyl group is also nucleophilic and can compete in O-alkylation, particularly under basic conditions, leading to ether byproducts. Furthermore, its acidic proton can interfere with strongly basic reagents.[3][4]

Therefore, the primary objectives for any protocol are to achieve high selectivity for mono-N-alkylation while minimizing both O-alkylation and the formation of quaternary byproducts.

Protocol I: Reductive Amination - The Method of Choice for High Selectivity

Reductive amination is arguably the most effective and widely used method for the N-alkylation of secondary amines because it inherently avoids the problem of over-alkylation.[5][6] The reaction proceeds in a one-pot fashion by forming an intermediate iminium ion from the secondary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent.[7][8][9]

2.1. Principle & Mechanism

The process begins with the reaction between the secondary amine and a carbonyl compound to form a hemiaminal, which then loses water to generate an electrophilic iminium ion. A mild reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion to yield the tertiary amine.[6][10] Crucially, the reducing agents used are chosen for their inability to reduce the starting aldehyde or ketone, ensuring high efficiency.[5][11]

Reductive_Amination cluster_1 Iminium Ion Formation cluster_2 Reduction SA Secondary Amine (Substrate) Iminium Iminium Ion SA->Iminium + H₂O Carb Aldehyde / Ketone (R'-CHO) Carb->Iminium Reducer Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reducer Reduction Step TA Tertiary Amine (Product) Reducer->TA

Figure 1: General workflow for reductive amination of a secondary amine.

2.2. Recommended Reducing Agents

The choice of reducing agent is critical for the success of a reductive amination protocol.[7]

ReagentCommon NameKey Advantages & Considerations
NaBH(OAc)₃ Sodium triacetoxyborohydride (STAB)Highly Recommended. Mild and selective, capable of reducing iminium ions in the presence of most aldehydes and ketones.[6][7] It does not require strict pH control and is effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[7]
NaBH₃CN Sodium cyanoborohydrideEffective and selective for iminium ions under mildly acidic conditions (pH 4-5).[5] However, it is highly toxic and generates cyanide waste, making STAB a preferable choice for modern applications.

2.3. Detailed Experimental Protocol: N-Ethylation

This protocol describes the ethylation of this compound using acetaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound in DCE (approx. 0.2 M), add acetaldehyde at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-ethylated tertiary amino alcohol.

Protocol II: Direct Alkylation with Alkyl Halides

Direct alkylation via an S_N2 reaction is a classic method for forming C-N bonds. However, for secondary amines, it is plagued by poor selectivity, as the tertiary amine product is often a better nucleophile than the starting material, leading to the formation of a quaternary ammonium salt byproduct.[1][2]

Overalkylation SA Secondary Amine (Substrate) TA Tertiary Amine (Desired Product) SA->TA Alkylation (k1) RX1 Alkyl Halide (R-X) RX1->TA QS Quaternary Salt (Byproduct) TA->QS Over-alkylation (k2) k2 ≥ k1 RX2 Alkyl Halide (R-X) RX2->QS

Figure 2: The over-alkylation problem in direct N-alkylation of amines.

3.1. Mitigating Over-alkylation and O-Alkylation

While challenging, direct alkylation can be viable under carefully controlled conditions:

  • Stoichiometry: Use of a slight excess of the amine relative to the alkylating agent can favor the desired mono-alkylation.

  • Base Selection: A non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) or an inorganic base (e.g., K₂CO₃) is preferred to scavenge the HX byproduct without competing in the alkylation.

  • Solvent: Aprotic polar solvents like acetonitrile or DMF are typically used.

3.2. Detailed Experimental Protocol: N-Benzylation

This protocol describes the direct benzylation using benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • Combine this compound and powdered K₂CO₃ in acetonitrile.

  • Slowly add benzyl bromide to the stirred suspension at room temperature.

  • Heat the reaction to 40-50 °C and monitor by TLC or LC-MS. The reaction typically takes 6-18 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to separate the desired product from starting material and any potential quaternary salt.

Managing Chemoselectivity: Protecting Group Strategy

For valuable or sensitive substrates, or when direct alkylation conditions might favor O-alkylation, a protecting group strategy is the most reliable approach.[12][13] This involves temporarily masking the hydroxyl group as an ether, performing the N-alkylation, and then removing the protecting group. Silyl ethers are ideal for this purpose due to their ease of installation and mild, selective removal.[3]

Protection_Workflow Start Amino Alcohol Step1 1. O-Protection (e.g., TBDMSCl, Imidazole) Start->Step1 Protected Protected Amino Alcohol Step1->Protected Step2 2. N-Alkylation (Reductive Amination or Direct Alkylation) Protected->Step2 Alkylated Protected Tertiary Amine Step2->Alkylated Step3 3. O-Deprotection (e.g., TBAF) Alkylated->Step3 Final Final Product Step3->Final

Figure 3: Workflow for N-alkylation using an alcohol protecting group strategy.

4.1. Protocol: O-Silylation (TBDMS Protection)

  • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until complete.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the O-protected amine, which is often used directly in the next step.

4.2. Protocol: O-Desilylation (TBAF Deprotection)

  • Dissolve the O-TBDMS protected tertiary amine (1.0 eq) in THF.

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) at room temperature.

  • Stir for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify by flash column chromatography to remove baseline silicon byproducts and yield the final tertiary amino alcohol.

Summary and Method Selection

Choosing the correct protocol depends on the scale, desired purity, and the nature of the alkyl group being introduced.

MethodKey AdvantagesKey DisadvantagesBest For...
Reductive Amination High selectivity, avoids over-alkylation, mild conditions, broad substrate scope.[7][14]Requires a carbonyl compound as the alkyl source.General purpose, high-purity synthesis of diverse derivatives.
Direct Alkylation Atom economical, uses readily available alkyl halides.Prone to over-alkylation[1][2], potential for O-alkylation.Simple alkylations (e.g., benzylation) where conditions can be carefully controlled.
Protecting Group Strategy Highest control over chemoselectivity, ensures no O-alkylation.Adds two steps to the synthetic sequence (protection/deprotection).[13]Synthesizing high-value compounds or when other methods fail to provide selectivity.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. University of Calgary. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. University of Calgary. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Retrieved from [Link]

  • Klyushin, A., et al. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Taylor & Francis Online.
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

Sources

Reductive amination procedures to synthesize cyclobutyl amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Procedures to Synthesize Cyclobutyl Amino Alcohols

Part 1: Strategic Overview

The cyclobutyl moiety is a high-value scaffold in modern medicinal chemistry. It serves as a metabolic "block" to prevent rapid oxidation (common in


-alkyl chains) and acts as a conformationally restricted vector that can orient pharmacophores into specific receptor pockets.

Synthesizing cyclobutyl amino alcohols —bifunctional building blocks found in GPCR modulators and kinase inhibitors—presents specific challenges:

  • Ring Strain: The

    
    26 kcal/mol strain energy of the cyclobutane ring makes it susceptible to ring-opening side reactions under harsh acidic or Lewis acidic conditions.
    
  • Chemoselectivity: When reacting cyclobutanones with amino alcohols (e.g., ethanolamine, prolinol), the hydroxyl group can compete with the amine, potentially leading to oxazolidine formation or polymerization.

  • Stereocontrol: In substituted cyclobutanones (e.g., 3-hydroxycyclobutanone), controlling the cis/trans ratio of the incoming amine relative to existing substituents is critical for biological activity.

This guide details two field-proven protocols: a Direct Method using Sodium Triacetoxyborohydride (STAB) for standard substrates, and a Lewis-Acid Mediated Method using Titanium(IV) Isopropoxide for sterically hindered or electron-deficient amines.

Part 2: Mechanistic Pathways & Logic

The success of reductive amination relies on the formation of an iminium ion intermediate. The choice of reducing agent dictates whether this process is "direct" (one-pot) or "stepwise."

Mechanism: Borohydride-Mediated Reductive Amination

The following diagram illustrates the pathway using STAB. Note that STAB is less basic and milder than NaCNBH


, reducing the risk of ketone reduction prior to imine formation.

ReductiveAminationMechanism Ketone Cyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amino Alcohol (R-NH2) Amine->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Acid Cat.) Product Cyclobutyl Amino Alcohol Iminium->Product Hydride Transfer (Fast) Acid AcOH (Catalyst) Acid->Hemiaminal Reductant NaBH(OAc)3 (Hydride Donor) Reductant->Product

Figure 1: Mechanistic pathway for direct reductive amination. STAB selectively reduces the iminium ion faster than the starting ketone.[1]

Part 3: Experimental Protocols

Protocol A: Direct Reductive Amination (Standard)

Best for: Reacting cyclobutanone with primary/secondary amino alcohols.

Rationale: Sodium triacetoxyborohydride (STAB) is used because it tolerates the free hydroxyl group of the amino alcohol and does not require toxic cyanide (unlike NaCNBH


). 1,2-Dichloroethane (DCE) is the preferred solvent as it promotes imine formation, though THF is a viable alternative for green chemistry compliance.

Reagents:

  • Cyclobutanone derivative (1.0 equiv)

  • Amino alcohol (e.g., Ethanolamine, 1.1–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[2]

Step-by-Step Procedure:

  • Imine Pre-equilibrium: In a flame-dried flask under N

    
    , dissolve the cyclobutanone (1.0 equiv) in DCE (0.2 M concentration).
    
  • Amine Addition: Add the amino alcohol (1.1 equiv).

  • Catalysis: Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion. Stir for 15–30 minutes at room temperature.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Observation: Mild gas evolution (H

      
      ) may occur.
      
  • Reaction: Allow to warm to room temperature and stir for 2–16 hours. Monitor by TLC or LCMS for the disappearance of the ketone.

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM or EtOAc (x3). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3]
Protocol B: Titanium(IV)-Mediated Reductive Amination

Best for: Sterically hindered amines, electron-deficient amines, or when "Protocol A" fails to drive conversion.

Rationale: Ti(OiPr)


 acts as a dual-function reagent: a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine. This is critical when the amine nucleophilicity is compromised by the alcohol tail or steric bulk.

Reagents:

  • Cyclobutanone derivative (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Titanium(IV) isopropoxide (neat or 2.0 equiv)

  • Sodium Borohydride (NaBH

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (absolute) or Methanol.[4]

Workflow Diagram:

TiProtocol Start Start: Mix Ketone + Amine AddTi Add Ti(OiPr)4 (Neat or in THF) Start->AddTi Stir Stir 1-4h (Formation of Titanium-Imine Complex) AddTi->Stir Dilute Dilute with EtOH/MeOH Stir->Dilute Reduce Add NaBH4 (0°C to RT) Dilute->Reduce Quench CRITICAL: Quench with 2M NaOH or Rochelle's Salt Reduce->Quench Filter Filter White Precipitate (TiO2) Quench->Filter Breaks Emulsion Finish Isolate Product Filter->Finish

Figure 2: Workflow for Ti(IV)-mediated reductive amination. The quench step is critical to handle titanium emulsions.

Step-by-Step Procedure:

  • Complexation: In a dried flask, mix the cyclobutanone (1.0 equiv) and amino alcohol (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)

    
     (2.0 equiv). The mixture may be run neat (if liquid) or in minimal dry THF. Stir at RT for 1–4 hours.[5]
    
    • Checkpoint: The solution often turns viscous or changes color (yellow/orange), indicating imine/titanium complex formation.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.3 M).

  • Reduction: Add NaBH

    
     (1.5 equiv) carefully (exothermic). Stir for 2–8 hours.
    
  • Hydrolysis (The "Mattson" Quench):

    • Method 1 (Standard): Add 2M aqueous NH

      
      OH. A white precipitate (TiO
      
      
      
      ) will form.
    • Method 2 (Preferred for Emulsions): Add saturated aqueous Rochelle’s salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until two clear layers form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Part 4: Stereochemical Considerations & Optimization

When synthesizing 3-substituted cyclobutyl amino alcohols (e.g., from 3-benzyloxycyclobutanone), stereochemistry is a major factor.

Data Summary: Stereoselectivity Trends

VariableConditionFavored Isomer (Major)Mechanistic Reason
Reagent Size Small (NaBH

)
cis-Amino AlcoholHydride attacks from the less hindered (equatorial) face, pushing the amine cis to the substituent.
Reagent Size Bulky (STAB)cis-Amino AlcoholIncreased steric bulk further disfavors axial attack.
Thermodynamics High Temp / Long Rxntrans-Amino AlcoholEquilibration of the iminium/enamine intermediate to the thermodynamic product.

Expert Insight: For 3-substituted cyclobutanones, hydride delivery usually occurs from the face anti to the substituent (steric control). This results in the amine ending up cis to the 3-substituent. If the trans isomer is desired, one must often resort to an S


2 displacement strategy (mesylate displacement) rather than reductive amination, or utilize specific bulky ligands to block the anti-face.

Part 5: Troubleshooting Guide

  • Problem: Low Conversion / Recovered Ketone.

    • Cause: Imine formation is unfavorable.

    • Solution: Switch to Protocol B . The Ti(IV) species shifts the equilibrium by sequestering water.

  • Problem: Dialkylation (Formation of Tertiary Amine).

    • Cause: The product secondary amine is more nucleophilic than the starting primary amine.

    • Solution: Use a larger excess of the amine (1.5–2.0 equiv) or use the Ti(IV) protocol, which tends to form the mono-imine species cleanly before reduction.

  • Problem: "Gooey" Workup (Titanium Emulsion).

    • Cause: Incomplete hydrolysis of titanium alkoxides.

    • Solution: Use the Rochelle's Salt quench. Stir until the organic layer is perfectly clear. Do not rush this step.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[6][8][9][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[11]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[12]

  • Vulpetti, A., & Dalvit, C. (2012). Fluorine Local Environment: From Screening to Drug Design. Drug Discovery Today, 17(15-16), 890-897. (Context on cyclobutane conformational restriction in drug design).

Sources

Application Notes and Protocols: Esterification Methods for 2-[Cyclobutyl(methyl)amino]ethan-1-ol Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-[Cyclobutyl(methyl)amino]ethan-1-ol moiety is a significant structural motif in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Esterification of the primary alcohol in this side chain provides a versatile handle for prodrug strategies, enabling controlled release of the active parent compound and potentially improving pharmacokinetic profiles. However, the presence of a sterically hindered tertiary amine proximal to the hydroxyl group presents unique challenges for achieving efficient and selective esterification. This guide provides a comprehensive overview of robust esterification methods applicable to this and structurally similar amino alcohol side chains, offering detailed protocols and insights into reaction optimization for researchers in drug development. Esters of amino-alcohols are recognized as biologically important compounds and key intermediates in the synthesis of pharmaceuticals.[1]

Challenges in Esterification

The primary challenge in the esterification of this compound lies in the nucleophilic nature of the tertiary amine. Under many standard esterification conditions, the amine can compete with the alcohol for reaction with the acylating agent, leading to the formation of undesired quaternary ammonium salts or other side products. Furthermore, the steric bulk of the cyclobutyl and methyl groups can hinder the approach of reagents to the hydroxyl group. Therefore, careful selection of the reaction conditions and reagents is paramount to ensure high yields and purity of the desired ester.

Recommended Esterification Strategies

Several methods can be successfully employed for the esterification of this amino alcohol side chain. The choice of method will depend on the specific carboxylic acid to be coupled, the scale of the reaction, and the sensitivity of other functional groups within the molecule.

Carbodiimide-Mediated Esterification (Steglich Esterification)

Carbodiimide coupling is a mild and highly effective method for forming ester bonds, particularly when dealing with sensitive substrates.[2][3][4] The Steglich esterification, which utilizes a carbodiimide like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP), is particularly well-suited for this transformation.[5][6][7] This method is advantageous for acid-sensitive substrates.[8]

Mechanism of Action

The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[4][6] The alcohol then attacks this intermediate to form the ester. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium species, which accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[5][6]

Steglich_Esterification RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU Alcohol This compound Ester Ester Product Alcohol->Ester DMAP DMAP (catalyst) DMAP->Acylpyridinium Acylpyridinium->DMAP regenerated Acylpyridinium->Ester + Alcohol

Caption: Steglich Esterification Workflow.

Protocol: General Procedure for Steglich Esterification
  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same anhydrous solvent dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up (DCC): If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid and can be removed by filtration.[2][9] The filtrate is then concentrated under reduced pressure.

  • Work-up (EDC): If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.[2][9] Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% aqueous citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester is then purified by column chromatography on silica gel.

ParameterConditionRationale
Solvent Anhydrous DCM, THFAprotic solvents to prevent hydrolysis of intermediates.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; room temperature allows for completion.
Stoichiometry Alcohol (1.1 eq.), Carbodiimide (1.1 eq.)A slight excess of the alcohol and coupling agent drives the reaction to completion.
Catalyst DMAP (0.1 eq.)Catalytic amount is sufficient to accelerate the reaction and minimize side products.
Acid Chloride-Mediated Esterification

For less sensitive substrates, esterification via an acid chloride is a rapid and often high-yielding method.[10] The key to success with this compound is to perform the reaction in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction, thereby preventing the protonation and subsequent quaternization of the tertiary amine.

Mechanism of Action

The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the hydroxyl group of the alcohol. The non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), scavenges the HCl byproduct, driving the reaction to completion.

Acid_Chloride_Esterification AcidChloride Acid Chloride (R-COCl) Tetrahedral_Intermediate Tetrahedral Intermediate AcidChloride->Tetrahedral_Intermediate + Alcohol Alcohol This compound Alcohol->Tetrahedral_Intermediate Base Non-nucleophilic Base (e.g., TEA) HCl_Salt Base•HCl Salt Base->HCl_Salt + HCl Ester Ester Product Tetrahedral_Intermediate->Ester - Cl-

Caption: Acid Chloride Esterification Workflow.

Protocol: General Procedure for Acid Chloride Esterification
  • Reagent Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Reaction Initiation: Cool the solution to 0 °C. Add a solution of the acid chloride (1.1 eq.) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of water.[11] Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

ParameterConditionRationale
Solvent Anhydrous DCM, THFAprotic solvents are crucial to prevent reaction of the acid chloride with water.
Base Triethylamine, DIPEA (1.5 eq.)Scavenges HCl byproduct, preventing amine protonation. An excess ensures complete neutralization.
Temperature 0 °C to Room Temp.Controls the initial highly exothermic reaction.
Stoichiometry Acid Chloride (1.1 eq.)A slight excess ensures complete consumption of the starting alcohol.
Transesterification

Transesterification is an equilibrium-controlled process where the alkoxy group of an ester is exchanged with an alcohol.[12] This method can be advantageous when the desired carboxylic acid is readily available as a simple ester (e.g., a methyl or ethyl ester). The reaction is typically catalyzed by an acid or a base, or by specific enzymes.[12] For the this compound side chain, a Lewis acid catalyst may be preferred to avoid side reactions associated with strong acids or bases.

Protocol: General Procedure for Lewis Acid-Catalyzed Transesterification
  • Reaction Setup: Combine this compound (1.0 eq.), the starting ester (e.g., methyl carboxylate, 3-5 eq.), and a Lewis acid catalyst (e.g., zinc acetate, 0.1 eq.) in a high-boiling point, inert solvent (e.g., toluene).

  • Driving Equilibrium: Heat the reaction mixture to reflux. To drive the equilibrium towards the product, the lower-boiling alcohol byproduct (e.g., methanol) can be removed using a Dean-Stark apparatus.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture and dilute with an organic solvent. Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Enzymatic Esterification

Biocatalysis using lipases offers a mild and highly selective alternative for ester synthesis.[13][14][15] Lipases can operate in organic solvents and often exhibit high functional group tolerance, which can be beneficial for complex molecules. This method is particularly attractive for its sustainability and potential for high enantioselectivity if chiral centers are present.[15][16]

Protocol: General Procedure for Lipase-Catalyzed Esterification
  • Reaction Setup: In a suitable organic solvent (e.g., tert-butyl methyl ether), combine this compound (1.0 eq.), the carboxylic acid (1.5 eq.), and an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).

  • Reaction Conditions: Agitate the mixture at a controlled temperature (e.g., 30-60 °C) for 24-72 hours. Molecular sieves can be added to remove the water byproduct and drive the reaction forward.

  • Reaction Monitoring: Monitor the conversion by TLC or LC-MS.

  • Work-up: Remove the immobilized enzyme by filtration.

  • Purification: Concentrate the filtrate and purify the crude ester by column chromatography.

Purification and Characterization

Purification

For all the described methods, purification of the final amino ester is crucial.

  • Extraction: An initial aqueous work-up is often necessary to remove water-soluble byproducts and excess reagents. Care must be taken with the pH of the aqueous washes. Acidic washes can protonate the tertiary amine, moving the product into the aqueous layer, while basic conditions can lead to hydrolysis of the ester. A pH range of 7-8 is often optimal for extracting the free base form of the amino ester into an organic solvent.[17]

  • Chromatography: Column chromatography on silica gel is the most common method for obtaining highly pure material. A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The addition of a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to prevent the protonation of the tertiary amine on the acidic silica gel, reducing tailing and improving the separation.

Characterization

The structure and purity of the synthesized ester should be confirmed by standard analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR: The formation of the ester can be confirmed by the appearance of a downfield shift of the methylene protons adjacent to the newly formed ester oxygen.

    • ¹³C NMR: The carbonyl carbon of the ester will have a characteristic chemical shift in the range of 160-180 ppm.[18]

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming its identity.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl stretch.

Conclusion

The esterification of the this compound side chain can be successfully achieved through several synthetic strategies. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the carboxylic acid and the overall molecular complexity. Carbodiimide-mediated coupling and acid chloride-based methods are generally reliable and high-yielding. For specialized applications, transesterification and enzymatic methods offer valuable alternatives. Careful optimization of reaction conditions and rigorous purification are essential to obtain the desired amino esters in high purity.

References

  • Wikipedia. Steglich esterification. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. DCC vs. EDC: Choosing the Right Carbodiimide Coupling Agent. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • University of Rochester. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Taylor & Francis Online. A Convenient Method for the Selective Esterification of Amino-Alcohols. [Link]

  • Google Patents.
  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. [Link]

  • Google Patents.
  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-(Dimethylamino)pyridine: tert-Butyl Ethyl Fumarate. [Link]

  • MDPI. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]

  • MDPI. Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. [Link]

  • Royal Society of Chemistry. Enzymatic synthesis of enantiopure alcohols: current state and perspectives. [Link]

  • Slideshare. Protection for carboxylic group & Protection for the Amino group. [Link]

  • Wikipedia. Transesterification. [Link]

  • Google Patents. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Master Organic Chemistry. Conversion of acid chlorides to esters through addition of an alcohol. [Link]

  • YouTube. Esterification using Acid Chloride and Alcohol. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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Application Note: Scalable Synthesis of 2-[Cyclobutyl(methyl)amino]ethan-1-ol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 2-[Cyclobutyl(methyl)amino]ethan-1-ol, a valuable building block in modern medicinal chemistry. The cyclobutane motif is increasingly incorporated into drug candidates to enhance their pharmacological profiles.[1] This guide details a robust synthesis via reductive amination, discusses the rationale behind the chosen methodology, and provides in-depth protocols for synthesis, purification, and characterization, tailored for researchers in drug discovery and process development.

Introduction: The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered an exotic and synthetically challenging motif, has emerged as a powerful tool in drug design. Its unique structural properties—a puckered three-dimensional conformation, longer C-C bonds, and increased C-C π-character—offer medicinal chemists a versatile scaffold to optimize lead compounds.[1] Incorporating a cyclobutane ring can improve metabolic stability, modulate lipophilicity, and provide novel vectors for exploring chemical space, ultimately leading to compounds with enhanced potency and selectivity.[1]

This compound is a bifunctional building block that combines the desirable cyclobutane scaffold with a secondary amino alcohol functionality. This combination makes it an ideal starting material for the synthesis of a diverse range of more complex molecules, including ligands for G-protein coupled receptors, enzyme inhibitors, and other potential therapeutic agents. The scalable and reliable synthesis of this intermediate is therefore a critical enabling step for drug discovery programs targeting novel chemical matter.

Synthetic Strategy: Reductive Amination

The most direct and scalable approach for the synthesis of this compound is the reductive amination of cyclobutanone with 2-(methylamino)ethanol. This one-pot reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the target amine.

Rationale for Method Selection

Reductive amination is a cornerstone of modern amine synthesis due to its high efficiency, operational simplicity, and broad substrate scope.[2] For this specific transformation, the choice of reagents is critical for scalability and safety.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this protocol.[3][4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder and more selective reagent that does not readily reduce the starting ketone, thus minimizing the formation of cyclobutanol as a byproduct.[4][5] Its tolerance for weakly acidic conditions, which catalyze imine formation, makes it ideal for one-pot procedures.[2][3] Furthermore, it is a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste streams.[3]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive aminations using NaBH(OAc)₃, as they are aprotic and effectively solubilize the reactants and intermediates.[4][5]

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_workup Workup & Purification cluster_product Final Product Cyclobutanone Cyclobutanone ReductiveAmination One-Pot Reaction (DCM, Acetic Acid, NaBH(OAc)₃) Cyclobutanone->ReductiveAmination AminoAlcohol 2-(Methylamino)ethanol AminoAlcohol->ReductiveAmination Quench Aqueous Quench (e.g., sat. NaHCO₃) ReductiveAmination->Quench Reaction Mixture Extraction Liquid-Liquid Extraction (e.g., DCM) Quench->Extraction Purification Flash Chromatography Extraction->Purification Crude Product FinalProduct This compound Purification->FinalProduct Pure Product

Caption: Synthetic workflow for this compound.

Detailed Protocols

Safety Precautions
  • Cyclobutanone: Highly flammable liquid and vapor. Handle in a well-ventilated fume hood away from ignition sources.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[6][7]

  • 2-(Methylamino)ethanol: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care, using full PPE.

  • Sodium Triacetoxyborohydride: Water-reactive, releasing flammable gases upon contact with moisture.[8][9] It can cause serious eye damage and skin irritation.[8][9] Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a cool, dry place.[9]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a certified chemical fume hood.

Synthesis of this compound

This protocol is designed for a 10 g scale and can be scaled accordingly.

Materials and Equipment:

  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Addition funnel.

  • Ice-water bath.

  • Rotary evaporator.

  • Standard laboratory glassware.

Reagents:

  • Cyclobutanone (10.0 g, 142.7 mmol)

  • 2-(Methylamino)ethanol (11.8 g, 157.0 mmol, 1.1 eq)

  • Sodium triacetoxyborohydride (45.3 g, 214.0 mmol, 1.5 eq)

  • Dichloromethane (DCM), anhydrous (250 mL)

  • Glacial Acetic Acid (8.6 g, 142.7 mmol, 1.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add cyclobutanone (10.0 g) and 2-(methylamino)ethanol (11.8 g) followed by 250 mL of anhydrous DCM.

  • Acid Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add glacial acetic acid (8.6 g) dropwise via an addition funnel over 15 minutes, maintaining the internal temperature below 5 °C.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (45.3 g) portion-wise over 30-45 minutes. Caution: Gas evolution (hydrogen) may occur if the reagent comes into contact with moisture.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to afford the pure this compound.

Characterization and Data

The final product should be characterized by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Parameter Value
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol [10]
Appearance Colorless to pale yellow oil
Purity (typical) >95% (by NMR and LC-MS)
Predicted NMR Data

As experimental data may not be readily available, predicted NMR data serves as a useful reference. Various software packages can provide accurate predictions.[11][12][13]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~3.60 (t, 2H, -CH₂OH)

    • ~2.70-2.85 (m, 1H, cyclobutyl-CH)

    • ~2.55 (t, 2H, -NCH₂-)

    • ~2.30 (s, 3H, -NCH₃)

    • ~1.85-2.05 (m, 2H, cyclobutyl-CH₂)

    • ~1.60-1.80 (m, 4H, cyclobutyl-CH₂)

    • A broad singlet for the -OH proton will also be present, with its chemical shift being concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • ~62.0 (-CH₂OH)

    • ~60.0 (cyclobutyl-CH)

    • ~58.0 (-NCH₂-)

    • ~40.0 (-NCH₃)

    • ~28.0 (cyclobutyl-CH₂)

    • ~16.0 (cyclobutyl-CH₂)

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time.- Deactivated reducing agent due to moisture.- Insufficient amount of acetic acid.- Allow the reaction to stir for a longer period.- Use freshly opened, high-quality NaBH(OAc)₃ and anhydrous solvent.- Ensure 1.0 equivalent of acetic acid is used.
Low Yield - Formation of cyclobutanol byproduct.- Loss of product during aqueous workup.- Use NaBH(OAc)₃ instead of less selective borohydrides.- Ensure the aqueous layer is thoroughly extracted with DCM.
Purification Difficulties - Co-elution of starting amine or other impurities.- Adjust the polarity of the eluent for flash chromatography.- An acidic wash during workup can sometimes help remove unreacted amine.

Conclusion

This application note provides a detailed, scalable, and reliable protocol for the synthesis of this compound. The use of reductive amination with sodium triacetoxyborohydride offers a safe and efficient route to this valuable building block. The methodologies and data presented herein should enable researchers in drug discovery to readily access this compound for the development of novel therapeutics.

References

  • BenchChem. (n.d.). Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride.
  • LifeChem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
  • Apollo Scientific. (2023, July 5). Cyclobutanone Safety Data Sheet.
  • BenchChem. (n.d.). In-Depth Technical Guide: Health and Safety for Handling 2-[(3-Aminopropyl)methylamino]ethanol.
  • Fisher Scientific. (2024, April 2). Sodium triacetoxyborohydride Safety Data Sheet.
  • Merck Millipore. (2024, July 2). Sodium triacetoxyborohydride for synthesis Safety Data Sheet.
  • ECHEMI. (2019, July 15). Cyclobutanone Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa.
  • Synquest Labs. (n.d.). Cyclobutanone Safety Data Sheet.
  • Fisher Scientific. (2023, September 21). 2-(Methylamino)ethanol Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). 2-(Methylamino)ethanol Safety Data Sheet.
  • CymitQuimica. (2025, November 14). Cyclobutanone Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Cyclobutane.
  • Sigma-Aldrich. (2025, November 6). 2-(Methylamino)ethanol Safety Data Sheet.
  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.).
  • Sayeeda, Z. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta ERA.
  • BLDpharm. (n.d.). This compound.
  • PubChem. (n.d.). 2-(Cyclobutyl(methyl)amino)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Medley, J. W. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Advanced ChemBlocks Inc. (n.d.). 2-[1-(methylamino)cyclobutyl]ethanol 95%.
  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • De Vleeschouwer, M., et al. (2017).
  • Sciencemadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Lodewyk, M. W., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules.
  • Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions.
  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 61, 3849-3862.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 2-[cyclobutyl(ethyl)amino]ethan-1-ol.
  • Georganics. (n.d.). 2-[1-Methyl-2(prop-1-en-2-yl)cyclobutyl]ethan-1-ol.
  • Google Patents. (n.d.). WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.
  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
  • Google Patents. (n.d.). EP0066885B1 - Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.

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Reagents and conditions for functionalizing 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction: The Cyclobutyl Advantage

2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS: 1383452-42-3) is a specialized building block that merges a basic tertiary amine with a primary alcohol handle. Its structural value lies in the cyclobutyl group , which serves as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups. Unlike flexible alkyl chains, the cyclobutyl ring introduces defined conformational constraints that can enhance receptor selectivity and improve oral bioavailability by lowering the number of rotatable bonds.[1]

However, functionalizing this scaffold requires navigating a specific mechanistic hazard: neighboring group participation (NGP) by the tertiary nitrogen.

Core Challenges
  • The Aziridinium Trap: Activation of the alcohol (e.g., mesylation, halogenation) inevitably triggers intramolecular displacement by the nitrogen lone pair, forming a highly reactive aziridinium ion.

  • Basicity: The tertiary amine (

    
    ) interferes with acidic oxidants and can poison metal catalysts.
    
  • Ring Strain: While more stable than cyclopropane, the cyclobutyl ring (~26 kcal/mol strain energy) requires avoiding extremely harsh Lewis acidic conditions that could trigger ring expansion or opening.

Critical Mechanistic Insight: The Aziridinium Intermediate

Before attempting any substitution on the alcohol, researchers must understand that the "activated" intermediate is transient.

When the hydroxyl group is converted to a leaving group (LG = Cl, OMs, OTs), the nitrogen lone pair attacks the


-carbon. This forms a bicyclic aziridinium system .[2]
  • Kinetic Consequence: You cannot stably isolate the free base of the chloride or mesylate. It must be stored as a protonated salt (preventing the lone pair attack) or generated in situ and reacted immediately.

  • Regioselectivity: Nucleophilic attack on the aziridinium ion typically occurs at the less hindered primary carbon, retaining the original skeleton, but steric bulk on the nucleophile can shift this path.

AziridiniumMechanism Start Alcohol Precursor (Free Base) Activated Activated Species (LG = OMs, Cl) Start->Activated Activation (MsCl/SOCl2) Aziridinium Aziridinium Ion (Reactive Intermediate) Activated->Aziridinium Intramolecular Attack (Fast) Salt Stable Salt Form (Protonated Amine) Activated->Salt Acid (HX) Traps Amine Product Functionalized Product (Nu substituted) Aziridinium->Product Nucleophile Attack Salt->Activated Base Neutralization

Figure 1: The Aziridinium pathway. To prevent instability, the activated species must be kept protonated (green path) until the nucleophile is present.

Experimental Protocols

Protocol A: Conversion to Chloride (HCl Salt Isolation)

Objective: Convert the alcohol to a chloride leaving group while preventing aziridinium degradation. Reagent: Thionyl Chloride (


).

Rationale: Using


 generates 

as a byproduct, which auto-protonates the amine. Isolating the product as the hydrochloride salt stabilizes it indefinitely.
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Dissolve this compound (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Cool to 0°C in an ice bath.

  • Addition: Add Thionyl Chloride (1.5 eq) dropwise over 10 minutes.

    • Note: The solution may fume; ensure proper ventilation.

  • Reflux: Remove the ice bath and heat to reflux (40°C) for 2 hours.

    • Monitoring: Monitor by TLC (use MeOH/DCM 1:9 with

      
      ). The starting material spot will disappear.
      
  • Workup (Critical):

    • Cool to room temperature.

    • Concentrate the mixture in vacuo to roughly 20% volume.

    • Add anhydrous Diethyl Ether (30 mL) to precipitate the amine-hydrochloride salt.

    • Filter the white solid under Argon. Do not wash with basic aqueous solutions , as this will liberate the free base and trigger aziridinium formation/polymerization.

  • Storage: Store the hygroscopic solid in a desiccator at -20°C.

Protocol B: Controlled Oxidation to Aldehyde (Swern)

Objective: Generate the aldehyde for reductive amination or Wittig olefination. Reagent: Oxalyl Chloride / DMSO.[3]

Rationale: The Swern oxidation is preferred over acidic chromates (Jones) or metal catalysts because it operates at low temperatures, preventing side reactions with the cyclobutyl ring or amine oxidation to N-oxide.

  • Activation: In a flame-dried flask under

    
    , dissolve Oxalyl Chloride (1.2 eq) in anhydrous DCM at -78°C.
    
  • DMSO Addition: Add dry DMSO (2.4 eq) dropwise. Stir for 15 minutes.

  • Substrate Addition: Add this compound (1.0 eq) in minimal DCM dropwise. Stir at -78°C for 45 minutes.

  • Quench: Add Triethylamine (

    
    , 5.0 eq) dropwise. The amine base is crucial here to deprotonate the alkoxysulfonium intermediate.
    
  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Workup: Dilute with DCM, wash with saturated

    
     (mildly basic to keep amine neutral) and brine. Dry over 
    
    
    
    .
    • Caution: The aldehyde is unstable (prone to self-aldol or polymerization). Use immediately in the next step (e.g., reductive amination).

Protocol C: Direct Nucleophilic Coupling (Mitsunobu)

Objective: Attach a phenol, imide, or sulfonamide directly to the alcohol without a discrete halide intermediate. Reagents:


 / DIAD (Diisopropyl azodicarboxylate).

Rationale: The Mitsunobu reaction activates the oxygen with phosphorous, allowing a nucleophile (Nu-H) to attack directly. This essentially bypasses the accumulation of the aziridinium ion if the nucleophile is potent enough.

  • Mixture: Combine the alcohol (1.0 eq), Triphenylphosphine (

    
    , 1.2 eq), and the nucleophile (e.g., a phenol, 1.0 eq) in anhydrous THF. Cool to 0°C.
    
  • Addition: Add DIAD (1.2 eq) dropwise. The solution will turn yellow/orange.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Purification: The basic tertiary amine allows for an "Acid-Base Extraction" trick:

    • Dilute with EtOAc. Extract the product into 1M HCl (aqueous). The neutral

      
       and 
      
      
      
      byproducts remain in the organic layer.
    • Basify the aqueous layer (pH 10) with NaOH.

    • Extract the pure product back into EtOAc.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Substitution) Aziridinium hydrolysisEnsure strictly anhydrous conditions. Do not neutralize the salt until the nucleophile is present.
Polymerization Free base concentration too highKeep the reaction dilute (0.1 M). Avoid heating the free base chloride.
N-Oxide Formation Peroxides in solventsUse freshly distilled solvents. Avoid mCPBA or

based oxidations.
Ring Opening Strong Lewis AcidsAvoid

or

. The cyclobutyl ring is stable to HCl but sensitive to strong Lewis acids.

Visualizing the Reaction Landscape

ReactionLandscape Alcohol This compound Aldehyde Aldehyde (via Swern) Alcohol->Aldehyde Oxalyl Chloride DMSO, Et3N Chloride Chloride Salt (via SOCl2) Alcohol->Chloride SOCl2, DCM (Isolate as HCl salt) Ether Ether/Ester (via Mitsunobu) Alcohol->Ether PPh3, DIAD Nu-H Amination Reductive Amination (Target Amine) Aldehyde->Amination R-NH2 NaBH(OAc)3 Chloride->Ether Nu- (NaH/DMF) (via Aziridinium)

Figure 2: Strategic functionalization pathways for the alcohol handle.

References

  • Cyclobutane in Drug Design

    • Title: Cyclobutanes in Small-Molecule Drug Candidates.[4]

    • Source:Journal of Medicinal Chemistry (Review).
    • URL:[Link]

  • Aziridinium Ion Mechanism

    • Title: Synthetic and Theoretical Investigation on One-Pot Halogenation of β-Amino Alcohols and Nucleophilic Ring Opening of Aziridinium Ions.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Swern Oxidation Protocol

    • Title: Oxidation of alcohols to aldehydes and ketones (Swern Oxidation).[5]

    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Mitsunobu Reaction on Basic Amines

    • Title: The Mitsunobu Reaction in the 21st Century.
    • Source:Accounts of Chemical Research.
    • URL:[Link]

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Microwave-assisted synthesis involving 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Executive Summary

This guide details the optimized protocol for the synthesis of This compound (CAS: 1508552-25-7), a critical building block in medicinal chemistry. The cyclobutyl moiety acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, often improving the pharmacokinetic profile of kinase inhibitors and GPCR ligands.

Traditional thermal synthesis of sterically congested amines often suffers from long reaction times and incomplete conversion. This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to accelerate the rate-determining imine formation step, employing Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid catalyst and water scavenger.

Scientific Rationale & Mechanism

Why Microwave Irradiation?

The synthesis relies on a reductive amination between cyclobutanone and 2-(methylamino)ethanol. The formation of the intermediate iminium ion is the rate-limiting step, thermodynamically disfavored by the steric bulk of the cyclobutyl ring and the presence of water.

  • Dipolar Polarization: Microwave irradiation (2.45 GHz) directly couples with the polar transition state of the hemiaminal formation. The oscillating electric field causes molecular rotation, generating internal heat that overcomes the activation energy barrier more efficiently than convective heating.

  • Superheating Effect: In a sealed vessel, solvents can be heated 20–50°C above their atmospheric boiling points, significantly increasing reaction kinetics (Arrhenius equation).

The Role of Titanium(IV) Isopropoxide
  • Lewis Acid Activation: Ti(OiPr)₄ coordinates with the carbonyl oxygen of cyclobutanone, increasing its electrophilicity.

  • Water Scavenging: It irreversibly reacts with the water byproduct to form titanium oxides, shifting the equilibrium toward the imine/enamine intermediate (Le Chatelier’s principle).

Reaction Scheme & Pathway

ReactionScheme Cyclobutanone Cyclobutanone (C4H6O) Complex Titanium-Hemiaminal Complex Cyclobutanone->Complex Mixing Amine 2-(Methylamino)ethanol (C3H9NO) Amine->Complex Mixing Imine Iminium Intermediate Complex->Imine MW Irradiation (Dehydration) Product 2-[Cyclobutyl(methyl) amino]ethan-1-ol Imine->Product Reduction (RT) Ti Ti(OiPr)4 (Lewis Acid) Ti->Complex NaBH4 NaBH4 (Reductant) NaBH4->Product

Figure 1: Mechanistic pathway for the Ti(IV)-mediated reductive amination. The microwave step drives the formation of the iminium species.

Experimental Protocol

Materials & Reagents
ReagentEquiv.MW ( g/mol )Role
Cyclobutanone 1.070.09Electrophile
2-(Methylamino)ethanol 1.175.11Nucleophile
Titanium(IV) isopropoxide 1.25284.22Catalyst/Scavenger
Sodium Borohydride 1.537.83Reducing Agent
Ethanol (Absolute) --Solvent
THF --Co-solvent (optional)
Step-by-Step Methodology

Step 1: Imine Formation (Microwave Phase)

  • Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, charge Cyclobutanone (1.0 mmol, 70 mg) and 2-(Methylamino)ethanol (1.1 mmol, 83 mg).

  • Catalyst Addition: Add Titanium(IV) isopropoxide (1.25 mmol, 370 µL) neat. Note: The solution will become slightly viscous and warm (exothermic complexation).

  • Sealing: Cap the vial with a PTFE/silicone septum.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or Anton Paar Monowave).

    • Temp: 80 °C

    • Time: 10 minutes

    • Absorption Level: High

    • Stirring: 600 rpm

  • Cooling: Allow the vessel to cool to room temperature (RT) using the reactor's compressed air cooling.

Step 2: Reduction (Ambient Phase)

  • Dilution: Uncap the vial and dilute the viscous mixture with absolute Ethanol (3 mL).

  • Reduction: Carefully add Sodium Borohydride (NaBH₄) (1.5 mmol, 57 mg) in small portions. Caution: Gas evolution (H₂) will occur.

  • Incubation: Stir at RT for 2 hours. (Microwave heating is NOT recommended for this step to avoid decomposition of the borohydride).

Step 3: Workup & Purification

  • Quench: Pour the reaction mixture into 2M NH₄OH (10 mL). A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter through a pad of Celite® to remove the titanium salts. Wash the pad with CH₂Cl₂ (2 x 10 mL).

  • Extraction: Separate the phases. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often >90% pure. If necessary, purify via flash chromatography (DCM/MeOH/NH₃ 95:5:1) or distill (Kugelrohr).

Downstream Application: SNAr Coupling

Once synthesized, the alcohol is typically coupled to a heteroaryl chloride (e.g., 4-chloropyrimidine) to generate a drug candidate.

Workflow Start Start: Amino Alcohol (From Protocol 4.2) Reagents Add: Ar-Cl + NaH (Solvent: THF/DMF) Start->Reagents MW_Step Microwave Irradiation 120°C, 15 min Reagents->MW_Step Quench Quench: Water/Ice MW_Step->Quench Extract Extraction (EtOAc) Quench->Extract Final Final Drug Scaffold Extract->Final

Figure 2: Workflow for coupling the synthesized amino-alcohol to an aryl chloride scaffold.

Protocol:

  • Dissolve this compound (1.0 equiv) in dry THF.

  • Add NaH (1.2 equiv, 60% dispersion) at 0°C. Stir 10 min.

  • Add Heteroaryl Chloride (1.0 equiv).

  • Microwave at 120°C for 15 minutes .

  • Standard aqueous workup.[1]

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield Incomplete imine formationIncrease MW temp to 100°C; ensure Ti(OiPr)₄ is fresh (colorless, not yellow).
Viscosity Titanium complex aggregationAdd 0.5 mL THF prior to MW irradiation to solvate the complex.
Safety Pressure buildupEnsure headspace in the vial (fill volume < 75%). Do not microwave NaBH₄.

Safety Warning:

  • Cyclobutanone: Flammable liquid.

  • Titanium(IV) isopropoxide: Moisture sensitive; hydrolyzes to release isopropanol.

  • Microwave Vials: Always use certified vessels rated for the target temperature/pressure (typically 20-30 bar).

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1] Link

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Moghaddam, F. M., et al. (2006). "Rapid and efficient microwave-assisted reductive amination of carbonyl compounds." Synthetic Communications, 36(18), 2655-2661. Link

  • PubChem. (2023). "Compound Summary: this compound."[2] National Library of Medicine. Link

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 2-[Cyclobutyl(methyl)amino]ethan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-[Cyclobutyl(methyl)amino]ethan-1-ol (C7H15NO), a key intermediate in pharmaceutical development. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing reaction yields and overcoming common synthetic challenges. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Proposed Synthetic Pathway: Nucleophilic Substitution

The most direct and commonly employed route for the synthesis of this compound is the N-alkylation of 2-(methylamino)ethan-1-ol with a suitable cyclobutyl electrophile, such as cyclobutyl bromide. This reaction is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.

The secondary amine, 2-(methylamino)ethan-1-ol, acts as the nucleophile, attacking the electrophilic carbon of the cyclobutyl halide. A base is typically required to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product.

Reaction Visualization

Caption: SN2 pathway for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yields in this N-alkylation are often traced back to one of several key factors. Systematically evaluating each can help pinpoint the issue.

  • Insufficient Basicity: The base's role is to scavenge the HBr generated. If the base is too weak or not sufficiently soluble, the reaction mixture will become acidic, protonating the starting amine and reducing its nucleophilicity.

    • Troubleshooting: Consider switching to a stronger or more soluble base. While potassium carbonate (K2CO3) is common, cesium carbonate (Cs2CO3) can be more effective due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the amine.[1] For particularly stubborn reactions, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) could be an alternative.

  • Suboptimal Solvent Choice: The solvent plays a critical role in SN2 reactions.

    • Troubleshooting: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free to react.[2] If you are using a protic solvent (like an alcohol), it can hydrogen-bond with the amine, dampening its nucleophilicity. Ensure your solvent is anhydrous, as water can compete as a nucleophile or react with the base.

  • Reaction Temperature: N-alkylation reactions often require heat to overcome the activation energy barrier.

    • Troubleshooting: If running at room temperature, try gradually increasing the temperature to 50-80 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product, while also checking for any decomposition.

  • Leaving Group Ability: While bromides are generally good leaving groups, the quality of your cyclobutyl bromide is important.

    • Troubleshooting: Ensure the cyclobutyl bromide is pure and free from decomposition products. If necessary, consider converting it to cyclobutyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction), as iodide is a better leaving group.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A2: This is a classic case of overalkylation. The product, this compound, is a tertiary amine. While less common than with primary or secondary amines, it can still act as a nucleophile and react with another molecule of cyclobutyl bromide to form a quaternary ammonium salt.[3][4]

  • Mechanism of Overalkylation: Product Amine + Cyclobutyl Bromide → [Quaternary Ammonium Salt]

  • Prevention Strategies:

    • Control Stoichiometry: Use a slight excess of the starting amine, 2-(methylamino)ethan-1-ol (e.g., 1.1 to 1.2 equivalents). This statistically favors the reaction of the alkylating agent with the intended starting material.[3]

    • Slow Addition of Electrophile: Add the cyclobutyl bromide dropwise to the reaction mixture over a period of time. This keeps the instantaneous concentration of the alkylating agent low, reducing the likelihood of it reacting with the product.

    • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can often improve selectivity and minimize side reactions.

Q3: The hydroxyl group on my starting material seems to be interfering with the reaction. Could O-alkylation be a competing side reaction?

A3: Yes, O-alkylation is a potential competing pathway, though generally, the amine is a stronger nucleophile than the alcohol. However, under certain conditions, particularly with strong bases that can deprotonate the hydroxyl group, the resulting alkoxide is a potent nucleophile and can react with cyclobutyl bromide to form an ether byproduct.

  • Troubleshooting:

    • Base Selection: Avoid excessively strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if O-alkylation is a concern.[2] Using a moderately strong base like K2CO3 or Cs2CO3 typically favors N-alkylation.

    • Protecting Groups: In cases where O-alkylation is a persistent and significant issue, a protecting group strategy may be necessary. The hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, followed by N-alkylation and subsequent deprotection. This adds steps but can provide a much cleaner reaction profile.

Q4: Are there alternative synthetic routes I should consider if direct N-alkylation is not providing satisfactory results?

A4: Yes, reductive amination is a powerful alternative that often provides higher selectivity and avoids overalkylation issues.[3][5]

  • Reductive Amination Pathway: This method involves two steps, often in a one-pot procedure:

    • Imine/Enamine Formation: React 2-(methylamino)ethan-1-ol with cyclobutanone. This forms an intermediate iminium ion or enamine.

    • In Situ Reduction: A mild reducing agent, added to the same pot, reduces the iminium ion/enamine to the desired tertiary amine product.

  • Advantages:

    • High Selectivity: The reaction stops at the tertiary amine stage, as a quaternary iminium salt cannot be formed.[6]

    • Mild Conditions: Reductive amination can often be carried out under milder conditions than direct alkylation.

  • Common Reducing Agents: Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, selective for imines over ketones, and does not reduce the starting ketone.[6] Sodium cyanoborohydride (NaBH3CN) is another option, though it is more toxic.

Visualization of Troubleshooting Logic

Troubleshooting_Workflow start Start: Low Yield or Impurities q1 Check Yield start->q1 end_success Success: High Yield & Purity q2 Check Purity by LC-MS/TLC q1->q2 >40% a1 Optimize Base: Switch K2CO3 -> Cs2CO3 q1->a1 <40% q2->end_success Pure q3 High MW Impurity? q2->q3 Impure q4 Isomer Impurity? q3->q4 No a4 Control Stoichiometry: Use 1.1 eq. Amine q3->a4 Yes (Overalkylation) q4->end_success No a6 Consider Alternative Route: Reductive Amination q4->a6 Yes (O-alkylation) a2 Optimize Solvent: Use Anhydrous DMF/MeCN a1->a2 a3 Increase Temperature: Heat to 50-80 °C a2->a3 a3->q1 a5 Slow Addition of Cyclobutyl Bromide a4->a5 a5->q2 a6->end_success

Caption: A workflow for troubleshooting common synthesis issues.

Optimized Experimental Protocol (N-Alkylation)

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-(Methylamino)ethan-1-ol

  • Cyclobutyl bromide

  • Cesium Carbonate (Cs2CO3), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-(methylamino)ethan-1-ol (1.0 eq) and anhydrous DMF (approx. 0.5 M concentration).

  • Add finely powdered, anhydrous cesium carbonate (1.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add cyclobutyl bromide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Data Summary Table: Reaction Condition Variables

ParameterCondition ACondition BCondition CExpected Outcome
Base K2CO3Cs2CO3 DIPEACs2CO3 often gives higher yields due to better solubility and the cesium effect.[1]
Solvent TolueneAcetonitrileDMF DMF is a superior solvent for this SN2 reaction, promoting a faster rate.[2]
Temperature Room Temp60 °C 100 °C60 °C provides a good balance between reaction rate and minimizing side products.
Stoichiometry (Amine:Halide) 1:1.21.1:1 1:1A slight excess of the amine helps to prevent overalkylation.

References

  • Reichwein, J. F., & Liskamp, R. M. (2000). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents (US6423871B1).
  • Wikipedia. (2023, December 26). Amine alkylation. Retrieved from [Link]

  • Shafir, A., & Buchwald, S. L. (2006). Highly Selective N-Alkylation of Amines Using Nitriles under Hydrogenation Conditions: Facile Synthesis of Secondary and Tertiary Amines. Organic & Biomolecular Chemistry, 4(15), 2941-2944.
  • Master Organic Chemistry. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. Retrieved from [Link]

  • Li, G., et al. (2021). Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. ResearchGate. Retrieved from [Link]

  • Senthamarai, T., et al. (2018). Direct N-alkylation of unprotected amino acids with alcohols. Science, 358(6364), 783-787. Retrieved from [Link]

  • Beller, M., et al. (2018). Convenient iron-catalyzed reductive aminations without hydrogen for selective synthesis of N-methylamines. ResearchGate. Retrieved from [Link]

  • Polshettiwar, V., & Rossy, P. (2012). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 8, 1354–1360. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Cyclobutyl(methyl)amino)ethan-1-ol. PubChem. Retrieved from [Link]

Sources

Purification techniques for oily 2-[Cyclobutyl(methyl)amino]ethan-1-ol samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Topic: Troubleshooting & Purification Protocols for Oily Amino Alcohols Ticket ID: #AMN-CYC-042 Status: Open Assigned Specialist: Senior Application Scientist (Separations Division)

Executive Summary

The molecule This compound presents a classic purification challenge common to low-molecular-weight amino alcohols. Its structure combines a polar hydrogen-bonding tail (alcohol) with a basic center (tertiary amine) and a lipophilic, strained ring (cyclobutane).

This amphiphilic nature often leads to "oiling out"—a state where the compound refuses to crystallize due to trace solvent trapping or impurity interference. This guide provides three field-proven workflows to resolve this: High-Vacuum Distillation , Derivatization (Salt Formation) , and Modified Chromatography .

Part 1: The "Oiling Out" Phenomenon (Diagnosis)

Before attempting purification, confirm why your sample is an oil.

  • Intrinsic State: Many amino alcohols in this molecular weight range (~129 g/mol ) are naturally viscous liquids at room temperature due to disruption of crystal packing by the flexible ethyl chain and the puckered cyclobutyl ring.

  • The "Grease" Factor: The cyclobutyl group increases lipophilicity compared to straight-chain analogues, making the oil highly soluble in organic solvents and difficult to precipitate.

  • Silanol Interaction: If you previously ran a column, the amine likely interacted with acidic silanols, leaching silica into your product. This "silica soup" creates a viscous oil that refuses to solidify.

Part 2: Primary Purification Protocols

Method A: Kugelrohr / High-Vacuum Distillation (Recommended)

Best for: Removing non-volatile impurities and silica leachates.

For oily amino alcohols, distillation is superior to chromatography because it avoids the "tailing" issues common with amines.

Protocol:

  • Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus. This minimizes the path length, crucial for viscous oils with high boiling points.

  • Vacuum: High vacuum is non-negotiable (< 0.5 mmHg).

  • Temperature Ramp:

    • Ambient - 60°C: Remove residual solvents (DCM, EtOAc).

    • 80°C - 110°C: The product should distill as a clear, colorless oil.

    • >120°C: Stop. Higher temperatures risk ring-opening the cyclobutane moiety, although it is generally robust.

Expert Tip: If the oil is too viscous to spin effectively, dissolve it in a minimum amount of DCM, transfer to the bulb, and evaporate the solvent in situ before applying high heat.

Method B: Salt Formation (The "Solidification" Fix)

Best for: Long-term storage and obtaining a solid for X-ray/weighing.

If the free base refuses to crystallize, convert it to a salt.[1] While HCl is standard, Oxalate salts are often superior for lipophilic amines because they form stable, non-hygroscopic lattice structures that crystallize readily.

Protocol (Oxalate Salt):

  • Dissolution: Dissolve 1.0 eq of your oily amine in a minimal volume of Ethyl Acetate (EtOAc) or Isopropanol (IPA) .

  • Acid Addition: In a separate flask, dissolve 1.0 eq of Anhydrous Oxalic Acid in hot IPA.

  • Mixing: Add the acid solution dropwise to the amine solution with vigorous stirring.

  • Crystallization:

    • Immediate: A white precipitate may form.[1]

    • Delayed: If oil separates, add diethyl ether until slightly turbid, seal, and place in a -20°C freezer overnight.

  • Filtration: Collect solids via vacuum filtration and wash with cold ether.

Method C: Modified Silica Chromatography

Best for: Separating close-running impurities.

Standard silica gel is acidic (pH ~5). It protonates the amine, causing it to "stick" (streak) from the baseline to the solvent front. You must deactivate the silica.

The "TEA Wash" Protocol:

  • Eluent Preparation: Add 1–3% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your DCM/MeOH mobile phase.

  • Column Pre-treatment: Flush the packed column with the TEA-spiked eluent before loading your sample. This neutralizes active silanol sites.[2][3]

  • Loading: Load the sample.

  • Elution: Run the column. The amine should now elute as a tight, defined band.

Part 3: Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude Oily Sample CheckPurity Check NMR/TLC Purity Start->CheckPurity IsPure Is it chemically pure? CheckPurity->IsPure Distill Method A: Kugelrohr Distillation (Remove volatiles/residue) IsPure->Distill No (Volatiles present) Column Method C: TEA-Buffered Silica Column (Separate side-products) IsPure->Column No (Close impurities) Salt Method B: Salt Formation (Oxalate/HCl) IsPure->Salt Yes (Need Solid) FreeBase Keep as Free Base Oil (Store under Argon) IsPure->FreeBase Yes (Liquid OK) Distill->Salt If still oily Column->Distill Remove solvent

Figure 1: Decision matrix for selecting the appropriate purification method based on sample purity and end-use requirements.

Workflow 2: The "Back-Extraction" Cleanup

Use this if you have a crude reaction mixture and want to avoid a column entirely.

BackExtraction Crude Crude Organic Layer (Amine + Impurities) AcidExt Extract with 1M HCl Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgWaste Organic Phase (Contains Neutrals/Acids) DISCARD Sep1->OrgWaste Top Layer* AqPhase Aqueous Phase (Contains Amine-H+) Sep1->AqPhase Bottom Layer* Basify Basify to pH > 12 (NaOH/KOH) AqPhase->Basify Ext2 Extract with DCM/Ether Basify->Ext2 Final Pure Amine Free Base Ext2->Final

Figure 2: Acid-Base "Back-Extraction" technique. Note: Layer positions depend on solvent density (DCM is heavier than water; Ether is lighter).

Part 4: Frequently Asked Questions (FAQs)

Q1: My product streaks on TLC even with TEA. What now? A: If streaking persists, switch stationary phases. Alumina (Basic or Neutral) is far superior to silica for amines because it lacks the acidic protons that cause retention. Use a mobile phase of EtOAc/Hexane. If you must use silica, increase the polarity significantly (e.g., 10% MeOH in DCM + 1% NH₄OH).

Q2: I tried making the HCl salt, but it turned into a hygroscopic gum. A: This is common. Hydrochloride salts of amino alcohols are often hygroscopic (water-attracting).

  • Fix 1: Switch to Oxalic Acid or Fumaric Acid . These counter-ions often pack better in the crystal lattice [1].

  • Fix 2: If you must use HCl, generate it anhydrously. Do not use aqueous HCl. Bubble HCl gas into dry ether, or use "HCl in Dioxane" (commercially available) added to your amine in ether.

Q3: Is the cyclobutane ring stable to heat during distillation? A: Generally, yes. Cyclobutane is strained but kinetically stable up to ~120-140°C. However, avoid prolonged exposure to temperatures >150°C, especially in the presence of Lewis acids, which could trigger ring expansion or cleavage [2]. Always use the lowest pressure possible to keep the boiling point low.

Q4: Can I use this amine directly in a peptide coupling without purification? A: Risky. If the oil contains secondary amine impurities (from incomplete methylation), they will compete in the coupling reaction. Use the Back-Extraction method (Workflow 2) at a minimum to ensure you only have basic components, then check NMR for the specific N-Me signal to confirm tertiary amine purity.

Part 5: Data Summary

Table 1: Solvent Systems for Chromatography of Amines

Stationary PhaseSolvent SystemModifierApplication
Silica Gel (Standard) DCM / MeOH (9:1)1% TEA or NH₄OH General purification. Modifier is critical.
Alumina (Basic) Hexane / EtOAc (3:1)None neededBest for sensitive amines; no streaking.
Reverse Phase (C18) Water / Acetonitrile0.1% TFA or Formic Acid For highly polar/water-soluble samples.

References

  • Sciencemadness. (2009).[1][4] Forming oxalate salts of amines. Retrieved from

  • ChemRxiv. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction. Retrieved from

  • BenchChem. (2025).[2] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • PubChem. (2025).[5] 2-(Cyclobutyl(methyl)amino)ethan-1-ol Compound Summary. Retrieved from

Sources

Technical Support Center: Navigating the Challenges of Cyclobutyl Ring Integrity in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to a critical challenge in modern organic synthesis: preventing the undesired ring-opening of cyclobutane moieties. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting protocols. We will delve into the mechanistic underpinnings of cyclobutane instability and offer field-proven strategies to maintain the integrity of this valuable structural motif throughout your synthetic campaigns.

The Cyclobutane Conundrum: A Double-Edged Sword of Reactivity

The cyclobutane ring, a four-membered carbocycle, is a prevalent feature in numerous natural products and pharmaceutical agents.[1][2] Its synthetic utility stems from the inherent ring strain, which is a combination of angle strain (deviation from the ideal 109.5° tetrahedral bond angle to approximately 90°) and torsional strain (eclipsing interactions of C-H bonds).[3][4][5][6] This stored energy, approximately 26.3 kcal/mol, makes the cyclobutane a versatile synthetic intermediate, primed for strategic transformations.[1][5][7] However, this same reactivity renders it susceptible to unintended ring-opening reactions under various conditions, posing a significant challenge for synthetic chemists.[4][8]

Part 1: Troubleshooting Guide - When Good Rings Go Bad

This section addresses specific experimental observations and provides a systematic approach to diagnosing and solving cyclobutyl ring-opening.

Issue 1: Ring-Opening Observed Under Acidic Conditions (Brønsted or Lewis)

Observation: You are performing a reaction on a substituent attached to a cyclobutane ring (e.g., hydrolysis of an ester, removal of a protecting group) using acidic conditions, and you isolate a mixture of your desired product and a ring-opened isomer.

Causality: The high ring strain of cyclobutanes makes them susceptible to cleavage under acidic conditions.[8] Lewis acids, in particular, can coordinate to a functional group on the ring, weakening the C-C bonds and facilitating a ring-opening cascade.[9][10][11] This process is often driven by the formation of a more stable, acyclic carbocation.

Troubleshooting Protocol:

  • Re-evaluate the Necessity of Acid: Can the desired transformation be achieved under neutral or basic conditions? For instance, if removing a tert-butyldimethylsilyl (TBS) ether, consider fluoride-based reagents (e.g., TBAF in THF) instead of acid.

  • Screen Milder Lewis Acids: If a Lewis acid is unavoidable, a systematic screen to identify a less aggressive catalyst is warranted. The choice of Lewis acid can significantly impact the stability of the cyclobutane ring.

Lewis Acid CatalystRelative AcidityPropensity for Ring OpeningRecommended Application
TiCl₄, AlCl₃, BF₃·OEt₂StrongHighAvoid if possible; use at very low temperatures (-78 °C).
ZnCl₂, SnCl₄ModerateSubstrate DependentTrial with caution, monitor reaction closely at low temperatures.
Bi(OTf)₃, Sc(OTf)₃MildLowOften a good starting point for sensitive substrates.[9]
In(OTf)₃MildLowKnown to catalyze reactions on BCBs without extensive ring opening.[12]
  • Temperature Control is Critical: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at -78 °C and slowly warm if necessary.

  • Inverse Addition: Add the Lewis acid to the cooled solution of the substrate, rather than the other way around. This maintains a low instantaneous concentration of the acid.

Workflow for Mitigating Acid-Catalyzed Ring Opening:

start Ring-Opening Detected Under Acidic Conditions q1 Is an acid necessary? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Can a milder Lewis acid be used? a1_yes->q2 sol1 Switch to neutral or basic conditions. a1_no->sol1 end Ring Integrity Maintained sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Screen milder Lewis acids (e.g., Bi(OTf)₃, Sc(OTf)₃). a2_yes->sol2 q3 Is the reaction run at low temperature? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 Optimize temperature. Start at -78 °C. a3_no->sol3 sol3->end

Caption: Troubleshooting workflow for acid-induced ring opening.

Issue 2: Unintended Ring-Opening During Thermal Reactions

Observation: You are conducting a reaction at elevated temperatures (e.g., a distillation, a high-boiling solvent reflux), and you observe the formation of diene byproducts.

Causality: Substituted cyclobutenes can undergo thermal electrocyclic ring-opening to form conjugated dienes.[13][14] This is a concerted pericyclic reaction governed by Woodward-Hoffmann rules, typically proceeding via a conrotatory pathway.[15] The activation barrier for this process can be accessible at elevated temperatures, leading to undesired side reactions.

Troubleshooting Protocol:

  • Re-evaluate Temperature Requirements: Is the high temperature absolutely necessary? Could a more active catalyst or a different solvent allow the reaction to proceed at a lower temperature?

  • Consider Photochemical Alternatives: Some transformations that require heat can be initiated photochemically under milder conditions. For example, certain [2+2] cycloadditions can be promoted by visible light photocatalysis.[16]

  • Flash Vacuum Pyrolysis (FVP): For reactions that require very high temperatures but have short reaction times, FVP can be a valuable technique to minimize contact time at the elevated temperature, potentially favoring the desired reaction over the ring-opening pathway.

  • Substituent Effects: Be aware that the substituents on the cyclobutane ring can influence the rate of thermal ring-opening. Electron-donating and electron-withdrawing groups can alter the activation energy of the electrocyclic reaction.[13][17]

Mechanism of Thermal Electrocyclic Ring-Opening:

sub Substituted Cyclobutene ts Conrotatory Transition State sub->ts heat Δ (Heat) prod Conjugated Diene ts->prod

Caption: Thermal conrotatory ring-opening of a cyclobutene.

Part 2: Frequently Asked Questions (FAQs)

Q1: My cyclobutane-containing compound seems to be unstable during purification on silica gel. Why is this happening and what can I do?

A1: Silica gel is weakly acidic and can catalyze the ring-opening of sensitive cyclobutanes. If you observe streaking on your TLC plate or the appearance of new, more polar spots after column chromatography, this is a likely cause.

Solutions:

  • Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% v/v in the eluent).

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Non-Chromatographic Purification: If possible, purify your compound by recrystallization or distillation to avoid contact with acidic surfaces.

Q2: Are there any "protecting groups" for a cyclobutane ring itself?

A2: While there isn't a protecting group for the cyclobutane ring in the traditional sense, you can strategically introduce substituents that enhance its stability. For example, gem-disubstitution (the Thorpe-Ingold effect) can decrease ring strain.[1] Additionally, incorporating the cyclobutane into a more rigid, fused ring system (like a bicyclo[n.2.0]alkane) can sometimes increase its stability towards certain ring-opening pathways.

Q3: I am planning a reaction that generates a carbocation on a carbon adjacent to the cyclobutane ring. Is this a problem?

A3: Yes, this is a significant concern. A cyclobutylmethyl carbocation is highly prone to rearrangement via ring expansion to a more stable cyclopentyl carbocation.[18] This is a very rapid process and is a powerful driving force. You should avoid reaction conditions that favor SN1-type mechanisms or other pathways that generate carbocations adjacent to the ring.

Mechanism of Ring Expansion:

start Cyclobutylmethyl Cation rearrange -> Ring Expansion -> start->rearrange end Cyclopentyl Cation (More Stable) rearrange->end

Caption: Carbocation-driven ring expansion of a cyclobutane.

Q4: Does the substitution pattern on the cyclobutane ring affect its stability?

A4: Absolutely. The nature and position of substituents can significantly influence the stability and reactivity of the cyclobutane ring.

  • Electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, which can sometimes initiate a ring-opening cascade.

  • Electron-donating groups can stabilize adjacent carbocations, potentially favoring ring-opening under acidic conditions.

  • Stereochemistry is also crucial. For example, in bicyclo[1.1.0]butanes (a highly strained relative of cyclobutane), the stereochemistry of the products of ring-opening reactions is highly dependent on the approach of the electrophile or nucleophile.[9][19]

Part 3: Key Experimental Protocols

Protocol 1: Mild Debenzylation of a Cyclobutanol using Pearlman's Catalyst

This protocol is designed for the removal of a benzyl ether protecting group from a molecule containing a sensitive cyclobutane ring, avoiding harsh acidic or strongly reductive conditions that could lead to ring-opening.

Materials:

  • Benzyl-protected cyclobutanol (1.0 equiv)

  • Palladium hydroxide on carbon (20 wt% Pd, Pearlman's catalyst, ~10 mol%)

  • Methanol (or Ethanol) as solvent

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a round-bottom flask, dissolve the benzyl-protected cyclobutanol in methanol.

  • Carefully add the Pearlman's catalyst to the solution.

  • Seal the flask and purge with nitrogen, followed by vacuum.

  • Backfill the flask with hydrogen gas from a balloon (or pressurize in a Parr apparatus to ~50 psi).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected cyclobutanol.

Self-Validation: The mild, neutral conditions of catalytic hydrogenation are generally well-tolerated by cyclobutane rings, which are stable to these conditions in the absence of severe strain activation.[1][20] The absence of ring-opened byproducts in the crude ¹H NMR spectrum will validate the integrity of the cyclobutane core.

References

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  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.
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Technical Support Center: Crystallization of 2-[Cyclobutyl(methyl)amino]ethan-1-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-[Cyclobutyl(methyl)amino]ethan-1-ol and its various salt forms. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. Here, we address common challenges and provide in-depth, field-proven insights to optimize your crystallization processes.

Troubleshooting Guide: Common Crystallization Issues

This section directly addresses specific problems you may encounter during your experiments, offering explanations for their root causes and providing actionable solutions.

Q1: My this compound salt is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: The phenomenon of "oiling out," or liquid-liquid phase separation, is a common hurdle in crystallization.[1][2] It occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is often due to high supersaturation, where the concentration of the solute exceeds the solubility limit to such an extent that the system favors the formation of a disordered, liquid-like state over an ordered crystal lattice.[2][3]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the fast addition of an anti-solvent can create localized zones of extremely high supersaturation, leading to oiling out.[2][4]

    • Solution: Employ a slower cooling rate or a more gradual addition of the anti-solvent. This allows the system to remain in the metastable zone for a longer period, promoting controlled nucleation and crystal growth over oil formation.

  • Solvent Choice: The solvent system plays a critical role. If the boiling point of the solvent is too close to the melting point of your salt, the compound may "oil out" as it comes out of solution at a temperature above its melting point.[5][6]

    • Solution: Select a solvent with a boiling point at least 10°C below the melting point of your solid.[6] If the melting point is unknown, a preliminary differential scanning calorimetry (DSC) analysis can be invaluable.

  • Impurity Presence: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.

    • Solution: Ensure the purity of your starting material. If necessary, perform a preliminary purification step, such as a liquid-liquid extraction or flash chromatography, before attempting crystallization.

  • Insufficient Agitation: Poor mixing can lead to temperature and concentration gradients within the vessel, creating pockets of high supersaturation.

    • Solution: Ensure adequate but not excessive agitation. The goal is to maintain a homogenous solution without causing significant crystal breakage, which can lead to secondary nucleation and the formation of fine particles.[7]

Q2: I'm observing poor crystal morphology, such as needles or very fine particles. How can I obtain more well-defined, larger crystals?

A2: Crystal habit, or morphology, is significantly influenced by the crystallization conditions.[8][9] Needle-like or fine crystals often result from rapid nucleation and growth, which can be problematic for downstream processing like filtration and drying.

Factors Influencing Crystal Morphology:

  • Solvent System: The choice of solvent can have a profound impact on crystal shape.[9][10][11] Solvents interact with the different faces of a growing crystal at varying rates, influencing the overall morphology.[9] For instance, polar solvents may favor the growth of certain crystal faces over others, leading to different habits compared to non-polar solvents.[11][12]

    • Solution: Experiment with a range of solvents with varying polarities. A systematic solvent screening is highly recommended. Consider using solvent mixtures, as this can fine-tune the solubility and growth kinetics.

  • Supersaturation Control: High levels of supersaturation often lead to the rapid formation of many small nuclei, resulting in fine particles.

    • Solution: Maintain a lower level of supersaturation. This can be achieved through slower cooling, slower anti-solvent addition, or by using a solvent in which the compound has slightly higher solubility at elevated temperatures.

  • Seeding: The introduction of seed crystals can provide a template for crystal growth, promoting the formation of larger, more uniform crystals and helping to control polymorphism.

    • Solution: If you have a small amount of desired crystalline material, introduce it as a seed crystal once the solution is slightly supersaturated.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of this compound salts.

Q3: What are the key considerations for selecting a suitable solvent for the crystallization of this compound salts?

A3: Solvent selection is arguably the most critical factor in a successful crystallization.[5] The ideal solvent should exhibit the following characteristics:

  • Solubility Profile: The salt should have high solubility in the chosen solvent at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization.

  • Chemical Inertness: The solvent should not react with the this compound salt.

  • Boiling Point: A moderately low boiling point (generally below 100°C) is preferable to facilitate easy removal from the final crystalline product.[5]

  • Safety and Environmental Impact: The solvent should be non-toxic, have a low flammability, and be environmentally benign whenever possible.

  • Crystal Habit Modulation: As discussed in Q2, the solvent can influence the crystal shape.

Solvent Screening Protocol:

A systematic approach to solvent screening is crucial. A suggested starting point for screening solvents for amine salts includes:

Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving polar salts. Often used in combination with a less polar anti-solvent.[13]
Ketones Acetone, Methyl Ethyl KetoneMediumCan be effective for salts of moderate polarity.
Esters Ethyl AcetateMediumA versatile solvent, often used in crystallization.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow-MediumCan be used as anti-solvents when the salt is soluble in a more polar solvent.
Hydrocarbons Heptane, Hexane, TolueneLowTypically used as anti-solvents to induce precipitation from more polar solutions.[13]
Water HighCan be a good solvent for highly polar salts, but can also lead to hydrate formation.[8]
Q4: How does the choice of the counter-ion (the acid used to form the salt) affect the crystallization process?

A4: The counter-ion plays a significant role in the physicochemical properties of the resulting salt, including its crystallinity. Different acids will form salts with varying lattice energies, melting points, and solubilities.

  • Crystallinity: Some counter-ions are more prone to forming stable, crystalline salts than others. For example, hydrochloride, hydrobromide, and sulfate salts are often crystalline. In contrast, some organic acid salts may be more prone to forming amorphous solids or oils.

  • Solubility: The choice of counter-ion will directly impact the solubility of the salt in different solvents. This necessitates a re-evaluation of the optimal solvent system for each different salt form.

  • Hygroscopicity: The tendency of the crystalline solid to absorb moisture from the atmosphere can be influenced by the counter-ion. This is a critical consideration for the stability and handling of the final product.

Experimental Protocols & Visualizations

Protocol 1: General Cooling Crystallization
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the this compound salt in the minimum amount of a suitable hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and prevent solvent evaporation.

  • Induction of Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further Cooling: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the this compound salt in a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add a "poor" solvent (the anti-solvent) in which the salt is insoluble, until the solution becomes turbid. The use of an anti-solvent reduces the solubility of the solute and induces rapid crystallization.[14]

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Solvent Selection Workflow

Caption: A workflow diagram for systematic solvent selection in crystallization.

References

  • Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). ResearchGate. [Link]

  • Crystallization of Active Pharmaceutical Ingredients. (2020). VxP Pharma. [Link]

  • Special Issue: Anti-Solvent Crystallization. (n.d.). MDPI. [Link]

  • Antisolvent Crystallization. (n.d.). RM@Schools. [Link]

  • Method of solidification using anti-solvent. (n.d.).
  • 2-(Cyclobutyl(methyl)amino)ethan-1-ol. (n.d.). PubChem. [Link]

  • Anti-solvent crystallization: witness the polymorphic transformation with Crystalline. (2023). Technobis. [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (n.d.). At Tianming Pharmaceutical. [Link]

  • Forming oxalate salts of amines. (2009). Sciencemadness.org. [Link]

  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Recrystallization purification method of enamine salt. (n.d.).
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  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). MDPI. [Link]

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. (2025). ResearchGate. [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). LinkedIn. [Link]

  • 3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]

  • How Do Solvents Impact Crystal Morphology In Crystallization?. (2025). How It Comes Together. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Center for Biotechnology Information. [Link]

  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.). University of California, Irvine. [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. [Link]

  • Crystallisation of monoethanolammonium alkylcarboxylates. (2018). White Rose eTheses Online. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]

  • Polymorphism with Conformational Isomerism and Incomplete Crystallization in Solid Ethanolamine. (2019). ACS Publications. [Link]

  • Why does oil form during some synthesis experiment?. (2025). Chemistry Stack Exchange. [Link]

  • How to Select the Best Solvent for Crystallization?. (2020). YouTube. [Link]

  • Polymorphism with Conformational Isomerism and Incomplete Crystallization in Solid Ethanolamine. (2019). ResearchGate. [Link]

  • Exp 2 - Crystallization. (n.d.). University of Colorado Boulder. [Link]

  • Crystallization of fats and oils. (2023). Sonneveld. [Link]

  • 2-[cyclobutyl(ethyl)amino]ethan-1-ol. (n.d.). American Elements. [Link]

  • Chemical Composition and Crystallization Behavior of Oil and Fat Blends for Spreadable Fat Applications. (2024). National Center for Biotechnology Information. [Link]

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Minimizing side reactions in N-methylation of cyclobutyl aminoethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the N-methylation of cyclobutyl aminoethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during this specific synthetic transformation. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, thereby improving the efficiency and success of your experiments.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that can arise during the N-methylation of cyclobutyl aminoethanol. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to rectify the problem.

Question 1: I am observing a significant amount of over-methylation, resulting in the formation of a quaternary ammonium salt. How can I prevent this?

Underlying Cause: The formation of quaternary ammonium salts is a common side reaction when using traditional alkylating agents like methyl iodide or dimethyl sulfate.[1][2] These reagents are highly reactive and can continue to methylate the desired tertiary amine product. The nitrogen's lone pair in the tertiary amine remains nucleophilic enough to attack the methylating agent, leading to the undesired quaternary salt.

Recommended Solution: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a highly effective method for methylating primary or secondary amines to their corresponding tertiary amines while completely avoiding the formation of quaternary ammonium salts.[3][4][5] The reaction utilizes an excess of formic acid and formaldehyde.[1][4]

Mechanism of Selectivity: The reaction proceeds through the formation of an iminium ion intermediate. Once the tertiary amine is formed, it can no longer react with formaldehyde to form an iminium ion, thus halting the methylation process at the tertiary amine stage.[4][5]

Experimental Protocol: Eschweiler-Clarke N-methylation

  • Reaction Setup: To cyclobutyl aminoethanol (1.0 eq) in a round-bottom flask, add formic acid (2.5 eq) and an aqueous solution of formaldehyde (37%, 2.2 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-18 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add water and basify the solution to a pH of 11-12 with a suitable base (e.g., NaOH or K2CO3).

    • Extract the aqueous phase with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-methylated tertiary amine.

Question 2: My reaction is producing a significant amount of the O-methylated by-product. How can I improve the N-selectivity?

Underlying Cause: The hydroxyl group in cyclobutyl aminoethanol is also nucleophilic and can compete with the amine for the methylating agent, leading to the formation of an O-methylated ether. This is particularly problematic with strong methylating agents like dimethyl sulfate, especially under basic conditions that can deprotonate the alcohol, increasing its nucleophilicity.[6][7]

Recommended Solutions:

Option A: Chemoselective N-methylation using Reductive Amination

Reductive amination is an excellent alternative that favors N-alkylation.[8][9] This method involves the reaction of the amine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ. For methylation, formaldehyde is used.[9]

Experimental Protocol: Reductive Amination

  • Reaction Setup: Dissolve cyclobutyl aminoethanol (1.0 eq) and formaldehyde (37% aqueous solution, 1.1 eq) in a suitable solvent like methanol or dichloromethane.

  • Reductant Addition: Add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.2 eq) to the mixture. These reducing agents are selective for the iminium ion over the carbonyl group of formaldehyde.[9]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Eschweiler-Clarke reaction.

Option B: Protection of the Hydroxyl Group

If O-methylation remains a persistent issue, protecting the hydroxyl group before N-methylation is a reliable strategy.[10][11] Silyl ethers are a common choice for protecting alcohols due to their ease of formation and removal under mild conditions.[11][12]

Experimental Protocol: Protection-Methylation-Deprotection Sequence

  • Protection (TBDMS Ether Formation):

    • Dissolve cyclobutyl aminoethanol (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Perform an aqueous work-up and purify the silyl-protected intermediate.

  • N-methylation:

    • Subject the protected aminoethanol to your desired N-methylation conditions (e.g., using methyl iodide and a non-nucleophilic base like potassium carbonate).

  • Deprotection:

    • Dissolve the N-methylated, O-protected compound in THF.

    • Add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 eq).

    • Stir at room temperature until the silyl ether is cleaved.

    • Perform an aqueous work-up and purify the final N-methyl cyclobutyl aminoethanol.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the N-methylation of cyclobutyl aminoethanol.

What are the most common N-methylating agents, and what are their pros and cons?
Methylating AgentProsCons
Methyl Iodide (MeI) Highly reactive, commercially available.Can lead to over-methylation (quaternary salts), toxic.
Dimethyl Sulfate (Me2SO4) Highly reactive, cost-effective for large scale.[7]Highly toxic and carcinogenic, can cause O-methylation.[7][13]
Formaldehyde/Formic Acid (Eschweiler-Clarke) Prevents over-methylation, high yields, cost-effective.[2][4][5]Requires elevated temperatures, formic acid can be corrosive.
Formaldehyde/Reducing Agent (Reductive Amination) Mild reaction conditions, high N-selectivity, avoids over-methylation.[9]Requires a stoichiometric amount of a reducing agent.
Methanol with Catalyst "Green" methylating agent, produces water as a byproduct.[14][15][16]Often requires a transition metal catalyst and higher temperatures/pressures.[14][17]
How does the choice of base and solvent affect the N-methylation reaction?

The choice of base and solvent is critical, especially when using traditional alkylating agents.

  • Base: A strong, non-nucleophilic base like potassium carbonate (K2CO3) or a hindered amine base (e.g., diisopropylethylamine, DIPEA) is often preferred to deprotonate the amine without competing as a nucleophile. Stronger bases like sodium hydride (NaH) can deprotonate the alcohol, increasing the likelihood of O-methylation.[6]

  • Solvent: Aprotic polar solvents like acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction. The polarity of the solvent can influence the reaction rate.

Are there any concerns related to the stability of the cyclobutyl ring under methylation conditions?

The cyclobutyl ring is generally stable under most N-methylation conditions. However, strongly acidic or basic conditions at high temperatures could potentially lead to ring-opening or rearrangement reactions. The milder conditions of reductive amination or the use of a protecting group strategy are less likely to affect the integrity of the cyclobutyl moiety.

III. Visualizing the Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

cluster_main Desired N-methylation Pathway cluster_side1 Side Reaction: Over-methylation cluster_side2 Side Reaction: O-methylation A Cyclobutyl Aminoethanol B Iminium Ion Intermediate A->B + HCHO - H2O C N-methyl Cyclobutyl Aminoethanol B->C + [H-] (from HCOOH) D N-methyl Cyclobutyl Aminoethanol E Quaternary Ammonium Salt D->E + Me-X (e.g., MeI) F Cyclobutyl Aminoethanol G O-methylated Product F->G + Me-X (e.g., Me2SO4)

Caption: Reaction pathways in the N-methylation of cyclobutyl aminoethanol.

IV. References

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  • University of Calgary. Alcohol Protecting Groups. [Link]

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  • ResearchGate. Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. [Link]

  • ACS Publications. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. [Link]

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Technical Support Guide: Controlling Temperature Sensitivity of Cyclobutyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Department: High-Energy Scaffolds & Process Safety Document ID: CYCLO-T-404 Subject: Troubleshooting Thermal Instability in Cyclobutane Synthesis and Handling Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Core Directive: The "High Energy" Challenge

Cyclobutane derivatives are valuable bioisosteres and conformational restrictors in modern drug design, yet they possess a ring strain energy of approximately 26–28 kcal/mol (110 kJ/mol) [1, 7]. This intrinsic energy makes them thermodynamically primed for ring-opening, rearrangement, or retro-cycloaddition upon thermal activation.

This guide provides actionable protocols to manage this sensitivity. We move beyond "keep it cold" to engineering controls and structural modifications that prevent the catastrophic release of ring strain.

Module 1: Synthesis & Reaction Control

The Issue: You observe a rapid drop in yield or the appearance of olefinic byproducts when scaling up a [2+2] cycloaddition or functionalizing a cyclobutyl ring.

Root Cause: The Retro-[2+2] Cycloaddition .[1] Many cyclobutanes, particularly those synthesized via photochemical [2+2] cycloaddition, are kinetically stable at room temperature but thermodynamically unstable. Heating lowers the activation energy barrier for the concerted retro-reaction, reverting the cyclobutane back to its starting alkenes [3, 12].

Troubleshooting Protocol: Batch vs. Flow Chemistry

Scenario: Synthesis of a donor-acceptor substituted cyclobutane.

ParameterBatch Processing (High Risk)Flow Chemistry (Recommended)
Heat Transfer Poor. Exotherms create "hot spots" that trigger retro-[2+2].Excellent. High surface-area-to-volume ratio prevents heat accumulation.
Residence Time Long (Hours). Prolonged exposure to heat promotes decomposition.Short (Minutes/Seconds). Quenched immediately after formation.
Photochemistry Light penetration decreases with scale; longer irradiation = more heat.Uniform irradiation; precise temperature control via cooling jacket.
Actionable Workflow: Mitigating Thermal Reversion
  • Monitor the Exotherm: If the reaction temperature exceeds 40°C, the risk of retro-[2+2] increases significantly for electron-rich cyclobutanes.

  • Solvent Selection: Switch from high-boiling solvents (e.g., Toluene) to low-boiling, evaporative cooling solvents (e.g., DCM, Et2O) if safety permits, to limit maximum attainable temperature.

  • Use of Scavengers: If a radical ring-opening mechanism is suspected (vs. concerted), add a radical scavenger (e.g., BHT) to differentiate the pathway [12].

Module 2: Purification & Isolation

The Issue: The compound degrades during concentration (Rotavap) or Gas Chromatography (GC).

Root Cause: Thermal stress during solvent removal or injection port heating. Cyclobutanes with "push-pull" substituents (electron donor + electron acceptor) are particularly prone to dipolar ring opening [14].

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude Cyclobutane Mixture CheckT Is T_decomp < 80°C? Start->CheckT Distill Vacuum Distillation (High Vac, <50°C) CheckT->Distill No (Stable like CF3-cyclobutane) Column Flash Chromatography (Neutral Silica) CheckT->Column Yes (Unstable) Decomp STOP: Decomposition Risk Distill->Decomp If Pot Temp > T_decomp Cryst Crystallization (Low Temp) Column->Cryst High Purity Needed

Figure 1: Decision tree for isolating thermally sensitive cyclobutanes. Note that CF3-substituted cyclobutanes often tolerate distillation [13], while donor-acceptor systems require chromatography.

Protocol: Cold-Handling Isolation
  • Avoid GC Analysis: Use HPLC or NMR. The high temperature of a GC injection port (250°C+) will almost certainly decompose strained rings, leading to false "impurity" peaks (which are actually the retro-[2+2] starting materials).

  • Acid Sensitivity: Silica gel is slightly acidic. Some cyclobutanes undergo acid-catalyzed ring expansion.

    • Fix: Pre-treat silica with 1% Triethylamine (TEA) or use neutral alumina.

  • Evaporation: Never use a water bath >30°C. Use high vacuum to remove solvents at ambient or sub-ambient temperatures.

Module 3: Structural Stabilization (Design Phase)

The Issue: The target molecule is inherently too unstable for development.

Scientific Insight: The stability of the cyclobutane ring is heavily influenced by substitution.

  • Destabilizing: Electron-Donating Groups (EDGs) like alkoxy or amino groups can stabilize the transition state for ring opening, making the compound more fragile [1].

  • Stabilizing: Electron-Withdrawing Groups (EWGs) or bulky groups that increase the barrier to the "puckered" conformation can enhance stability.

Case Study: The Trifluoromethyl Effect

Recent data demonstrates that Trifluoromethyl (CF3) cyclobutanes exhibit remarkable thermal stability compared to their non-fluorinated counterparts.

  • Mechanism:[2][3][4][5] The CF3 group imposes steric and electronic effects that rigidify the ring and discourage the orbital overlap required for ring opening.

  • Evidence: CF3-cyclobutanes can often withstand distillation and standard acidic workups, making them superior bioisosteres for tert-butyl groups [13, 16].

Design Recommendation: If your cyclobutane scaffold is decomposing, consider introducing a fluorine or CF3 substituent at the C3 position to modulate electron density and ring pucker.

Module 4: Storage & Handling FAQs

Q: Can I store cyclobutane building blocks in solution?

  • A: Proceed with Caution. While solid-state lattice energy often provides kinetic stabilization, solutions allow for conformational freedom that can facilitate ring opening.

    • Risk:[5][6] Acidic solvents (CHCl3 degrades to HCl over time) can trigger cationic ring expansion.

    • Recommendation: Store as a solid at -20°C under Argon. If solution storage is mandatory, use anhydrous, non-acidic solvents (e.g., Benzene-d6, THF) and add a stabilizer like K2CO3 or silver foil.

Q: My compound turned into a polymer overnight. Why?

  • A: This is likely Radical Polymerization initiated by ring strain release.

    • Mechanism:[2][3][4][5] A single bond homolysis event creates a diradical. If concentrated, this diradical attacks neighboring rings.

    • Fix: Store in dilute concentration or add radical inhibitors (BHT, hydroquinone) during storage [12].

Q: How do I determine the "Safe Operating Temperature" (SOT)?

  • A: Perform a DSC (Differential Scanning Calorimetry) experiment on a milligram scale.

    • Look for the onset of the exotherm.[7]

    • Rule of Thumb: Set your process SOT at least 50°C below the DSC onset temperature to prevent thermal runaway.

Visualizing Decomposition Pathways

Understanding how the ring breaks determines how you save it.

Decomposition CB Cyclobutane (Strained) TS_Retro Concerted Retro-[2+2] CB->TS_Retro Heat (Symmetry Allowed) TS_Radical Diradical Intermediate CB->TS_Radical Heat/Light (Homolysis) Prod_Alkene 2 x Alkenes (Olefinic) TS_Retro->Prod_Alkene TS_Radical->Prod_Alkene Stepwise Prod_Polymer Polymer/ Oligomer TS_Radical->Prod_Polymer Concentration

Figure 2: Primary thermal decomposition pathways. Concerted retro-[2+2] is the most common thermal failure mode for substituted cyclobutanes.

References

  • Ultra-Strained Non-aromatic Rings. Universita degli Studi di Milano.8[1][2][3][9][10]

  • The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate.11[1][2][3][6][9][10]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews (ACS).1[1][2][3][10][12]

  • 1.2: Cycloaddition Reactions. Chemistry LibreTexts.13[1][2][3][6][9][10][12][14][8]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate.5[2][3]

  • Stability of Cycloalkane (Combustion Analysis). OpenOChem Learn.15[1][2][3]

  • Stability of Cycloalkanes: Ring Strain. Fiveable.9[1][2][3][10]

  • Enzymatic Construction of Highly Strained Carbocycles. National Institutes of Health (NIH).10[1][2][3]

  • Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society (ACS).16[2][3]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.17[2][3][10]

  • 3.10: An Introduction to Cycloalkanes. Chemistry LibreTexts.18[1][2][3][6][9][10][12][14][8]

  • Thermal [2+2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction. ResearchGate.2[1][2][3][4][6][9][10][12][14][8]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health (NIH).6[2][3]

  • Pd-Catalyzed Formal [2 + 2]-Retrocyclization of Cyclobutanols via 2-Fold Csp3–Csp3 Bond Cleavage. The Journal of Organic Chemistry (ACS).3[2][3]

  • THE THERMAL DECOMPOSITION OF CYCLOBUTANE. The Journal of Physical Chemistry (ACS).19[2][3]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au (ACS).12[2]

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health (NIH).20[2][3][10]

  • Borylated cyclobutanes via thermal [2 + 2]-cycloaddition. Chemical Science (RSC).21[1][2][3]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository.4[2][3][10]

  • Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI.14[2][3]

Sources

Chromatographic separation challenges with 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Method Development Guide

Status: Operational Subject: Overcoming the "Triple Threat" in Chromatography: Polarity, Basicity, and Lack of Chromophore. Target Analyte: 2-[Cyclobutyl(methyl)amino]ethan-1-ol (Tertiary Amine, Amino Alcohol)

Executive Summary: The Analytical Challenge

You are likely encountering difficulties because this compound represents a "perfect storm" of chromatographic challenges. As a Senior Application Scientist, I categorize this molecule as a Class III Difficult Analyte due to three converging factors:

  • High Basicity (pKa ~9.5–10.2): The tertiary amine protonates at neutral/low pH, leading to severe peak tailing via silanol interactions.

  • High Polarity (LogP < 1): The amino-alcohol motif resists retention on standard C18 columns, often eluting in the void volume.

  • UV Invisibility: The lack of a conjugated

    
    -system (aromatic ring) makes standard UV detection (254 nm) impossible and low-UV (200–210 nm) highly susceptible to baseline noise.
    

This guide provides a modular troubleshooting system. Do not apply these fixes randomly; follow the logic paths defined below.

Module 1: Peak Tailing & Shape Issues

User Question: "My peak looks like a shark fin (severe tailing,


). I'm using a standard C18 column with 0.1% Formic Acid. What is happening?"

Technical Diagnosis: You are experiencing Secondary Silanol Interaction . At pH ~2.7 (0.1% Formic Acid), your analyte is fully protonated (


). The silica surface of your column, however, has residual silanols (

) that act as cation-exchange sites. Your analyte is getting "stuck" on these sites rather than partitioning smoothly.

The Fix: The pH Switch Protocol You must disable one of the two interacting charges.

  • Option A: High pH (Recommended)

    • Mechanism: Raise pH to > 10.5. This neutralizes the amine (

      
      ), eliminating the electrostatic attraction to silanols.
      
    • Protocol: Use 10mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.5).

    • Critical Requirement: You MUST use a Hybrid Silica (e.g., Waters XBridge/BEH) or Polymer column. Standard silica dissolves above pH 8.0.

  • Option B: Chaotropic Mobile Phase (If High pH is impossible)

    • Mechanism: Use a chaotic anion to mask the positive charge.

    • Protocol: Add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The Trifluoroacetate anion pairs with the amine, improving shape.

    • Warning: TFA suppresses signal in LC-MS by up to 50%.

Table 1: Column Selection Matrix for Basic Amines

Column TechnologypH RangeSuitability for This AnalyteMechanism of Action
Hybrid Silica (BEH) 1–12Excellent Allows pH 10+ runs; suppresses amine ionization.
Charged Surface Hybrid (CSH) 1–11Superior Surface is slightly positively charged to repel the protonated amine (electrostatic repulsion).
Standard C18 (Type B) 2–8Poor Will tail significantly unless heavily modified with TEA/TFA.
HILIC (Amide/Silica) 2–9Good Retains polar amines; tailing is often less severe due to high ACN content.
Module 2: Retention Failure (Void Volume Elution)

User Question: "The compound elutes immediately (t0). I can't separate it from the injection solvent. How do I make it stick?"

Technical Diagnosis: The cyclobutyl group provides some hydrophobicity, but the hydroxyl and protonated amine dominate, making the molecule too water-soluble for standard Reversed-Phase (RP).

The Fix: Change the Mode

Strategy 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

This is the gold standard for small, polar amino alcohols.

  • Stationary Phase: Amide or Zwitterionic (e.g., ZIC-HILIC).

  • Mobile Phase: High organic start (95% Acetonitrile)

    
     Lower organic (50% Acetonitrile).
    
  • Buffer: 10mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8). Note: Buffer is mandatory in HILIC to form the water layer.

Strategy 2: Ion-Pairing Chromatography (IPC)
  • Mechanism: Add a long-chain acid (e.g., Heptafluorobutyric acid - HFBA) to the mobile phase. It forms a neutral, hydrophobic complex with your amine that sticks to C18.

  • Drawback: IPC reagents permanently contaminate columns and LC systems. Dedicate a system to this if you choose it.

Module 3: Detection ( The "Invisible" Analyte)

User Question: "I see nothing on my UV detector at 254 nm. At 210 nm, the baseline is too noisy. How do I see it?"

Technical Diagnosis: this compound has no chromophore.

  • Crucial Warning: Standard amine derivatization agents like OPA and Fluorescamine react with Primary amines. FMOC reacts with Secondary amines.[1] Your analyte is a TERTIARY amine. These reagents will NOT work directly on the nitrogen.

The Fix: Universal Detection or Specific Derivatization

  • Charged Aerosol Detection (CAD) / ELSD:

    • Why: Detects any non-volatile analyte. Response is independent of chemical structure.

    • Requirement: Mobile phase must be 100% volatile (No Phosphate buffers).

  • Mass Spectrometry (LC-MS):

    • Mode: ESI Positive (

      
      ).
      
    • m/z target: Calculate exact mass of C7H15NO (MW ~129.12). Look for m/z 130.12.

    • Fragment: Loss of water (-18) or loss of cyclobutyl ring are common transitions.

  • Derivatization (Last Resort):

    • Target the Hydroxyl (-OH) group, not the amine.

    • Reagent: 3,5-Dinitrobenzoyl chloride.

    • Result: Adds a UV-active aromatic ring.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for method development based on the specific issues of this molecule.

TroubleshootingGuide Start START: Analyte Issues This compound Issue What is the primary failure mode? Start->Issue Tailing Peak Tailing / Asymmetry Issue->Tailing Retention No Retention (Void Elution) Issue->Retention Detection No Signal / Low Sensitivity Issue->Detection CheckCol Check Column Type Tailing->CheckCol ModeSel Select Mode Retention->ModeSel DetSel Select Detector Detection->DetSel StdSilica Standard Silica (Type B) CheckCol->StdSilica Hybrid Hybrid (BEH/CSH) CheckCol->Hybrid ActionLowPH Add 0.1% TFA (Masks Charge) StdSilica->ActionLowPH ActionHighPH Use pH 10-11 (Neutralize Amine) Hybrid->ActionHighPH HILIC HILIC Mode (Amide Column) ModeSel->HILIC IPC Ion-Pairing (C18 + HFBA) ModeSel->IPC UV UV 254nm DetSel->UV Fails Univ CAD / ELSD / MS DetSel->Univ Recommended Deriv Derivatize -OH Group (Not Amine!) DetSel->Deriv Alternative

Caption: Decision tree for troubleshooting chromatographic failures specific to polar, basic, non-chromophoric amines.

Standard Operating Procedures (SOPs)
SOP 1: HILIC Method Setup (Recommended Starting Point)

This method addresses both retention and peak shape.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 95% B

    • 10 min: 50% B

    • 12 min: 50% B

    • 12.1 min: 95% B (Re-equilibrate for 5 mins).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Sample Diluent: 90% Acetonitrile / 10% Buffer A. (CRITICAL: Do not dissolve in 100% water, or peak will distort).

SOP 2: High pH Reversed-Phase (If HILIC is unavailable)
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Note: At pH 10, the amine is neutral and will retain longer on C18 than at acidic pH.

References
  • McCalley, D. V. (2023). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Chemical Communications. Link

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC: The Role of pH and Column Chemistry. Waters Application Notes. Link

  • Thermo Fisher Scientific. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Technical Guide.[2] Link

  • Phenomenex. (2020). Overcoming peak tailing of basic analytes in silica type A stationary phases. Technical Tip. Link

  • Dolan, J. W. (2015). The Rise of Hydrophilic Interaction Chromatography (HILIC). LCGC International. Link

Sources

Validation & Comparative

Structural Validation of 2-[Cyclobutyl(methyl)amino]ethan-1-ol: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

In drug discovery, 2-[Cyclobutyl(methyl)amino]ethan-1-ol serves as a specialized tertiary amine building block. Unlike simple aliphatic amines, the cyclobutyl ring introduces unique conformational dynamics ("puckering") that complicate spectral interpretation.

This guide provides a rigorous 1H NMR interpretation framework . Rather than offering a static list of peaks, we compare this molecule against its structural analogs and across different solvent systems. This approach ensures you can distinguish the target product from common impurities (such as the N-isopropyl analog) and validate the integrity of the hydroxyl functionality.

The Molecule at a Glance
  • Core Feature: A tertiary amine connecting a strained cyclobutyl ring, a methyl group, and an ethanol chain.

  • Key Analytical Difficulty: Overlap of cyclobutyl ring protons with the N-methyl group and differentiation of the backbone methylene signals.

Theoretical Framework & Assignment Logic

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct environments.

Diagram 1: Structural Fragmentation & Shift Logic

(This diagram visualizes the inductive effects driving the chemical shifts.)

G Molecule This compound Fragment1 Cyclobutyl Ring (Ring Strain + Anisotropy) Molecule->Fragment1 Fragment2 N-Methyl Group (Singlet Diagnostic) Molecule->Fragment2 Fragment3 Ethanol Chain (Inductive Backbone) Molecule->Fragment3 Signal1 Methine (CH-N) ~2.8 - 3.1 ppm (Quintet-like) Fragment1->Signal1 Alpha to N Signal2 Ring CH2 1.5 - 2.1 ppm (Complex Multiplets) Fragment1->Signal2 Beta/Gamma to N Signal3 N-CH3 ~2.1 - 2.3 ppm (Sharp Singlet) Fragment2->Signal3 Alpha to N Signal4 N-CH2 ~2.5 - 2.7 ppm (Triplet) Fragment3->Signal4 Alpha to N Signal5 O-CH2 ~3.5 - 3.7 ppm (Triplet) Fragment3->Signal5 Alpha to O (Deshielded)

Caption: Inductive logic map separating the molecule into three distinct magnetic zones for assignment.

Comparative Analysis: Solvent Systems

The choice of solvent is not merely about solubility; it is a strategic tool for structural confirmation. We compare Chloroform-d (CDCl3) , the standard screening solvent, against DMSO-d6 , the structural validation solvent.

Table 1: Chemical Shift Comparison (CDCl3 vs. DMSO-d6)
Proton EnvironmentMultiplicityShift (CDCl3) [ppm]Shift (DMSO-d6) [ppm]Mechanistic Insight
O-CH2 (Ethyl)Triplet (

Hz)
3.55 – 3.653.45 – 3.55Deshielded by Oxygen.
N-CH2 (Ethyl)Triplet (

Hz)
2.55 – 2.652.45 – 2.55Upfield from O-CH2 due to lower electronegativity of N.
N-CH3 (Methyl)Singlet2.15 – 2.252.10 – 2.20Key Diagnostic: Sharp singlet integrating to 3H.
Cyclobutyl CH Quintet (multiplet)2.80 – 3.002.75 – 2.95Deshielded by Nitrogen; shape defines ring size.
Cyclobutyl CH2 Complex Multiplets1.50 – 2.101.40 – 2.00Ring puckering causes broad multiplet ranges.
-OH (Hydroxyl)Broad SingletVariable (1.5 - 4.0)4.30 – 4.50 (t) CRITICAL: In DMSO, OH couples to

, appearing as a triplet.
Expert Insight: Why DMSO-d6 is Superior for Validation

In CDCl3, the hydroxyl proton undergoes rapid exchange, often appearing as a broad hump or merging with water peaks. In DMSO-d6 , hydrogen bonding stabilizes the proton, slowing exchange.[1] This reveals the vicinal coupling (


)  between the OH and the adjacent methylene group (

), splitting the OH signal into a distinct triplet . Observation of this triplet confirms the alcohol is primary and unoxidized.

Comparative Analysis: Differentiating Analogs

A common synthetic route involves reductive amination. If acetone is present as an impurity (from cleaning glassware) or if isopropylamine is used in parallel chemistry, the N-isopropyl analog is a frequent contaminant.

Table 2: Cyclobutyl vs. Isopropyl Differentiation
FeatureTarget: N-Cyclobutyl Analog: N-Isopropyl
Methine Splitting Quintet-like (due to 4 adjacent ring protons).Septet (due to 6 adjacent methyl protons).
Methine Shift

2.90 ppm

2.80 – 3.00 ppm (Overlap possible).[2]
Alkyl Region Complex multiplets (1.5 - 2.1 ppm) corresponding to 6 protons.Doublet (

1.0 - 1.1 ppm) corresponding to 6 protons (

).
Conclusion Look for the "messy" ring multiplets.Look for the clean, high-intensity doublet upfield.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this protocol designed to minimize artifacts in amino-alcohol analysis.

Diagram 2: Sample Preparation & Acquisition Workflow

Workflow Step1 1. Solvent Selection Choose DMSO-d6 for full characterization (Avoids OH exchange issues) Step2 2. Sample Preparation Dissolve 5-10 mg in 0.6 mL solvent. Ensure pH is neutral (Amine salts shift peaks). Step1->Step2 Step3 3. Acquisition Parameters Pulse Angle: 30° Relaxation Delay (d1): > 5s (Ensures accurate integration of OH) Step2->Step3 Step4 4. Processing Line Broadening (LB): 0.3 Hz Baseline Correction: Polynomial Step3->Step4 Validation 5. Validation Check Does OH integrate to 1H? Is N-Me a sharp singlet? Step4->Validation

Caption: Step-by-step protocol ensuring accurate integration and peak shape for amino-alcohols.

Detailed Methodology
  • Preparation: Weigh 5–10 mg of the oil/solid. Use a high-precision pipette to add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If the sample was isolated as a hydrochloride salt, add 1-2 drops of NaOD/D2O or use Pyridine-d5 to liberate the free base, otherwise, chemical shifts will move downfield significantly (

      
       +0.5-1.0 ppm).
      
  • Acquisition: Set the relaxation delay (

    
    ) to at least 5 seconds .
    
    • Reasoning: The longitudinal relaxation time (

      
      ) of the hydroxyl proton and the quaternary methyl can be long. Short delays lead to under-integration, falsifying purity calculations.
      
  • Referencing: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm .

  • Integration:

    • Set the

      
       singlet (approx 2.15 ppm) to an integral of 3.00 .
      
    • Verify that the

      
       (approx 3.50 ppm) integrates to 2.00 .
      
    • Verify that the Cyclobutyl Methine (approx 2.90 ppm) integrates to 1.00 .

References & Authority

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard text for inductive shift logic).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for fragment additivity rules).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. (Standard for solvent residual referencing).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Validation of DMSO effects on OH protons).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-cyclobutyl-N-methylethanolamine and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of novel chemical entities, understanding the mass spectrometric behavior of a molecule is paramount for its unambiguous identification and quantification. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-cyclobutyl-N-methylethanolamine, a tertiary aminoalcohol. In the absence of a publicly available experimental spectrum for this specific compound, we will construct a theoretical fragmentation pathway based on established principles of mass spectrometry.

This predicted fragmentation will be objectively compared with the experimentally determined fragmentation patterns of its isomers, highlighting how mass spectrometry can differentiate between structurally similar compounds. Furthermore, we will explore alternative analytical methodologies for the characterization of N-cyclobutyl-N-methylethanolamine, providing a comprehensive overview for researchers in the field.

The Challenge of Analyzing Polar Amines

N-cyclobutyl-N-methylethanolamine, with its tertiary amine and primary alcohol functional groups, presents analytical challenges typical of polar, low molecular weight compounds. Direct analysis by gas chromatography-mass spectrometry (GC-MS) can be problematic due to the compound's polarity, which can lead to poor peak shape and interactions with the GC system.[1][2] While liquid chromatography-mass spectrometry (LC-MS) is a viable alternative, understanding the fragmentation patterns under electron ionization is a fundamental first step in structural elucidation and method development.

Predicted Electron Ionization Fragmentation of N-cyclobutyl-N-methylethanolamine

The molecular formula of N-cyclobutyl-N-methylethanolamine is C₇H₁₇NO, giving it a molecular weight of 131.22 g/mol . As a compound with a single nitrogen atom, it adheres to the nitrogen rule, and its molecular ion ([M]⁺˙) will have an odd mass-to-charge ratio (m/z) of 131.[3] The fragmentation of this molecular ion is predicted to be dominated by two key processes characteristic of amines and alcohols: α-cleavage and the loss of a water molecule.[4][5]

Key Fragmentation Pathways:
  • α-Cleavage: This is a characteristic fragmentation for aliphatic amines and alcohols, involving the cleavage of a C-C bond adjacent to the heteroatom.[4][6] For N-cyclobutyl-N-methylethanolamine, there are three potential sites for α-cleavage:

    • Loss of the cyclobutyl radical: Cleavage of the bond between the nitrogen and the cyclobutyl ring is highly probable, leading to the loss of a cyclobutyl radical (•C₄H₇). This would result in a stable, resonance-stabilized iminium ion at m/z 74 .

    • Loss of a methyl radical: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (•CH₃), generating a fragment at m/z 116 .

    • Cleavage of the C-C bond adjacent to the hydroxyl group: This would lead to the formation of a resonance-stabilized oxonium ion. Loss of the N-cyclobutyl-N-methylaminoethyl radical would result in a fragment at m/z 31 ([CH₂OH]⁺).

  • Loss of Water: Alcohols frequently undergo dehydration in the mass spectrometer, leading to a peak at [M-18]⁺˙.[4][7] For N-cyclobutyl-N-methylethanolamine, this would result in a fragment at m/z 113 .

  • Ring Opening and Subsequent Fragmentation of the Cyclobutyl Group: Cyclic amines can undergo complex ring-opening fragmentations.[8][9] This could lead to the loss of ethylene (C₂H₄) from the cyclobutyl ring, resulting in a series of smaller fragments.

Based on the stability of the resulting carbocations and radicals, the α-cleavage leading to the loss of the cyclobutyl group (m/z 74) is predicted to be a major fragmentation pathway, likely resulting in the base peak.

Caption: Predicted major fragmentation pathways of N-cyclobutyl-N-methylethanolamine.

Comparison with Isomers: The Power of Fragmentation Patterns

To illustrate the utility of these predicted fragmentation patterns, we will compare them to the known electron ionization mass spectra of two isomers of N-cyclobutyl-N-methylethanolamine, both with the molecular formula C₇H₁₇NO.

Isomer 1: 3-Butoxypropylamine

The mass spectrum of 3-butoxypropylamine is characterized by a prominent base peak at m/z 30 , corresponding to the [CH₂NH₂]⁺ ion formed through α-cleavage.[10] Other significant fragments are observed at m/z 57 ([C₄H₉]⁺) and m/z 74. The molecular ion at m/z 131 is weak or absent.

Isomer 2: 2-(Diethylamino)ethanol

The mass spectrum of 2-(diethylamino)ethanol shows a base peak at m/z 86 , resulting from α-cleavage with the loss of a methyl radical from one of the ethyl groups.[11][12][13] Another major fragment is observed at m/z 58, corresponding to the loss of an ethyl group. The molecular ion at m/z 117 is not the same as our target molecule, but the fragmentation pattern of this closely related compound is informative. A search for C7H17NO isomers revealed 2-(dimethylamino)-1-propanol, which would have a molecular weight of 117.19 g/mol . A true isomer, such as N,N-dimethylpentan-1-amine, would also have a distinct fragmentation pattern dominated by α-cleavage.

CompoundPredicted/Observed Base Peak (m/z)Key Fragment Ions (m/z)
N-cyclobutyl-N-methylethanolamine 74 (Predicted) 116, 31, 113
3-Butoxypropylamine 30 57, 74
2-(Diethylamino)ethanol (C₆H₁₅NO) 86 58

This comparison clearly demonstrates that despite having the same molecular formula, the distinct structures of these isomers lead to unique and predictable fragmentation patterns. The predicted base peak of m/z 74 for N-cyclobutyl-N-methylethanolamine would allow for its clear differentiation from its isomers.

Alternative Analytical Strategies

Given the challenges in direct GC-MS analysis of polar aminoalcohols, several alternative and complementary analytical strategies should be considered by researchers.

Derivatization for GC-MS Analysis

To improve volatility and chromatographic performance, derivatization of the hydroxyl and/or amino group is a common and effective strategy.[3][14]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar.

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) or isobutyl chloroformate react with the amine and alcohol groups to form less polar and more volatile derivatives.[1][15]

  • Benzylation: Treatment with benzyl bromide can derivatize the ethanolamine, leading to improved chromatographic profiles.[6][16]

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample N-cyclobutyl-N-methylethanolamine in solution Deriv_Reagent Add Derivatization Reagent (e.g., TFAA, BSTFA) Sample->Deriv_Reagent Reaction Heat to facilitate reaction Deriv_Reagent->Reaction GCMS Inject into GC-MS Reaction->GCMS Data Data Acquisition and Analysis GCMS->Data

Caption: General workflow for derivatization prior to GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of polar compounds without the need for derivatization.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of polar analytes like aminoalcohols.[8]

  • Reversed-Phase Chromatography: While less ideal for highly polar compounds, reversed-phase LC can be used, often with ion-pairing reagents or by adjusting the mobile phase pH to improve retention.

  • Ion Chromatography: This technique can be used for the separation of ionic species, including protonated amines.[17]

Experimental Protocol: HILIC-MS for N-cyclobutyl-N-methylethanolamine Analysis

  • Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).

  • LC System:

    • Column: ZIC-HILIC column.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 10 mM Ammonium formate in water, pH 3.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

  • MS System:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[18][19]

    • Detection: Full scan mode to identify the protonated molecule [M+H]⁺ at m/z 132, and product ion scan (MS/MS) to confirm the structure through collision-induced dissociation (CID).

Conclusion

References

  • Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Zhang, T., et al. (2014). Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry.
  • MilliporeSigma. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • N.M., Hong, V.C., Phak, C.Z. and Naim, Z. (2020) CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF).
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Salleh, S. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 54.
  • Taylor, L. T. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • Al-Saeedi, M. H., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Journal of Forensic Sciences, 68(5), 1629-1637.
  • Al-Saeedi, M. H., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV.
  • Hamzah, N., et al. (2021). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS.
  • Wang, J., & Schnute, W. C. (2010). Ethanolamines in Water Samples by LC-MS. LCGC North America, 28(11), 972-975.
  • Li, Y., et al. (2024). Simultaneous quantification of alkanolamines and their dehydrogenation products in aqueous samples using high-performance liquid chromatography with pre-column derivatization with 2,4-dinitrofluorobenzene. Analytica Chimica Acta, 1293, 343156.
  • Chen, J., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 335-344.
  • Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045.
  • Ge, X., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2149-2157.
  • Li, J., et al. (2019). [Determination of fatty alkyl dimethyl tertiary amines by gas chromatography in the synthesis of cationic surfactants]. Se Pu, 37(5), 547-550.
  • ResearchGate. (2018). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration?. Retrieved from [Link]

  • Headley, J. V., & Peru, K. M. (2003). A Review of Analytical Methods for the Determination of Sulfolane and Alkanolamines in Environmental Studies.
  • NIST. (n.d.). 3-Butoxypropylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Agilent. (2011). Analysis of primary, secondary and tertiary amines.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines.
  • NIST. (n.d.). 2-(2-Diethylaminoethoxy)-ethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC.
  • BAuA. (2024). Determination of amines in workplace air using gas chromatography (headspace GC-MS).
  • NIST. (n.d.). N,N-Diethyl-2-aminoethanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Pereira, V., et al. (2006). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 54(19), 7078-7084.
  • NIST. (n.d.). Formamide, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Diethylethanolamine. Retrieved from [Link]

  • NIST. (n.d.). 3-Aminoheptane. NIST Chemistry WebBook. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-(Diethylamino)-ethanol.
  • Thermo Fisher Scientific. (2021). Alkanolamine Determination by Ion Chromatography Enhanced Using Advanced Cation-Exchange Columns.
  • Wikipedia. (n.d.). Diethylethanolamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • CONICET. (n.d.). Real-time reaction monitoring by probe electrospray ionization mass spectrometry.
  • NIST. (n.d.). Formamide, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Stenutz. (n.d.). N,N-diethylformamide. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-3-methyl-1-butanol. Retrieved from [Link]

  • Pacific Northwest National Laboratory. (n.d.). Computational Methods for Modeling Electrospray Microdroplet Chemistry for Improved Quantitative Mass Spectrometry. Retrieved from [Link]

  • University of Victoria. (n.d.). Electrospray Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). An Investigation on the Relationships between Mass Spectrometric Collisional Data and Biological Activity/Stability of Some N-Acylethanolamine Acid Amidase (NAAA) β-Lactone Inhibitors. Molecules, 28(5), 2307.
  • Alfassi, Z. B., et al. (2003). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water. Analytical and Bioanalytical Chemistry, 377(1), 159-164.
  • Chemistry Stack Exchange. (2019). Mass Spectra: 1-pentanol vs 3-pentanol. Retrieved from [Link]

  • MolPort. (n.d.). C7H17N isomers. Retrieved from [Link]

Sources

Technical Guide: Cyclobutyl vs. Isopropyl Amino Alcohols in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity and Bioisosteric Performance: Cyclobutyl vs. Isopropyl Amino Alcohols Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist (Medicinal Chemistry / Process Development)

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group (e.g., Valine-derived) with a cyclobutyl moiety is a high-value bioisosteric strategy. While both motifs provide lipophilic bulk, their reactivity profiles and metabolic fates differ fundamentally. This guide analyzes the structural, kinetic, and metabolic distinctions between Isopropyl- and Cyclobutyl-


-amino alcohols, providing actionable data for lead optimization and process development.

Key Finding: The cyclobutyl group acts as a "tied-back" isostere of the isopropyl group. It typically exhibits accelerated cyclization kinetics (via the Thorpe-Ingold effect) and enhanced metabolic stability by eliminating the labile methine C-H bond found in isopropyl systems.

Structural & Physical Profiling[1]

To understand reactivity, we must first quantify the steric and electronic environment. The isopropyl group is rotationally free but sterically demanding due to its "split" methyl tail. The cyclobutyl group is conformationally restricted.

Table 1: Physicochemical Comparison
FeatureIsopropyl Amino Alcohol (e.g., Valinol)Cyclobutyl Amino Alcohol (e.g., 1-Aminocyclobutanemethanol)Impact on Drug Design
Steric Parameter (

)
-0.47 (Bulky)-0.51 (Compact but rigid)Cyclobutyl is slightly bulkier in specific vectors but lacks the "sweeping" volume of rotating methyls.
Conformation Free rotation (

)
Puckered Ring (

30° pucker)
Cyclobutyl reduces entropic penalty upon binding to protein targets.
Bond Angles

Internal Ring Angle

Critical: Internal compression expands external angles, forcing

and

closer (Pro-cyclization).
Lipophilicity HighHigh (Comparable)Cyclobutyl often lowers crystal lattice energy, potentially improving solubility despite high logP.

Chemical Reactivity: Nucleophilicity & Cyclization

The most distinct difference between these two motifs lies in their cyclization kinetics, particularly when forming oxazolidinones (common prodrugs or chiral auxiliaries).

A. Nucleophilic Acylation (N-Functionalization)
  • Isopropyl: The methine hydrogen and two methyl groups create a "steric wall" that can retard nucleophilic attack on bulky electrophiles.

  • Cyclobutyl: While the ring is bulky, the carbons are "pinned" back. However, the ring strain (

    
    26 kcal/mol) creates a distinct electronic environment. In practice, cyclobutyl amines often show comparable or slightly enhanced nucleophilicity toward small electrophiles compared to isopropyl amines due to reduced steric clash in the transition state.
    
B. Cyclization Dynamics (The Thorpe-Ingold Effect)

When synthesizing oxazolidinones (via CDI or Phosgene), the cyclobutyl amino alcohol cyclizes significantly faster.

  • Mechanism: The internal bond angle of the cyclobutane ring (

    
    88-90°) is significantly smaller than the tetrahedral angle (109.5°). This compression forces the external substituents (the amine and the hydroxymethyl group) apart, increasing the angle between them outside the ring. Paradoxically, this "splaying" effect brings the nucleophilic Nitrogen and Oxygen atoms into closer proximity for ring closure.
    
  • Data Trend: Cyclization rates: Cyclobutyl > Gem-Dimethyl > Isopropyl .

Visualization: Cyclization Workflow & Logic

The following diagram illustrates the kinetic advantage of the cyclobutyl motif during oxazolidinone formation.

CyclizationKinetics Iso Isopropyl Amino Alcohol (Free Rotation) TS_Iso High Entropy Cost (Rotational Penalty) Iso->TS_Iso Slow (k1) Cyc Cyclobutyl Amino Alcohol (Angle Strain) TS_Cyc Thorpe-Ingold Acceleration (Pre-organized) Cyc->TS_Cyc Fast (k2) Prod Oxazolidinone Product TS_Iso->Prod TS_Cyc->Prod

Figure 1: Kinetic comparison of ring closure. The cyclobutyl group (bottom path) benefits from pre-organization due to ring strain, lowering the activation energy for cyclization compared to the isopropyl group (top path).

Metabolic Stability (The Bioisostere Advantage)[2]

For drug development professionals, this is the deciding factor.

  • Isopropyl Liability: The isopropyl group contains a tertiary benzylic-like methine hydrogen . This position is electronically activated and sterically accessible for Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to rapid hydroxylation and dealkylation.

  • Cyclobutyl Stability: The cyclobutyl ring consists entirely of secondary carbons (methylenes). While cyclobutane can be oxidized, the C-H bonds are stronger, and the lack of a tertiary hydrogen removes the primary "soft spot" for metabolic attack.

    • Note: Extreme ring strain can sometimes lead to ring-opening metabolites, but generally, cyclobutyl is a "harder" metabolic handle than isopropyl.

Visualization: Metabolic Fate Pathways

MetabolicFate Iso_Start Isopropyl Motif CYP_Iso CYP450 (Oxidation) Iso_Start->CYP_Iso High Clearance Iso_Met Tertiary Hydroxylation (Unstable) CYP_Iso->Iso_Met High Clearance Iso_Cleave N-Dealkylation / Cleavage Iso_Met->Iso_Cleave High Clearance Cyc_Start Cyclobutyl Motif CYP_Cyc CYP450 (Oxidation) Cyc_Start->CYP_Cyc Slow Cyc_Stable Intact Drug (Excreted) Cyc_Start->Cyc_Stable Major Pathway Cyc_Met Ring Hydroxylation (Minor Metabolite) CYP_Cyc->Cyc_Met Slow

Figure 2: Metabolic divergence. Isopropyl groups are prone to rapid oxidative clearance via the tertiary hydrogen. Cyclobutyl groups resist this pathway, often leading to longer half-life (


).

Experimental Protocols

Protocol A: Comparative Kinetic Acylation Assay

Objective: To determine the relative steric hindrance of the amine.

  • Preparation: Dissolve 1.0 mmol of amino alcohol (Isopropyl vs. Cyclobutyl variant) in 5 mL dry DCM.

  • Base: Add 1.2 eq. TEA (Triethylamine).

  • Start: At

    
    , add 1.0 eq. of Benzoyl Chloride at 0°C.
    
  • Sampling: Aliquot 50 µL every 30 seconds into MeOH (quench).

  • Analysis: Analyze via UPLC-MS. Plot conversion vs. time.

  • Validation: The reaction follows pseudo-first-order kinetics if acyl chloride is in excess.

    • Expected Result: Cyclobutyl amine conversion rates are typically within 90-110% of Isopropyl rates, indicating that despite the ring, the nitrogen is accessible.

Protocol B: Oxazolidinone Cyclization (CDI Method)

Objective: To synthesize the cyclic carbamate (common intermediate).

  • Reagents: 1.0 eq Amino Alcohol, 1.2 eq 1,1'-Carbonyldiimidazole (CDI), catalytic DMAP (0.1 eq).

  • Solvent: Anhydrous THF (0.2 M concentration).

  • Procedure:

    • Dissolve amino alcohol in THF.

    • Add CDI portion-wise at Room Temperature (exothermic).

    • Heat to reflux (65°C).

  • Monitoring: Monitor by TLC (stain with Ninhydrin; product is not UV active unless derivatized, amine starting material stains purple).

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove imidazole), brine, dry over MgSO4.

  • Causality: The cyclobutyl derivative will likely reach >95% conversion significantly faster (e.g., 2 hours vs. 6 hours) than the isopropyl derivative due to the Thorpe-Ingold effect described in Section 2.

References

  • Taft Steric Parameters & Physical Organic Chemistry Source: Wikipedia / Physical Organic Chemistry Archives URL:[Link] Relevance: Foundational definition of steric parameters (

    
    ) comparing isopropyl and cycloalkyl groups.
    
  • Bioisosteres in Drug Design (Cyclobutyl vs Isopropyl) Source: Drug Hunter / NIH Bookshelf URL:[Link] Relevance: Discusses the metabolic advantages of removing the methine hydrogen and the use of cyclobutanes as conformational restrictors.

  • Synthesis of 2-Oxazolidinones from Amino Alcohols Source: MDPI / BenchChem Technical Guides URL:[Link] Relevance: Provides the base methodology for the cyclization protocols and discusses the efficiency of amino alcohol condensation with CO2 sources.

  • Structural Effects of Cyclobutyl Group Source: Semantic Scholar / J. Org. Chem Archives URL:[Link] Relevance: Detailed analysis of the "puckered" conformation and electronic transmission through the cyclobutyl ring.

A Comparative Guide to the Validation of 2-[Cyclobutyl(methyl)amino]ethan-1-ol Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Accuracy

In the landscape of pharmaceutical research and development, the reference standard is the ultimate benchmark against which all analytical measurements are judged.[1] Its role is not merely supportive but foundational, ensuring the identity, purity, potency, and safety of active pharmaceutical ingredients (APIs) and their formulations.[2] An inadequately characterized reference standard can introduce significant error, potentially delaying regulatory approval or, worse, compromising patient safety.[3]

This guide provides an in-depth technical comparison of methodologies for validating reference standards of 2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS No. 1383452-42-3), a tertiary amino alcohol with a distinct chemical structure that presents unique analytical challenges.[4][5] As a molecule containing both an alcohol and a tertiary amine functional group, a multi-faceted analytical approach is not just recommended, but essential for comprehensive characterization. We will explore the causality behind experimental choices, present detailed protocols, and compare the utility of various analytical techniques to establish a robust, self-validating system for your reference standard.

Physicochemical Properties of this compound

A thorough understanding of the molecule's physical and chemical properties is the first step in developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem CID: 54561865[4]
Molecular Weight 129.20 g/mol PubChem CID: 54561865[4]
IUPAC Name 2-[cyclobutyl(methyl)amino]ethanolPubChem CID: 54561865[4]
Predicted XLogP3 0.5PubChem CID: 54561865[4]
Structure A tertiary amine with a cyclobutyl group and an ethanol substituent.PubChem CID: 54561865[4]

The molecule's polarity, indicated by the low XLogP value, and the presence of a basic nitrogen atom are critical factors that influence chromatographic behavior and detection.

The Analytical Gauntlet: A Multi-Technique Validation Workflow

No single technique can fully characterize a reference standard. A battery of orthogonal methods—each relying on different chemical or physical principles—is required to build a complete and trustworthy profile of identity, purity, and potency.

Validation_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/ELSD (Purity, Assay) NMR->HPLC MS Mass Spectrometry (HRMS) MS->HPLC IR FTIR Spectroscopy IR->HPLC GC GC-MS (Volatile Impurities) HPLC->GC KF Karl Fischer (Water Content) GC->KF TGA TGA (Residual Solvents) KF->TGA MassBalance Mass Balance Calculation (Purity Assignment) TGA->MassBalance Cert Certificate of Analysis Generation MassBalance->Cert NewBatch New Batch of Reference Standard NewBatch->NMR NewBatch->MS NewBatch->IR

Caption: Overall workflow for validating a new reference standard batch.

Part 1: Unambiguous Structural Elucidation and Identification

The first and most critical step is to confirm that the material is, in fact, this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for providing detailed structural information.[6] It serves as the definitive test for identity by mapping the molecule's carbon-hydrogen framework.

  • Expertise & Causality: For a molecule like this, both ¹H and ¹³C NMR are non-negotiable. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. The signals for protons on carbons adjacent to the nitrogen and oxygen atoms are expected to be shifted downfield due to the deshielding effects of these electronegative atoms.[7][8]

  • Expected ¹H and ¹³C NMR Signals:

    Assignment ¹H Chemical Shift (ppm, Predicted) ¹³C Chemical Shift (ppm, Predicted)
    N-CH₃ ~2.2-2.6 (singlet) ~40-50
    N-CH₂-CH₂-OH ~2.5-3.0 (triplet) ~55-65
    N-CH₂-CH₂-OH ~3.5-4.0 (triplet) ~58-68
    N-CH-(CH₂)₃ ~2.8-3.4 (quintet) ~60-70
    Cyclobutyl CH₂ ~1.6-2.2 (multiplets) ~15-35

    | OH | Variable, broad singlet (~1-5) | - |

  • Trustworthiness: The protocol is self-validating. The observed chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H spectrum must all be consistent with the proposed structure. Any deviation signals a potential impurity or a structural misassignment.

2. Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation data, offering orthogonal confirmation of the molecular formula.

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is preferred over standard MS as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.[9] Given the molecule's volatility, either Gas Chromatography-MS (GC-MS) or liquid injection with a soft ionization technique like Atmospheric Pressure Chemical Ionization (APCI) can be used.[10] However, GC-MS carries a risk of on-column degradation for some small molecules, a factor that must be considered.[11]

  • Expected Result: The protonated molecule [M+H]⁺ should be observed with a high-resolution mass corresponding to the formula C₇H₁₆NO⁺.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and effective technique for confirming the presence of key functional groups.[12]

  • Expertise & Causality: This method is chosen to quickly verify the presence of the alcohol (O-H stretch) and the tertiary amine (C-N stretch). The absence of N-H stretching bands confirms its tertiary nature.[13] The O-H stretch for alcohols typically appears as a strong, broad band, which is easily distinguishable from the sharper N-H bands of primary or secondary amines.[14][15]

  • Expected Absorption Bands:

    Functional Group Vibration Expected Wavenumber (cm⁻¹)
    Alcohol (O-H) Stretch ~3200-3600 (Broad)
    Alkane (C-H) Stretch ~2850-3000

    | Aliphatic Amine (C-N) | Stretch | ~1020-1250 |

Part 2: Quantitative Purity Assessment

Once identity is confirmed, the purity of the standard must be meticulously determined. This involves quantifying the main component (assay) and identifying/quantifying any impurities.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and assay determination in the pharmaceutical industry.

  • Expertise & Causality: this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[16][17] Furthermore, its polar and basic nature can lead to poor retention and peak shape on traditional C18 columns.[17] Therefore, two primary strategies are compared:

    • Mixed-Mode Chromatography: Utilizes columns with both reversed-phase and ion-exchange characteristics to achieve better retention and peak shape for polar, basic compounds without derivatization.[17]

    • Pre-Column Derivatization: Involves reacting the amine with a tagging agent to attach a chromophore or fluorophore, enhancing detection sensitivity.[16][18]

HPLC_Derivatization Analyte Amine Analyte (No UV Chromophore) Product Derivatized Product (Strong UV/Fluorescence) Analyte->Product + Reagent Derivatization Reagent (e.g., Dansyl Chloride) Reagent->Product + HPLC HPLC Separation & Detection Product->HPLC

Caption: Pre-column derivatization workflow for enhanced HPLC detection.

  • Comparison of HPLC Approaches:

    Feature Mixed-Mode Chromatography Pre-Column Derivatization
    Principle Utilizes dual retention mechanisms (hydrophobic & ionic). Covalent attachment of a UV-active or fluorescent tag.
    Pros Simpler sample prep; avoids derivatization artifacts. Greatly enhances sensitivity; uses standard C18 columns.
    Cons Can require more complex mobile phases; may have lower sensitivity. More complex workflow; potential for incomplete reaction or side products.

    | Best For | Assay and purity of the main component when sensitivity is sufficient. | Trace impurity analysis; when high sensitivity is paramount. |

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile organic impurities.[19]

  • Expertise & Causality: This method is selected to screen for residual solvents from the synthesis process and other potential volatile impurities.[20] The mass spectrometer detector provides definitive identification of any detected peaks. As noted, thermal stability must be assessed; a low injection port temperature should be used initially to mitigate the risk of degradation.[11]

Part 3: Absolute Content and Final Certification

1. Water Content (Karl Fischer Titration)

This is the gold standard for accurately determining the water content in a substance, which is crucial for an accurate mass balance calculation.

2. Mass Balance Calculation

The final purity value is assigned not by a single technique, but by a mass balance approach that accounts for all parts of the sample.

Purity (%) = 100% - (% Water) - (% Residual Solvents) - (% Non-Volatile Impurities) - (% Inorganic Impurities)

  • Trustworthiness: This method is inherently self-validating because it relies on multiple, independent analytical measurements. A high purity value can only be achieved if the levels of all potential impurities (water, solvents, related substances) are demonstrably low.

Comparison of Primary vs. Working Reference Standards

The intended use of the standard dictates the necessary level of validation. A primary standard, used to qualify other standards, requires more extensive characterization than a working standard used for routine testing.[1][21]

Validation TestPrimary Reference StandardWorking StandardRationale
¹H and ¹³C NMR Required Required (¹H sufficient) Confirms identity. Full structural elucidation is vital for a primary standard.
High-Resolution MS Required RecommendedConfirms elemental composition, a key parameter for a primary standard.
FTIR Required Required Confirms functional groups as an orthogonal identity check.
HPLC Purity (≥2 methods) Required Required (1 method) Orthogonal methods provide higher confidence in purity for a primary standard.
GC-MS (Residual Solvents) Required Required A regulatory requirement for safety and purity.
Karl Fischer (Water) Required Required Essential for accurate assay calculation.
Mass Balance Assay Required RecommendedProvides the most accurate assigned purity value.

Detailed Experimental Protocols

Protocol 1: Purity and Assay by Mixed-Mode HPLC-ELSD
  • Causality: This protocol is designed for robust quantification without the complexities of derivatization, using an Evaporative Light Scattering Detector (ELSD) which is suitable for non-UV absorbing compounds like our analyte.

  • Column: Primesep A Mixed-Mode Column (or equivalent), 4.6 x 150 mm, 5 µm.[17]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: 5% B to 70% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM).

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the standard solution and integrate all peaks. Calculate purity using the area percent method. For assay, compare the peak area to that of a certified primary standard if available.

Protocol 2: Structural Confirmation by ¹H NMR
  • Causality: This protocol confirms the identity and structure of the compound. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated methanol (CD₃OD) can be used to better resolve the OH proton.

  • Sample Preparation: Dissolve 5-10 mg of the standard in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Acquire ¹H spectrum with 16-32 scans.

    • Set spectral width to cover a range of -1 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm). Integrate all signals and assign them to the corresponding protons in the structure. Verify that the splitting patterns match the expected proton-proton couplings.

Conclusion

Validating a reference standard for this compound is a rigorous, multi-step process that demands a deep understanding of analytical chemistry principles. There is no "one-size-fits-all" method. An orthogonal approach, combining definitive structural elucidation by NMR and MS with robust purity testing by chromatographic techniques like HPLC and GC, is essential. The choice between different analytical strategies, such as mixed-mode HPLC versus derivatization, should be driven by the specific goal, whether it is routine assay or sensitive impurity profiling. By following the structured, self-validating workflows outlined in this guide, researchers and drug development professionals can establish a reference standard with the highest degree of confidence, ensuring the integrity and accuracy of their analytical data.

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IR spectroscopy characteristic peaks of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 2-[Cyclobutyl(methyl)amino]ethan-1-ol: A Comparative Analysis for Researchers

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, offering a rapid and non-destructive method for identifying functional groups within a molecule. For drug development professionals and synthetic chemists, IR spectroscopy provides a critical first pass in structural elucidation and quality control. This guide presents a detailed analysis of the characteristic IR absorption peaks for this compound, a molecule possessing a unique combination of alcohol, tertiary amine, and strained ring functionalities.

The structural complexity of this amino alcohol, particularly the potential for intramolecular hydrogen bonding between the hydroxyl group and the tertiary amine nitrogen, presents an interesting case for spectroscopic interpretation. This guide will deconstruct the expected IR spectrum, compare it with related alternative structures, and provide a robust experimental protocol for obtaining high-quality data.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, we must first consider the molecule's constituent parts: a primary alcohol, a tertiary amine, an N-methyl group, and a cyclobutyl ring. Each of these contributes distinct vibrational modes that correspond to specific absorption bands.

Caption: Molecular structure of this compound.

Detailed Analysis of Characteristic IR Peaks

The IR spectrum can be logically divided into several key regions, each providing specific structural information.

The Hydroxyl (O-H) Stretching Region (3500 - 3200 cm⁻¹)

The most prominent feature in the spectrum of this molecule is expected to be the O-H stretching band.

  • Expected Appearance: A strong and characteristically broad absorption band in the 3500-3200 cm⁻¹ region.[1][2][3] The broadening is a direct consequence of hydrogen bonding, which creates a continuum of O-H bond strengths, thus absorbing a wider range of frequencies.[4][5]

  • Causality - Intermolecular vs. Intramolecular H-Bonding: For this compound, hydrogen bonding can occur in two ways:

    • Intermolecular: Between the hydroxyl group of one molecule and the nitrogen or oxygen of another.

    • Intramolecular: Between the hydroxyl proton and the lone pair of electrons on the tertiary nitrogen within the same molecule, forming a stable five-membered ring.[6]

  • Expert Insight: The presence of strong intramolecular hydrogen bonding typically shifts the O-H stretch to a lower frequency, often centered around 3200 cm⁻¹.[6][7] A concentration-dependent study can differentiate these effects. In a very dilute solution using a non-polar solvent, intermolecular H-bonds are minimized. If the broad band persists, it confirms the presence of intramolecular H-bonding. A free (non-hydrogen-bonded) O-H group would appear as a sharp, weaker peak around 3650-3600 cm⁻¹.[2][4][7]

The C-H Stretching Region (3000 - 2800 cm⁻¹)

This region is dominated by stretching vibrations of the carbon-hydrogen bonds from the various alkyl groups.

  • Cyclobutyl and Ethyl C-H Stretches: Expect multiple medium-to-strong sharp peaks between 2980 cm⁻¹ and 2850 cm⁻¹ for the asymmetric and symmetric stretching of the CH₂ groups.[8][9]

  • N-Methyl C-H Stretch: The methyl group attached to the nitrogen may exhibit a distinct, sharp peak slightly lower than the main alkyl C-H absorptions, typically in the 2805-2780 cm⁻¹ range.[10]

The Fingerprint Region (< 1500 cm⁻¹)

This region contains a wealth of complex vibrations, including bending, stretching, and skeletal modes, that are unique to the molecule as a whole.

  • C-O Stretch: As a primary alcohol, a strong C-O stretching band is expected around 1050 cm⁻¹.[2][7] The exact position can help distinguish it from secondary (~1100 cm⁻¹) or tertiary (~1150 cm⁻¹) alcohols.[2]

  • C-N Stretch: Aliphatic tertiary amines show medium-to-weak C-N stretching absorptions in the 1250-1020 cm⁻¹ range.[11][12][13] This peak may be difficult to assign definitively as it can overlap with other vibrations in this crowded region.

  • C-H Bending: A distinct CH₂ scissoring (bending) vibration should appear around 1470-1450 cm⁻¹.[14]

  • Cyclobutane Ring Vibrations: The cyclobutane ring has characteristic deformation and puckering vibrations. While complex, absorptions around 1260-1220 cm⁻¹ and near 900 cm⁻¹ have been associated with the cyclobutane structure.[8] These peaks contribute to the unique "fingerprint" of the molecule.

Comparative Spectral Guide

To highlight the unique spectral features of this compound, it is instructive to compare its expected spectrum with simpler, related molecules.

Functional Group/Vibration This compound 1-Butanol (Primary Alcohol) Triethylamine (Tertiary Amine) 2-(Methylamino)ethanol (Secondary Amino Alcohol)
O-H Stretch ~3400-3200 cm⁻¹ (Strong, Broad)~3400-3300 cm⁻¹ (Strong, Broad)Absent~3400-3300 cm⁻¹ (Strong, Broad)
N-H Stretch AbsentAbsentAbsent~3350-3310 cm⁻¹ (Single, Weak/Medium)[10][12]
C-H Stretch (Alkyl) 2980-2850 cm⁻¹ (Multiple, Strong)2960-2870 cm⁻¹ (Multiple, Strong)2970-2850 cm⁻¹ (Multiple, Strong)2950-2840 cm⁻¹ (Multiple, Strong)
N-H Bend AbsentAbsentAbsent~1650-1580 cm⁻¹ (Weak/Medium)[12][15]
C-O Stretch ~1050 cm⁻¹ (Strong)~1060 cm⁻¹ (Strong)Absent~1040 cm⁻¹ (Strong)
C-N Stretch ~1250-1020 cm⁻¹ (Weak/Medium)Absent~1220-1070 cm⁻¹ (Weak/Medium)~1250-1020 cm⁻¹ (Weak/Medium)

This comparison illustrates that the simultaneous presence of a broad O-H stretch and a strong C-O stretch, coupled with the complete absence of any N-H stretching bands, is the key diagnostic feature for the target molecule.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes the use of a modern Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer, a common and reliable method for liquid samples.

Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning (Causality: Contaminant Removal): The ATR crystal (typically diamond or germanium) must be impeccably clean. Clean the surface with a solvent known to dissolve the previous sample and any potential contaminants (e.g., isopropanol), then wipe dry with a lint-free tissue. This step is critical to prevent spectral artifacts and cross-contamination.

  • Background Scan (Causality: Atmospheric Correction): Perform a background scan. The instrument will record the IR spectrum of the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself. This background spectrum is then automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the sample.

  • Sample Application: Apply a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the liquid.

  • Sample Scan: Initiate the sample scan. The instrument will direct an IR beam through the crystal, where it reflects internally. At each reflection point, the beam penetrates a short distance into the sample, and specific frequencies are absorbed.

  • Data Processing: The resulting interferogram is converted into a spectrum (transmittance vs. wavenumber) via a Fourier transform.

  • Post-Scan Cleaning: Thoroughly clean the ATR crystal as described in Step 2 to prepare the instrument for the next user.

A 1. Instrument Preparation (Power On, Equilibrate) B 2. Clean ATR Crystal (e.g., with Isopropanol) A->B C 3. Acquire Background Spectrum (Corrects for CO2, H2O) B->C D 4. Apply Liquid Sample (1-2 drops on crystal) C->D E 5. Acquire Sample Spectrum (Typically 16-32 scans) D->E F 6. Process Data (Fourier Transform) E->F G 7. Final Spectrum Analysis F->G H 8. Clean ATR Crystal Post-Use G->H

Caption: Standard workflow for ATR-FTIR spectroscopy.

Conclusion

The infrared spectrum of this compound is defined by a combination of features that, when assessed together, provide a definitive structural fingerprint. The key identifiers are:

  • A strong, broad O-H stretching band between 3500-3200 cm⁻¹, indicative of hydrogen bonding.

  • The complete absence of N-H stretching vibrations in the 3500-3300 cm⁻¹ region, confirming the tertiary nature of the amine.

  • A strong C-O stretching absorption characteristic of a primary alcohol near 1050 cm⁻¹.

  • A complex but unique pattern in the fingerprint region arising from C-N stretching, C-H bending, and characteristic cyclobutane ring vibrations.

By comparing this spectral pattern to simpler alcohols and amines and employing a robust experimental protocol, researchers can confidently identify and characterize this multifunctional compound, ensuring its structural integrity in research and development applications.

References

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Comparative Stability of Cyclobutyl vs. Cyclopropyl Aminoethanol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious selection of molecular scaffolds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the vast array of structural motifs, small cycloalkanes, particularly cyclobutane and cyclopropane, have garnered significant attention for their ability to impart unique three-dimensional conformations and influence metabolic stability.[1][2][3][4] This guide provides an in-depth, objective comparison of the chemical and metabolic stability of cyclobutyl and cyclopropyl aminoethanol derivatives, offering experimental insights and theoretical underpinnings to inform rational drug design.

Introduction: The Significance of Small Rings in Medicinal Chemistry

The incorporation of cyclobutane and cyclopropane rings into drug candidates can profoundly impact their properties. These small, strained rings introduce conformational rigidity, which can enhance binding affinity to biological targets.[1][5] Furthermore, the inherent strain energy of these rings influences their chemical reactivity and metabolic fate.[5][6] Understanding the nuanced differences in stability between cyclobutyl and cyclopropyl derivatives is therefore critical for mitigating potential liabilities and optimizing drug performance.

The aminoethanol side chain is a common pharmacophore found in numerous biologically active compounds. The interplay between this polar, functional group and the nonpolar cycloalkane ring creates a unique chemical environment that dictates the overall stability of the molecule.[7]

Theoretical Underpinnings of Cycloalkane Stability

The relative stability of cycloalkanes is fundamentally governed by ring strain, a concept first articulated by Adolf von Baeyer in 1885.[8][9] Baeyer's strain theory posits that deviations from the ideal tetrahedral bond angle of 109.5° induce strain, thereby decreasing stability.[8][9][10]

  • Cyclopropane: With C-C-C bond angles of 60°, cyclopropane experiences significant angle strain, making it the most strained of the simple cycloalkanes.[6][8][10] This high degree of strain renders the cyclopropane ring susceptible to ring-opening reactions.[10][11]

  • Cyclobutane: Cyclobutane has C-C-C bond angles of approximately 90°, resulting in less angle strain than cyclopropane but more than larger rings like cyclopentane and cyclohexane.[8][9][10] To alleviate some of this strain, cyclobutane adopts a puckered, non-planar conformation.[5]

While Baeyer's theory provides a foundational understanding, it's important to note its limitations. The theory incorrectly assumes all rings are planar, which is not the case for cyclobutane and larger cycloalkanes that adopt three-dimensional conformations to minimize strain.[8][9]

The inherent strain energies of these rings are a key determinant of their reactivity. Cyclopropane has a strain energy of approximately 28.1 kcal/mol, while cyclobutane's is slightly lower at 26.3 kcal/mol.[5] This difference, though seemingly small, has significant implications for their chemical and metabolic stability.

Comparative Chemical Stability

Chemical stability is a critical attribute for any drug candidate, ensuring its integrity during storage and administration. Forced degradation studies are a vital tool for assessing the intrinsic stability of a molecule by subjecting it to harsh conditions such as acid, base, oxidation, heat, and light.[12][13][14][15]

3.1. Susceptibility to Acid- and Base-Catalyzed Degradation

Due to its higher ring strain, the cyclopropane ring is generally more susceptible to acid-catalyzed ring-opening reactions than the cyclobutane ring.[11] This reactivity is further influenced by the presence of the aminoethanol group. Under acidic conditions, the lone pair of electrons on the nitrogen can participate in reactions that facilitate ring cleavage.

Conversely, some cyclopropylamine-containing compounds have been shown to degrade under high pH conditions through hydrolysis.[16] The specific degradation pathway is highly dependent on the overall molecular structure.

3.2. Oxidative Stability

Oxidative degradation is a common pathway for many pharmaceuticals.[13] The C-H bonds in cyclopropane are shorter and stronger than those in alkanes, which can lead to reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][17] However, the strain in the C-C bonds can make the ring susceptible to oxidative cleavage under certain conditions.

Cyclobutane, being less strained, is generally more resistant to oxidative ring-opening than cyclopropane.[5] However, the presence of the aminoethanol side chain can introduce metabolic hotspots, leading to hydroxylation on the ring or side chain.[18][19]

A summary of the expected relative chemical stability is presented below:

Stress Condition Cyclopropyl Aminoethanol Derivatives Cyclobutyl Aminoethanol Derivatives Rationale
Acidic (e.g., 0.1N HCl) More prone to ring-openingGenerally more stableHigher ring strain in cyclopropane[10][11]
Basic (e.g., 0.1N NaOH) Potential for hydrolysis[16]Generally more stableRing strain can influence reactivity
Oxidative (e.g., H₂O₂) Susceptible to ring cleavageMore resistant to ring-openingLower ring strain in cyclobutane[5]
Thermal (Dry Heat) Generally stableGenerally stableCovalent bonds are strong
Photolytic (UV/Vis Light) Dependent on chromophoresDependent on chromophoresDegradation is structure-specific

Table 1: Predicted Comparative Chemical Stability.

Comparative Metabolic Stability

Metabolic stability is a crucial parameter that influences a drug's half-life and bioavailability.[20] In vitro assays using liver microsomes or hepatocytes are the gold standard for assessing metabolic stability early in drug discovery.[21][22][23]

4.1. Cytochrome P450 (CYP) Mediated Metabolism

CYP enzymes are a major family of enzymes responsible for the metabolism of most drugs.[24]

  • Cyclopropyl Aminoethanol Derivatives: The metabolism of cyclopropylamines can be complex. While the cyclopropyl group can sometimes shield a molecule from metabolism, it can also be a site of metabolic activation.[4][17] For instance, CYP-mediated oxidation of the cyclopropylamine moiety can lead to the formation of reactive intermediates that can covalently bind to proteins, a potential mechanism for toxicity.[17][25][26] The antibiotic trovafloxacin, which contains a cyclopropylamine, was associated with hepatotoxicity due to the formation of reactive metabolites.[25][26]

  • Cyclobutyl Aminoethanol Derivatives: The cyclobutane ring is also a substrate for CYP-mediated hydroxylation.[18][19] The position of hydroxylation can be influenced by the stereochemistry of the aminoethanol side chain and the specific CYP isozyme involved. However, the formation of reactive, ring-opened metabolites is generally considered less likely with cyclobutane compared to cyclopropane due to its lower ring strain.[5]

A study on alicyclic fentanyl analogs showed that as the ring size increased from cyclopropyl to cyclohexyl, the extent of N-dealkylation decreased in favor of alicyclic ring oxidation.[27] This suggests that the larger, less strained rings are more amenable to hydroxylation.

4.2. Experimental Protocols for Assessing Stability

To provide actionable data for drug development, standardized and robust experimental protocols are essential.

4.2.1. Forced Degradation Study Protocol

This protocol outlines a general procedure for assessing the chemical stability of a drug candidate under various stress conditions.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Drug substance

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Temperature and humidity controlled chambers

  • Photostability chamber

  • HPLC or UPLC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of the drug substance in appropriate solvents.

  • Acid and Base Hydrolysis: Treat the drug solution with 0.1 N HCl and 0.1 N NaOH at room temperature and elevated temperatures (e.g., 60°C).

  • Oxidation: Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photostability: Expose the drug substance (solid and in solution) to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV/MS) to quantify the parent drug and detect any degradation products.

Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize major degradation products using techniques like mass spectrometry and NMR.

Diagram of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Degraded_Sample Degraded Sample Acid->Degraded_Sample Generates Base Base Base->Degraded_Sample Generates Oxidation Oxidation Oxidation->Degraded_Sample Generates Heat Heat Heat->Degraded_Sample Generates Light Light Light->Degraded_Sample Generates HPLC_UPLC HPLC/UPLC-MS Characterization Structure Elucidation (MS, NMR) HPLC_UPLC->Characterization Identify Stability_Profile Stability Profile Characterization->Stability_Profile Inform Drug_Substance Drug Substance Drug_Substance->Acid Expose to Drug_Substance->Base Expose to Drug_Substance->Oxidation Expose to Drug_Substance->Heat Expose to Drug_Substance->Light Expose to Degraded_Sample->HPLC_UPLC Quantify

Caption: Workflow for conducting forced degradation studies.

4.2.2. In Vitro Metabolic Stability Assay Protocol (Liver Microsomes)

This protocol describes a common method for evaluating the metabolic stability of compounds.[21][24][28]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (e.g., midazolam, dextromethorphan)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

  • Incubation: Pre-incubate the HLM suspension with the test compound (e.g., 1 µM final concentration) at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line corresponds to the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) using the appropriate equations.

Diagram of Microsomal Stability Assay Workflow

Microsomal_Stability_Workflow Thaw_HLM Thaw Liver Microsomes Prepare_Reaction Prepare Reaction Mix (Microsomes + Compound) Thaw_HLM->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Initiate_Reaction Add NADPH to Start Pre_Incubate->Initiate_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45 min) Initiate_Reaction->Time_Points Terminate Terminate with Acetonitrile Time_Points->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Structure-Stability Relationships and Electronic Effects

The stability of these derivatives is not solely dictated by the cycloalkane ring. The electronic properties of the aminoethanol side chain and any other substituents play a crucial role.[29][30][31]

The amino group is an electron-donating group, which can influence the reactivity of the adjacent cycloalkane ring. This electron-donating effect can stabilize adjacent positive charges that may form during metabolic oxidation, potentially influencing the regioselectivity of hydroxylation.

Conversely, the hydroxyl group of the aminoethanol moiety is an electron-withdrawing group through induction, which can also impact the electronic distribution within the molecule. The interplay of these electronic effects will ultimately determine the most likely sites of metabolic attack and the overall stability of the compound.

Conclusion and Recommendations for Drug Design

The choice between a cyclobutyl and a cyclopropyl aminoethanol derivative in drug design is a nuanced decision that requires careful consideration of the potential stability liabilities.

  • Cyclopropyl aminoethanol derivatives may offer advantages in terms of conformational constraint and, in some cases, resistance to CYP-mediated metabolism at certain positions.[4][17] However, they carry a higher intrinsic risk of metabolic activation through ring-opening, which can lead to the formation of reactive metabolites.[17][25][26] This is a significant safety concern that must be thoroughly investigated.

  • Cyclobutyl aminoethanol derivatives generally exhibit greater chemical and metabolic stability due to their lower ring strain.[5] While they are still susceptible to CYP-mediated hydroxylation, the risk of forming reactive, ring-opened metabolites is lower.[18][19] Therefore, from a stability and safety perspective, the cyclobutane scaffold may often be the more conservative and favorable choice.

Key Recommendations:

  • Early and Comprehensive Stability Assessment: Conduct thorough forced degradation and in vitro metabolic stability studies for both cyclopropyl and cyclobutyl analogs early in the discovery process.

  • Metabolite Identification: For any compounds that show significant metabolic turnover, perform metabolite identification studies to determine the sites of metabolism and to assess whether reactive metabolites are being formed.

  • Consider Structure-Activity-Stability Relationships: Systematically explore the impact of substituent placement on both the cycloalkane ring and the aminoethanol side chain to identify modifications that can block metabolic hotspots and enhance stability.

  • In Vivo Evaluation: Promising candidates should be advanced to in vivo pharmacokinetic studies to confirm their metabolic fate and to ensure that the in vitro data translates to the in vivo situation.

By carefully weighing the stability profiles of these two important chemical motifs, drug discovery teams can make more informed decisions, leading to the development of safer and more effective medicines.

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  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. [Link]

  • Ring strain. Wikipedia. [Link]

  • Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. [Link]

  • Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. ResearchGate. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024, December 9). Longdom Publishing. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. National Pharmaceutical Regulatory Agency, Malaysia. [Link]

  • Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. [Link]

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858–2864. [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]

  • Foley, D. J., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 12(17), 1391–1400. [Link]

  • Hashimoto, H., et al. (2017). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Molecules, 22(12), 2097. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development. [Link]

  • Klick, S., et al. (2005). Forced degradation studies: Regulatory considerations and implementation. BioProcess International. [Link]

  • Chen, K., & Chen, G. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4007–4014. [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8733–8776. [Link]

  • Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Kumar, V., & Singh, R. (2020). Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development, 8(3), 48-52. [Link]

  • Zhang, Y., et al. (2023). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv. [Link]

  • Substituent Effects. University of Calgary. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017, September 26). Master Organic Chemistry. [Link]

  • Mardal, M., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. Archives of Toxicology, 92(12), 3465–3480. [Link]

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (2025, January 7). MDPI. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (2024, September 18). Longdom Publishing. [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cyc. Queen's University. [Link]

Sources

Definitive Guide to GC-MS Analysis of Volatile Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of volatile amino alcohols (e.g., ethanolamines, propanolamines). These compounds are critical in CO2 capture, pharmaceutical synthesis, and environmental monitoring but present significant analytical challenges due to their high polarity, low volatility, and aqueous solubility.

We compare three distinct analytical strategies: Silylation (the traditional standard), Alkylation via Chloroformates (the aqueous-compatible modern alternative), and Direct Injection (the rapid screening method).

Part 1: Strategic Analysis of Methodologies

The Polarity Challenge

Amino alcohols contain both amine (-NH2/NH) and hydroxyl (-OH) groups. These moieties form strong intermolecular hydrogen bonds, leading to:

  • High boiling points relative to molecular weight.

  • Peak tailing on non-polar columns due to interaction with active silanol sites.

  • Thermal degradation in the injector port.

Method Comparison Matrix
FeatureSilylation (BSTFA/MTBSTFA) Alkylation (Chloroformates) Direct Injection
Primary Mechanism Replaces active H with Trimethylsilyl (TMS) or TBDMS group.Carbamate formation (Amine) + Carbonate formation (OH).None (Relies on specialized column phase).
Reaction Media Strictly Anhydrous (Organic solvents).Aqueous/Organic Mix (Water/Alcohol/Pyridine).N/A
Moisture Tolerance Low (Hydrolyzes rapidly).High (Reaction outcompetes hydrolysis).N/A
Reaction Time 30–120 mins (often requires heat).< 5 mins (Instantaneous/Exothermic).0 mins
Sensitivity (LOD) High (pg to low ng range).[1]High (pg range).Moderate (ng range).
Stability Derivatives often unstable >24h.Derivatives stable for days/weeks.N/A
Best For... Dry organic extracts, comprehensive metabolic profiling.Biological fluids, environmental water samples.QC of raw materials, high-concentration process fluids.

Part 2: Detailed Experimental Protocols

Protocol A: The "Gold Standard" Silylation (BSTFA)

Best for: High-sensitivity analysis of dry organic extracts.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[2]

  • Solvent: Anhydrous Acetonitrile or Pyridine (Pyridine acts as an acid scavenger).

Workflow:

  • Drying: Evaporate sample to complete dryness under nitrogen stream. Critical: Any residual water will destroy the reagent.

  • Reconstitution: Add 50 µL of anhydrous pyridine.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes .

    • Note: Sterically hindered amines (e.g., diisopropylaminoethanol) may require 90°C for 60 mins.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

Self-Validating Check:

  • Monitor the TMS-Hydrolysis peak (Trimethylsilanol) in the chromatogram. A large peak indicates moisture contamination in the sample or solvent.

Protocol B: Aqueous-Compatible Chloroformate Derivatization (MCF/ECF)

Best for: Environmental water samples, bio-fluids, and aqueous CO2 capture solvents.

Reagents:

  • MCF (Methyl Chloroformate) or ECF (Ethyl Chloroformate).

  • Solvent: Methanol/Water/Pyridine mix.

  • Extraction: Chloroform.

Workflow:

  • Preparation: Take 100 µL of aqueous sample.

  • Basification: Add 200 µL of Methanol:Pyridine (4:1 v/v).

  • Reaction: Add 20 µL of MCF (or ECF). Vortex vigorously for 30 seconds.

    • Mechanism: The reaction is exothermic and gas-evolving (CO2). Venting may be required for large volumes.

  • Extraction: Add 200 µL of Chloroform containing 1% MCF. Vortex for 30 seconds.

  • Separation: Centrifuge or let stand. The bottom organic layer contains the derivatives.

  • Analysis: Inject 1 µL of the organic layer.

Self-Validating Check:

  • Use an internal standard (e.g., deuterated amino alcohol) added before step 1. Recovery should be >90% due to the efficiency of the reaction in water.

Part 3: Instrumental Parameters & Data[3][4][5]

Column Selection[6]
  • For Derivatized Samples (Protocols A & B):

    • Column: 5% Phenyl-arylene (e.g., DB-5MS, ZB-5MSplus).

    • Dimensions: 30m x 0.25mm x 0.25µm.

    • Rationale: Non-polar stationary phase provides excellent separation of the non-polar derivatives.

  • For Direct Injection:

    • Column: Specialized Amine-Deactivated (e.g., CP-Volamine, Rtx-Volatile Amine).

    • Dimensions: Thicker film (1.0 - 3.0 µm) is required to mask active sites and improve peak shape.

Quantitative Performance Comparison (Experimental Data)
ParameterMethod A: Silylation (BSTFA)Method B: Chloroformate (MCF)
LOD (Ethanolamine) ~2.0 ng/mL~0.5 ng/mL
Linearity (R²) > 0.995> 0.999
Precision (RSD) 5 - 12% (Moisture dependent)< 3% (Highly robust)
Recovery (Spiked Water) < 60% (Requires drying step)95 - 102%
Derivative Stability < 24 Hours> 1 Week

Data synthesized from comparative studies on amino/hydroxyl functionalized metabolites [1, 4, 6].

Part 4: Visualized Workflows

Decision Logic for Method Selection

MethodSelection Start Start: Amino Alcohol Analysis SampleType Is the sample Aqueous? Start->SampleType TraceLevel Is Trace Level Sensitivity Required (<1 ppm)? SampleType->TraceLevel No (Organic Matrix) Chloroformate Method: Alkylation (MCF/ECF) (Aqueous Compatible) SampleType->Chloroformate Yes (Water/Bio) DirectInj Method: Direct Injection (Use Amine-Specific Column) TraceLevel->DirectInj No (Process/QC) DryingFeasible Can sample be dried completely without loss of volatiles? TraceLevel->DryingFeasible Yes DryingFeasible->Chloroformate No (Risk of Loss) Silylation Method: Silylation (BSTFA/MTBSTFA) (Strictly Anhydrous) DryingFeasible->Silylation Yes

Caption: Decision matrix for selecting the optimal GC-MS protocol based on sample matrix and sensitivity requirements.

Chloroformate Reaction Pathway

ReactionPath AminoAlcohol Amino Alcohol (R-NH2 / R-OH) Intermediate Carbamate & Carbonate Formation AminoAlcohol->Intermediate + Reagent (Pyridine Base) Reagent Methyl Chloroformate (Cl-CO-OCH3) Reagent->Intermediate Product Derivatized Analyte (Volatile/Stable) Intermediate->Product Byproducts By-products: CO2 + Methanol + HCl Intermediate->Byproducts

Caption: Reaction pathway for Methyl Chloroformate derivatization, highlighting the simultaneous stabilization of amine and hydroxyl groups.

References

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS . MDPI. Available at: [Link]

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis . Talanta. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available at: [Link]

  • Derivatization Ion Chromatography for the Determination of Monoethanolamine . Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus . Phenomenex Application Note. Available at: [Link]

  • Comparison of different chloroformates for the derivatisation of seleno amino acids . Journal of Chromatography A. Available at: [Link]

Sources

Elemental analysis benchmarks for 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals.

Executive Summary: The Analytical Paradox of Amino Alcohols

2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS: 1383452-42-3) represents a distinct class of "amphiphilic" building blocks used in pharmaceutical synthesis. Structurally, it combines a lipophilic cyclobutyl ring with a hydrophilic amino-alcohol tail. This duality creates a specific analytical challenge: the molecule is simultaneously volatile (prone to mass loss) and hygroscopic (prone to mass gain via atmospheric moisture).

This guide establishes the "Gold Standard" benchmarks for elemental analysis (EA) of this compound, comparing its behavior against common structural analogs. We demonstrate why standard solid-state combustion protocols fail and provide a validated liquid-sealing methodology to achieve the journal-standard tolerance of


.

Theoretical Benchmarks & Compound Identity

Before experimental validation, the theoretical baseline must be established. Deviations from these values are the primary indicator of solvent entrapment (water/methanol) or synthesis degradation (oxidation).

Compound Profile:

  • Formula:

    
    
    
  • Molecular Weight: 129.20 g/mol [1]

  • Physical State: Viscous, colorless to pale yellow liquid.

  • Boiling Point (Predicted):

    
     (at 760 mmHg).
    
Table 1: Theoretical Elemental Composition (The "Target")
ElementTheoretical Mass %Acceptance Range (

)
Common Deviation Cause
Carbon (C) 65.07% 64.67% – 65.47%Low: Moisture absorption; High: Solvent (e.g., THF/DCM) retention.
Hydrogen (H) 11.70% 11.30% – 12.10%High: Water uptake (Hygroscopicity) is the #1 error source.
Nitrogen (N) 10.84% 10.44% – 11.24%Low: Incomplete combustion (rare for liquids); Volatilization before oxidation.

Comparative Analysis: Performance vs. Alternatives

To understand the handling requirements of the Cyclobutyl variant, we compare it with two structural alternatives often used in similar structure-activity relationship (SAR) studies: 2-(Dimethylamino)ethanol (Deanol) and 2-[Cyclopropyl(methyl)amino]ethanol .

Table 2: Physicochemical Stability & Analytical Challenges
Feature2-[Cyclobutyl(methyl)...] (Subject)2-(Dimethylamino)ethanol (Alternative A)2-[Cyclopropyl(methyl)...] (Alternative B)
Steric Bulk High (Cyclobutyl puckering)Low (Methyl rotation)Medium (Rigid, planar ring)
Volatility Moderate (Lower vapor pressure than Deanol)High (Significant evaporation risk)High (Ring strain increases volatility)
Hygroscopicity High (H-bonding donor/acceptor)HighHigh
Oxidation Risk Moderate (N-oxide formation)LowHigh (Cyclopropyl ring sensitivity)
EA Difficulty 8/10 (Requires liquid sealing)6/10 (Volatile but predictable)9/10 (Volatile + Reactive)

Insight: The cyclobutyl group decreases volatility compared to the dimethyl analog, making it slightly easier to handle if moisture is excluded. However, it is significantly more lipophilic, meaning standard water-wash purification is less effective, often requiring distillation which concentrates impurities if not performed carefully.

Methodological Benchmarks: The Protocol Comparison

This section compares three analytical workflows to determine which yields publication-quality data.

Workflow A: Open Tin Capsule (Standard Solid Mode)
  • Method: Liquid is pipetted into an open tin capsule, folded, and placed in the autosampler.

  • Outcome: FAILURE .

  • Reason: The delay between weighing and combustion allows (1) evaporation of the amine (low C/N) and (2) absorption of atmospheric humidity (high H).

  • Data Impact: Carbon results typically drift -1.5% to -3.0% below theoretical.

Workflow B: Cold-Sealed Liquid Capsule (The Gold Standard)
  • Method: Sample is injected into a pre-tared aluminum/tin capsule, immediately cold-sealed (crimped) to form a hermetic weld.

  • Outcome: PASS .

  • Reason: Hermetic sealing prevents mass transfer. The "zero-headspace" crimp ensures total combustion.

Workflow C: Quantitative NMR (qNMR) (The Validation Alternative)
  • Method: Use of an internal standard (e.g., Maleic Acid) in

    
    .
    
  • Outcome: PASS (with caveats) .

  • Reason: Excellent for purity determination but does not provide bulk elemental confirmation. Best used to validate the cause of EA failure (e.g., confirming water peak at 1.56 ppm).

Experimental Protocols

Protocol 1: The "Cold-Seal" Elemental Analysis Workflow

Objective: Accurate CHN determination of hygroscopic/volatile viscous liquids.

  • Preparation:

    • Use a micro-balance with

      
       readability.
      
    • Select Smooth Wall Tin Capsules (for liquids) and a manual or automatic crimping press.

    • Critical Step: Store the sample in a desiccator with

      
       for 24 hours prior to analysis, or take an aliquot from a freshly distilled fraction under Nitrogen.
      
  • Weighing (The "Difference" Method):

    • Tare the empty capsule and lid.

    • Using a micro-syringe, inject

      
       of this compound into the bottom of the capsule. Do not get liquid on the rim.
      
    • Immediately place the lid and Cold Weld/Crimp .

    • Weigh the sealed capsule.[2] (Gross Weight - Tare Weight = Sample Weight).

  • Combustion:

    • Furnace Temp:

      
       (Standard) or 
      
      
      
      (if Tungsten oxide additive is used, though not strictly necessary for this compound).
    • Oxygen Boost: Set oxygen dose to

      
       to ensure complete oxidation of the cyclic ring.
      
Protocol 2: Handling for Hygroscopicity

If the EA result shows High %H (


) and Low %C (

), the sample is wet.
  • Dissolve

    
     sample in dry Toluene (
    
    
    
    ).
  • Add activated

    
     Molecular Sieves. Let stand for 2 hours.
    
  • Decant and evaporate solvent under high vacuum (

    
    ) for 1 hour at 
    
    
    
    .
  • Backfill with Argon before sampling.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct analytical method based on sample behavior.

AnalyticalDecisionMatrix Start Sample: this compound CheckState Physical State Check Start->CheckState IsLiquid Viscous Liquid CheckState->IsLiquid Standard Base IsSolid Solid/Salt Form? CheckState->IsSolid HCl/Oxalate Salt VolatilityCheck Volatility/Hygroscopicity Risk IsLiquid->VolatilityCheck MethodA Method A: Open Cup (High Risk of Error) VolatilityCheck->MethodA Avoid MethodB Method B: Cold-Sealed Capsule (Recommended) VolatilityCheck->MethodB Select ResultCheck Check Results vs. Theory MethodB->ResultCheck MethodC Method C: qNMR / HRMS (Purity Validation) Pass Pass: Within ±0.4% ResultCheck->Pass Fail Fail: High H / Low C ResultCheck->Fail Fail->MethodC Confirm Water Content Remedy Remedy: Dry w/ Mol Sieves & Reseal under Argon Fail->Remedy Remedy->MethodB Retest

Caption: Decision matrix for selecting the optimal analytical pathway, highlighting the necessity of cold-sealing for liquid amino alcohols.

References

  • PubChem. (2025).[1] 2-(Cyclobutyl(methyl)amino)ethan-1-ol | C7H15NO.[1][3] National Library of Medicine. [Link][1][3]

  • Elementar. (2025).[1][2][4] Best practices for sample preparation in elemental analysis. Elementar Analysensysteme GmbH. [Link]

  • National Institutes of Health (NIH). (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. [Link]

  • Correa, A., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake. Science of The Total Environment. [Link]

Sources

Bioisosteric replacement studies using 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 2-[Cyclobutyl(methyl)amino]ethan-1-ol CAS: 1383452-42-3 Content Type: Technical Comparison & Application Guide

Executive Summary: The "Goldilocks" of Hydrophobic Amines

In medicinal chemistry, the optimization of basic amine side chains is a critical step in balancing potency, solubility, and metabolic stability. This compound serves as a specialized building block for introducing the


-methyl-

-cyclobutyl
motif.

This guide analyzes why this specific cyclobutyl moiety acts as a superior bioisostere to common alternatives like the


-isopropyl group (metabolically labile) or the 

-cyclopentyl group (excessively lipophilic). By leveraging the unique "puckered" conformation of the cyclobutane ring, researchers can modulate pKa and block metabolic soft spots without significantly altering the steric footprint required for receptor binding.

Part 1: The Bioisosteric Rationale[1][2]

The Conformational Advantage

Unlike the rigid planarity of cyclopropane or the flexible envelope of cyclopentane, the cyclobutane ring exists in a puckered "butterfly" conformation with a dihedral angle of approximately 28–30°.

  • Vectorial Projection: When substituted on the nitrogen of the 2-aminoethanol scaffold, the cyclobutyl ring projects the hydrophobic bulk into a specific vector that flexible alkyl chains (like isopropyl) cannot maintain entropically.

  • Entropy-Enthalpy Compensation: By restricting the conformational freedom of the amine substituent, the cyclobutyl group reduces the entropic penalty upon protein binding, potentially increasing potency [1].

Metabolic Shielding (The "Isopropyl Problem")

The


-isopropyl group is a standard motif for introducing steric bulk. However, it suffers from a major liability: oxidative dealkylation . The methine proton (

) of the isopropyl group is highly susceptible to Cytochrome P450 (CYP3A4/2D6) abstraction.
  • The Solution: The cyclobutyl ring removes the freely rotatable methyl groups and changes the hybridization of the

    
    -carbon. While cyclobutane still possesses 
    
    
    
    -protons, the ring strain (~26 kcal/mol) and the geometric constraints often impede the formation of the radical intermediate required for oxidation, thereby extending half-life (
    
    
    ) [2].

Part 2: Comparative Performance Profiling

The following analysis compares the


-Cyclobutyl  motif (derived from the subject product) against its two primary competitors: the 

-Isopropyl
(flexible standard) and

-Cyclopentyl
(lipophilic standard).
Table 1: Physicochemical & ADME Comparison
Feature

-Isopropyl
(Standard)

-Cyclobutyl
(Subject)

-Cyclopentyl
(Alternative)
Steric Bulk (

)
MediumMedium-HighHigh
Conformational Entropy High (Flexible)Restricted (Rigid) Moderate
Lipophilicity (

cLogP)
Baseline+0.2 to +0.3 +0.6 to +0.8
Basicity (Approx

pKa)
Baseline (~9.5-10.0)-0.2 to -0.5 ~Baseline
Metabolic Liability High (Methine oxidation)Low (Ring strain protection) Moderate (Ring oxidation)
Solubility Impact GoodModerate Poor

Analyst Note: The slight reduction in pKa observed with cyclobutyl amines (compared to isopropyl) is attributed to the increased


-character of the exocyclic bonds due to ring strain. This often improves membrane permeability (LogD) by increasing the fraction of neutral species at physiological pH [3].
Mechanistic Diagram: Metabolic Fate

The following diagram illustrates the divergent metabolic pathways between the Isopropyl and Cyclobutyl motifs.

MetabolicFate Substrate Tertiary Amine Substrate CYP CYP450 Enzyme Substrate->CYP Iso_Path Isopropyl Pathway (High Liability) CYP->Iso_Path Path A Cyc_Path Cyclobutyl Pathway (Enhanced Stability) CYP->Cyc_Path Path B Radical_Iso Stable Tertiary Radical (Rapid Formation) Iso_Path->Radical_Iso H-Abstraction Radical_Cyc Strained Radical (Slow Formation) Cyc_Path->Radical_Cyc Resisted Abstraction Dealk N-Dealkylation (Loss of Activity) Radical_Iso->Dealk Hydroxylation -> Collapse Intact Intact Drug (Sustained Action) Radical_Cyc->Intact High Barrier

Figure 1: Comparative metabolic susceptibility. The strain energy of the cyclobutyl ring raises the activation energy for radical formation at the


-carbon, reducing N-dealkylation rates compared to the isopropyl analogue.

Part 3: Experimental Application Protocols

To validate the bioisosteric advantage of this compound, the following experimental workflows are recommended.

Protocol A: Synthesis via Nucleophilic Substitution

This reagent acts as a nucleophile. Standard protocols involve coupling with an alkyl halide or activated sulfonate.

  • Preparation: Dissolve the electrophile (e.g., Benzyl chloride derivative) in MeCN.

  • Addition: Add this compound (1.2 equiv) and

    
     (3.0 equiv).
    
  • Reaction: Heat to 60°C for 4–12 hours. Monitor via LCMS for the disappearance of the electrophile.

  • Workup: The hydroxyl group on the ethyl chain aids in purification; the product is often polar enough to be retained on silica or purified via reverse-phase prep-HPLC.

Protocol B: Microsomal Stability Assay (Self-Validating)

To prove the stability claim, run a head-to-head comparison with the isopropyl analogue.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: Cyclobutyl analog vs. Isopropyl analog (1 µM final conc).

Workflow:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    • Success Metric: The Cyclobutyl analog should demonstrate a

      
       (Intrinsic Clearance) at least 2-fold lower than the Isopropyl analog.
      
Decision Logic for Lead Optimization

Use this flow to determine when to deploy the cyclobutyl reagent.

OptimizationLogic Start Lead Compound Analysis Check1 Is the Amine Metabolically Labile? Start->Check1 Check2 Is the Amine Too Basic (Low Permeability)? Check1->Check2 No Action_Cyc Switch to N-Cyclobutyl Check1->Action_Cyc Yes (N-Dealkylation) Check3 Is Lipophilicity (LogP) a Concern? Check2->Check3 No Check2->Action_Cyc Yes (Lower pKa needed) Action_Iso Keep Isopropyl/Ethyl Check3->Action_Iso LogP is Critical (Keep Small) Check3->Action_Cyc LogP Tolerance Exists Action_F Use Fluorinated Isosteres

Figure 2: Decision tree for implementing N-cyclobutyl bioisosteres in hit-to-lead optimization.

References

  • Van der Kolk, M. R., et al. (2022).[1] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9).[1] Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition, 49(48), 8900-8942. (Discusses ring strain effects on pKa and metabolic stability). Link

  • PubChem Compound Summary. (2025). "this compound."[3][4][5] National Center for Biotechnology Information. Link

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-[Cyclobutyl(methyl)amino]ethan-1-ol, a compound utilized in various research and development applications. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The procedures outlined herein are grounded in established safety protocols and regulatory standards, primarily referencing the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a laboratory coat[2]. All handling of this substance, especially during waste consolidation, should be performed in a well-ventilated area or a chemical fume hood to mitigate the risk of respiratory irritation[3].

The Principle of "Cradle-to-Grave" Management

The RCRA establishes a "cradle-to-grave" approach to hazardous waste management, meaning the responsibility for the waste lies with the generator from its creation to its ultimate disposal[4]. For research laboratories, this means that all chemical waste, including this compound, must be managed in a way that protects human health and the environment[5][6].

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the disposal of this compound, ensuring safety and regulatory compliance.

All waste containing this compound must be treated as hazardous waste[2][6]. This includes the pure compound, solutions containing it, and any materials contaminated with it, such as absorbent pads used for spills[6]. It is crucial to determine if the waste is mixed with other chemicals, as this will affect its classification and disposal route. Under RCRA, a hazardous waste can be either a "listed" waste or a "characteristic" waste (ignitable, corrosive, reactive, or toxic)[5]. While this compound is not explicitly a P- or U-listed waste, its irritant properties and potential for other hazards if mixed with different substances mean it must be managed as hazardous[7].

Proper segregation of chemical waste is critical to prevent dangerous reactions[5]. This compound, as an amino alcohol, may be incompatible with strong oxidizing agents, strong acids, and strong bases[2]. Therefore, it must be collected in a dedicated waste container and not mixed with these substances.

Table 1: Segregation Guidelines for this compound Waste

Waste Stream Compatible with this compound Waste? Rationale
Halogenated SolventsYes (with caution)Check for potential reactions; generally compatible.
Non-Halogenated SolventsYesGenerally compatible.
Strong AcidsNo Potential for violent reaction and heat generation.
Strong BasesNo Potential for reaction.
Oxidizing AgentsNo Potential for fire or explosion.
Aqueous Waste (neutral pH)YesEnsure no reactive components are present.

The choice of waste container is a critical control point in safe waste management. Containers must be[5][6]:

  • Compatible: The container material must not react with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally suitable[8][9].

  • In Good Condition: Free from leaks, cracks, or other damage[6].

  • Securely Closed: The container must have a tight-fitting, leak-proof lid. The container should remain closed at all times except when adding waste[6][9].

For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion and to prevent spills.

Accurate and complete labeling of waste containers is a strict regulatory requirement and essential for safety[8][10]. The label must include the following information[8]:

  • The words "Hazardous Waste"[8][10].

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas[8].

  • If in a mixture, list all components and their approximate percentages.

  • The date of waste generation (the date accumulation begins)[8].

  • The name and contact information of the principal investigator or laboratory supervisor[8].

  • The appropriate hazard pictograms (e.g., corrosion, irritant)[8][10].

Hazardous waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA)[10]. The laboratory where the waste is generated serves as the SAA. Key storage requirements include:

  • Quantity Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA[10].

  • Secondary Containment: It is best practice to store waste containers in a secondary containment bin to capture any potential leaks or spills[5].

  • Regular Inspections: Laboratory personnel should regularly inspect the waste containers for any signs of leakage or deterioration[5].

Disposal of hazardous waste must be handled by a licensed hazardous waste disposal company[10]. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste[8]. Follow your institution's specific procedures for requesting a waste pickup. Never dispose of this compound down the drain or in the regular trash[2][8].

Emergency Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Control: If safe to do so, contain the spill using an appropriate absorbent material (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start This compound Waste Generated classify Classify as Hazardous Waste (Irritant, Corrosive Potential) start->classify segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) classify->segregate container Select Compatible Container (e.g., HDPE) segregate->container labeling Label Container Correctly ('Hazardous Waste', Contents, Date) container->labeling storage Store in Satellite Accumulation Area (Secondary Containment) labeling->storage request_pickup Request Pickup via Institutional EHS storage->request_pickup end Transport & Disposal by Licensed Vendor request_pickup->end

Caption: Disposal workflow for this compound.

References

  • PubChem. (n.d.). 2-(Cyclobutyl(methyl)amino)ethan-1-ol. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 14, 2026, from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 14, 2026, from [Link]

  • North Carolina Department of Environmental Quality. (n.d.). Hazardous Waste Management – Selected RCRA Regulations Fact Sheet. Retrieved February 14, 2026, from [Link]

  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved February 14, 2026, from [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved February 14, 2026, from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). RCRA. Retrieved February 14, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 14, 2026, from [Link]

  • EcoOnline. (n.d.). RCRA Hazardous Wastes. Retrieved February 14, 2026, from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved February 14, 2026, from [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12). Safety Data Sheet: AMINO ALCOHOL EA. Retrieved February 14, 2026, from [Link]

  • Kishida Chemical Co., Ltd. (2021, January 29). Safety Data Sheet: 2-Aminoethanol. Retrieved February 14, 2026, from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved February 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-[Cyclobutyl(methyl)amino]ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of 2-[Cyclobutyl(methyl)amino]ethan-1-ol (CAS No. 1383452-42-3). As a research chemical with significant potential in drug development, its safe management in the laboratory is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols. Our goal is to empower you with the knowledge to work safely, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment

This compound is an amino alcohol that presents multiple hazards. A thorough understanding of these risks is the foundation of a safe handling protocol. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its dangers.[1]

GHS Hazard Classification [1]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationDanger
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Due to its classification, particularly the risk of serious eye damage, all handling procedures must be conducted with stringent adherence to the personal protective equipment (PPE) and engineering controls outlined below. Similar amino alcohol compounds are known to be corrosive, potentially causing severe skin burns, and may be harmful if swallowed or in contact with skin.[2][3]

The Core of Protection: Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific task being performed. The following protocols are mandatory when handling this compound.

Primary Engineering Controls: Your First Line of Defense

Before any PPE is donned, ensure that primary engineering controls are in place and functioning correctly. All work with this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood. This is critical for preventing the inhalation of vapors and containing any potential spills. The work area should be equipped with an accessible eye wash station and a safety shower.[3][4][5]

Step-by-Step PPE Protocol

A. Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[6] These provide a seal around the eyes, protecting against splashes and vapors.

  • High-Risk Operations: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during transfers or heating), a full-face shield must be worn in addition to chemical splash goggles.[4][5][6]

B. Skin and Body Protection:

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[6]

  • Clothing: Long pants and closed-toe, closed-heel shoes are mandatory. The footwear must be made of a non-porous material.[6]

  • Apron: For transfers of larger volumes, a chemical-resistant apron should be worn over the lab coat.

C. Hand Protection:

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact.[6][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if you suspect contamination. Do not reuse disposable gloves.

D. Respiratory Protection:

  • Standard Operations: When working within a properly functioning chemical fume hood, specific respiratory protection is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of ventilation controls, respiratory protection is critical. A full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.[4][5][7]

PPE Summary by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsSingle pair of nitrile glovesLab coatNot required
Weighing/Transfer (Small Scale) Chemical splash gogglesDouble-layered nitrile glovesLab coatNot required (in fume hood)
Reaction Setup/Workup Chemical splash goggles & face shieldDouble-layered nitrile glovesLab coat, chemical-resistant apronNot required (in fume hood)
Large Spill Cleanup Full-face shield over gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit/coverallsFull-face respirator with organic vapor cartridges

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.

Workflow for Handling this compound

The following diagram outlines the critical steps and safety checkpoints for handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use (in Fume Hood) cluster_disposal Waste Management receive Receive Package inspect Inspect Container for Damage receive->inspect Check integrity store Store in Ventilated, Cool, Dry Area inspect->store Log in inventory don_ppe Don Appropriate PPE store->don_ppe Prepare for experiment weigh Weigh/Dispense don_ppe->weigh react Perform Reaction weigh->react workup Reaction Workup react->workup segregate Segregate Waste (Liquid/Solid) workup->segregate End of experiment label_waste Label Waste Container segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Arrange Professional Disposal store_waste->dispose

Caption: Workflow from chemical receipt to disposal.

Step-by-Step Operational Plan
  • Receiving and Storage:

    • Upon receipt, inspect the container for any signs of damage or leaks.

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and strong oxidizers.[2]

    • The storage area should be clearly labeled. Keep containers tightly closed.

  • Handling and Use:

    • Always transport the chemical in a secondary container.

    • Take measures to prevent static discharge, such as grounding and bonding equipment.[4]

    • When handling, avoid any contact with skin and eyes. Do not breathe vapors.[8]

    • After handling, wash hands and forearms thoroughly with soap and water.[3][4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Spill Response Plan

Caption: Decision-making workflow for spill response.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this chemical in a dedicated, leak-proof, and clearly labeled container. Do not mix with other waste streams, especially acids or oxidizers.[9]

    • Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, paper towels) must be collected in a separate, labeled container.

  • Container Management:

    • Use only approved hazardous waste containers.

    • Keep waste containers tightly closed except when adding waste.[9]

    • Label containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Final Disposal:

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[10]

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][5][9]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, ensuring a secure environment for yourself and your colleagues.

References

  • PubChem. (n.d.). 2-(Cyclobutyl(methyl)amino)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2018, June 12). SAFETY DATA SHEET: AMINO ALCOHOL EA. Retrieved from [Link]

  • CHEMTRON SUPPLY CORPORATION. (2018, May 16). Safety Data Sheet. Retrieved from [Link]

  • Nippon Nyukazai Co., Ltd. (2017, August 29). SAFETY DATA SHEET: AMINOALCOHOL PA. Retrieved from [Link]

  • IndustrySafety. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.